Product packaging for Benzylidene-D-glucitol(Cat. No.:CAS No. 34590-02-8)

Benzylidene-D-glucitol

Cat. No.: B15176672
CAS No.: 34590-02-8
M. Wt: 270.28 g/mol
InChI Key: HZVFRKSYUGFFEJ-ABIPOCLWSA-N
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Description

Benzylidene-D-glucitol is a useful research compound. Its molecular formula is C13H18O6 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O6 B15176672 Benzylidene-D-glucitol CAS No. 34590-02-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34590-02-8

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

(Z,2R,3R,4S,5R)-7-phenylhept-6-ene-1,2,3,4,5,6-hexol

InChI

InChI=1S/C13H18O6/c14-7-10(16)12(18)13(19)11(17)9(15)6-8-4-2-1-3-5-8/h1-6,10-19H,7H2/b9-6-/t10-,11+,12-,13-/m1/s1

InChI Key

HZVFRKSYUGFFEJ-ABIPOCLWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)\O

Canonical SMILES

C1=CC=C(C=C1)C=C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzylidene-D-glucitol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of benzylidene derivatives of D-glucitol (also known as D-sorbitol). These compounds are of significant interest in medicinal chemistry and materials science. This document details experimental protocols for their preparation and purification, along with a summary of their key physicochemical properties. Furthermore, it explores the biological context of certain derivatives as inhibitors of Spleen Tyrosine Kinase (Syk), a crucial enzyme in inflammatory signaling pathways relevant to diseases such as rheumatoid arthritis.

Synthesis of Benzylidene-D-glucitol Derivatives

The synthesis of benzylidene acetals of D-glucitol is typically achieved through the acid-catalyzed reaction of D-glucitol with benzaldehyde or its substituted derivatives. The degree of benzylation (mono-, di-, or tri-substitution) can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

General Experimental Workflow

The overall process for the synthesis and characterization of this compound derivatives follows a standardized workflow.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants D-Glucitol & Benzaldehyde Derivative Reaction Condensation Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Solvent Organic Solvent (e.g., Methanol, Cyclohexane) Solvent->Reaction Neutralization Neutralization (e.g., NaHCO3) Reaction->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing with appropriate solvents Filtration->Washing Recrystallization Recrystallization or Column Chromatography Washing->Recrystallization Yield Yield Calculation Recrystallization->Yield MP Melting Point Determination Yield->MP Spectroscopy Spectroscopic Analysis (NMR, MS, IR) MP->Spectroscopy

General workflow for synthesis and characterization.
Experimental Protocols

1.2.1. Synthesis of 1,3:2,4-Di-O-benzylidene-D-sorbitol (DBS)

This protocol describes a common method for the preparation of the widely studied di-substituted derivative.

  • Materials: D-Sorbitol, Benzaldehyde, p-Toluenesulfonic acid (p-TsOH), Methanol, Cyclohexane, Sodium bicarbonate solution.

  • Procedure:

    • In a round-bottom flask, suspend D-sorbitol (1.0 eq) in a mixture of methanol and cyclohexane.

    • Add benzaldehyde (2.1 eq) to the suspension.

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 1.2% by mass of D-sorbitol).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the precipitated product is collected by filtration.

    • The crude product is washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and then a cold organic solvent (e.g., cyclohexane or ethanol).

    • The product is purified by recrystallization from a suitable solvent system (e.g., cyclohexane and acetone) to yield high-purity DBS.

1.2.2. Synthesis of Mono-O-benzylidene-D-glucitol Derivatives

The synthesis of mono-benzylidene derivatives, such as 2,4-O-Benzylidene-D-glucitol, requires careful control of the reaction conditions to favor the formation of the mono-acetal over the di- and tri-acetals. This is typically achieved by using a stoichiometric amount or a slight excess of benzaldehyde relative to D-glucitol.

  • Materials: D-Glucitol, Benzaldehyde, Acid catalyst (e.g., p-TsOH or an acidic resin), appropriate solvent.

  • Procedure:

    • Dissolve D-glucitol (1.0 eq) in a suitable solvent.

    • Add benzaldehyde (1.0-1.2 eq) and the acid catalyst.

    • Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated).

    • Monitor the reaction by TLC to maximize the yield of the desired mono-substituted product.

    • Upon completion, neutralize the catalyst, remove the solvent under reduced pressure, and purify the product mixture using column chromatography on silica gel to separate the mono-, di-, and unreacted starting material.

1.2.3. Synthesis of 1,3:2,4:5,6-Tri-O-benzylidene-D-glucitol

The tri-substituted derivative is formed when a larger excess of benzaldehyde is used under forcing conditions.

  • Materials: D-Glucitol, Benzaldehyde, Strong acid catalyst (e.g., concentrated sulfuric acid), Anhydrous solvent.

  • Procedure:

    • Suspend D-glucitol (1.0 eq) in a larger excess of benzaldehyde (e.g., >3 eq) which can also act as the solvent.

    • Add a strong acid catalyst.

    • Heat the reaction mixture to drive the reaction to completion.

    • After cooling, the reaction mixture is worked up by neutralization and removal of excess benzaldehyde.

    • The crude product is purified by recrystallization.

Characterization of this compound Derivatives

The synthesized compounds are characterized by determining their physical properties and by using various spectroscopic techniques to confirm their structures.

Physicochemical Properties

The following table summarizes key quantitative data for some representative this compound derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
2,4-O-Benzylidene-D-glucitolC13H18O6270.28--
1,3:2,4-Di-O-benzylidene-D-sorbitol (DBS)C20H22O6358.39224-228[]67.6[2]
1,3:2,4:5,6-Tri-O-benzylidene-D-glucitolC27H26O6446.49--
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of this compound derivatives.

  • ¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons. Key signals include those for the aromatic protons of the benzylidene group (typically in the range of 7.2-7.6 ppm), the acetal proton (a singlet around 5.5-6.0 ppm), and the protons of the glucitol backbone.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The acetal carbon signal is characteristic and appears around 100-105 ppm. The aromatic carbons and the carbons of the glucitol skeleton also show distinct chemical shifts.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which can further confirm the structure. For example, the trimethylsilyl (TMS) derivative of D-glucitol has been analyzed by mass spectrometry.

Biological Activity: Inhibition of Spleen Tyrosine Kinase (Syk)

Certain benzylidene derivatives have been identified as potent inhibitors of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Dysregulation of Syk signaling is implicated in autoimmune and inflammatory diseases, such as rheumatoid arthritis.

Syk Signaling Pathway in B-Cells

In B-cells, Syk is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Syk is recruited and activated, initiating a cascade of downstream signaling events that lead to B-cell proliferation, differentiation, and antibody production.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR Phosphorylation of ITAMs BTK BTK Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling PLCg2->Downstream Transcription Gene Transcription (Proliferation, Differentiation, Antibody Production) Downstream->Transcription Antigen Antigen Antigen->BCR Binding

Simplified Syk signaling pathway in B-cells.
Fc Receptor Signaling Pathway

Syk is also involved in the signaling of Fc receptors, which bind to the Fc portion of antibodies. In the context of rheumatoid arthritis, immune complexes (antibodies bound to self-antigens) can activate Fc receptors on immune cells like macrophages, leading to the release of inflammatory mediators.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response FcR Fc Receptor Src Src Family Kinases FcR->Src Activation Syk Syk FcR->Syk Recruitment & Activation Src->FcR Phosphorylation of ITAMs Downstream Downstream Signaling Syk->Downstream Response Inflammatory Mediator Release, Phagocytosis Downstream->Response ImmuneComplex Immune Complex (Antibody-Antigen) ImmuneComplex->FcR Binding

Simplified Fc receptor signaling pathway involving Syk.

By inhibiting Syk, this compound derivatives can block these signaling pathways, thereby reducing the inflammatory response. This makes them attractive candidates for the development of new anti-inflammatory drugs.

This technical guide provides a foundational understanding of the synthesis, characterization, and biological relevance of this compound derivatives. Further research is warranted to explore the full potential of this versatile class of compounds in various scientific and therapeutic applications.

References

In-Depth Technical Guide to the Spectroscopic Analysis of Dibenzylidene Sorbitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylidene sorbitol (DBS) is a versatile organic molecule widely utilized as a gelling agent and a clarifying agent for polymers.[1][2] Its ability to self-assemble into complex fibrillar networks in various solvents makes it a subject of significant interest in materials science and pharmaceutical applications. A thorough understanding of its molecular structure and purity is paramount for its effective application and for the development of new derivatives. Spectroscopic techniques are indispensable tools for the comprehensive characterization of DBS. This guide provides an in-depth overview of the core spectroscopic methods used for the analysis of Dibenzylidene sorbitol, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Spectroscopic Techniques

The primary spectroscopic techniques for the analysis of Dibenzylidene sorbitol include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides unique insights into the molecular structure, functional groups, and electronic properties of DBS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of Dibenzylidene sorbitol. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of the compound.

Quantitative Data

Table 1: ¹H NMR Spectroscopic Data for Dibenzylidene Sorbitol in DMSO-d₆.

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.30-7.50 m 10H Aromatic protons (Ph-H)
5.63 s 2H Acetal protons (Ph-CH)
~3.40-4.30 m 8H Sorbitol backbone protons (C1-H to C6-H)

| ~4.50-5.50 | m | 2H | Hydroxyl protons (OH) |

Note: The chemical shifts of the sorbitol backbone and hydroxyl protons can be complex and may overlap. Two-dimensional NMR techniques like COSY and HSQC are often used for unambiguous assignment.

Table 2: ¹³C NMR Spectroscopic Data for Dibenzylidene Sorbitol in DMSO-d₆.

Chemical Shift (ppm) Assignment
~138 Aromatic quaternary carbons (Ph-C)
~126-129 Aromatic CH carbons (Ph-CH)
~100 Acetal carbons (Ph-CH)

| ~60-80 | Sorbitol backbone carbons (C1-C6) |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of Dibenzylidene sorbitol in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle warming or sonication if necessary. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve DBS in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Place sample in NMR Spectrometer transfer->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process calibrate Calibrate Spectrum process->calibrate analyze Assign Peaks & Interpret calibrate->analyze

Caption: Workflow for NMR analysis of Dibenzylidene sorbitol.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For Dibenzylidene sorbitol, it is particularly useful for confirming the presence of hydroxyl groups, aromatic rings, and C-O bonds.

Quantitative Data

Table 3: Characteristic FTIR Absorption Bands for Dibenzylidene Sorbitol.

Wavenumber (cm⁻¹) Intensity Assignment
3200-3600 Broad, Strong O-H stretching (hydroxyl groups)
3000-3100 Medium Aromatic C-H stretching
2850-3000 Medium Aliphatic C-H stretching
1600, 1450 Medium-Weak Aromatic C=C stretching

| 1000-1200 | Strong | C-O stretching (acetal and alcohol) |

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid Dibenzylidene sorbitol sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is the most common and convenient method.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis place_sample Place DBS on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure background Collect Background Spectrum apply_pressure->background sample_spec Collect Sample Spectrum background->sample_spec process Ratio Sample to Background sample_spec->process analyze Identify Characteristic Bands process->analyze

Caption: Workflow for FTIR analysis of Dibenzylidene sorbitol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of Dibenzylidene sorbitol. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Quantitative Data

Table 4: Key Mass Spectrometry Fragments for Dibenzylidene Sorbitol.

m/z (mass-to-charge ratio) Interpretation
358 [M]⁺, Molecular ion
357 [M-H]⁺
253 [M - PhCHO]⁺
106 [PhCHO]⁺
105 [PhCO]⁺

| 77 | [C₆H₅]⁺ |

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of Dibenzylidene sorbitol in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific ionization technique.

  • Instrumentation: A variety of mass spectrometers can be used, with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) being common for such molecules.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing: The acquired data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve DBS in Solvent dilute Dilute Sample dissolve->dilute introduce Introduce to Ion Source dilute->introduce acquire_ms Acquire Mass Spectrum introduce->acquire_ms acquire_msms Acquire MS/MS Spectrum (optional) acquire_ms->acquire_msms process Generate Mass Spectrum acquire_ms->process analyze Determine Molecular Weight & Fragments process->analyze

Caption: Workflow for Mass Spectrometry analysis of DBS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For Dibenzylidene sorbitol, it is particularly useful for studying the π-π* transitions of the aromatic rings and for investigating aggregation phenomena, such as the formation of gels.[4]

Quantitative Data

Table 5: UV-Vis Absorption Data for Dibenzylidene Sorbitol in Methanol.

Wavelength (λmax) Molar Absorptivity (ε) Transition
~210 nm High π → π*

| ~250-260 nm | Moderate | π → π* (Benzene ring fine structure) |

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of Dibenzylidene sorbitol in a UV-transparent solvent such as methanol or ethanol. Perform serial dilutions to obtain a series of solutions with concentrations that result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Processing: The instrument software will automatically subtract the baseline from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Workflow for UV-Vis Spectroscopy Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prepare_stock Prepare Stock Solution in Methanol serial_dilute Perform Serial Dilutions prepare_stock->serial_dilute blank Record Solvent Baseline serial_dilute->blank sample_spec Record Sample Spectrum blank->sample_spec process Baseline Correction sample_spec->process analyze Determine λmax process->analyze

Caption: Workflow for UV-Vis analysis of Dibenzylidene sorbitol.

Conclusion

The spectroscopic analysis of Dibenzylidene sorbitol is a multi-faceted approach that provides a comprehensive understanding of its chemical identity, structure, and properties. By combining the data from NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy, researchers and drug development professionals can ensure the quality and consistency of DBS, and gain valuable insights for the development of novel materials and formulations. The detailed protocols and workflows presented in this guide offer a robust framework for the successful spectroscopic characterization of this important molecule.

References

An In-depth Technical Guide to the Synthesis of Benzylidene Acetals of Sorbitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and relevant biological pathways of benzylidene acetals of sorbitol. Particular focus is given to 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS), a versatile compound with applications in materials science and drug delivery. This document details experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes key pathways and workflows using Graphviz diagrams.

Introduction

Sorbitol, a sugar alcohol, can be chemically modified to form benzylidene acetals, which are compounds with significant industrial and pharmaceutical interest. The reaction of D-sorbitol with benzaldehyde, typically under acidic catalysis, yields a mixture of mono-, di-, and tri-benzylidene acetals. The di-substituted derivative, 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS), is the most studied and utilized of these compounds. Its unique self-assembly properties allow it to act as a gelling agent for organic solvents and a nucleating agent for polymers.[1] For drug development professionals, understanding the synthesis of these molecules is crucial for their application in controlled-release formulations and as biocompatible excipients.[2][3]

Synthesis of Benzylidene Acetals of Sorbitol

The synthesis of benzylidene acetals of sorbitol is primarily an acid-catalyzed condensation reaction between D-sorbitol and benzaldehyde. The ratio of products (mono-, di-, and tri-acetals) can be controlled by modulating the reaction conditions, including the molar ratio of reactants, choice of catalyst, solvent, reaction time, and temperature.[4]

Synthesis of 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS)

The formation of DBS is the most common and optimized reaction. Various acidic catalysts, both Brønsted and Lewis acids, have been employed to promote this reaction.

Synthesis_of_DBS cluster_reactants Reactants cluster_conditions Reaction Conditions sorbitol D-Sorbitol intermediate Mono- and Di-acetal Intermediates sorbitol->intermediate Condensation benzaldehyde Benzaldehyde (2 eq.) benzaldehyde->intermediate catalyst Acid Catalyst (e.g., p-TSA, H₂SO₄) catalyst->intermediate solvent Solvent (e.g., Methanol/Cyclohexane) solvent->intermediate dbs 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS) intermediate->dbs Further Condensation & Rearrangement

Figure 1: General synthesis scheme for 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS).
CatalystMolar Ratio (Benzaldehyde:Sorbitol)Solvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference
p-Toluenesulfonic acid (p-TSA)2.1:1Methanol/CyclohexaneReflux267.6[5]
Sulfuric Acid (H₂SO₄)2:1WaterRoom Temp.22>90 (purity)[6]
Hydrochloric Acid (HCl)Excess BenzaldehydeWaterRoom Temp.22Good[7]
Ionic LiquidN/AIonic LiquidN/AN/AGood[6]
Microwave Irradiation (Brønsted Acid)2:1Isopropyl Alcohol50-150N/AHighN/A

Synthesis of Mono- and Tri-benzylidene Sorbitol

By adjusting the stoichiometry of the reactants, it is possible to favor the formation of mono- or tri-benzylidene acetals. Generally, a lower benzaldehyde to sorbitol ratio favors the formation of monobenzylidene sorbitol (MBS), while a large excess of benzaldehyde can lead to the formation of tribenzylidene sorbitol (TBS).[4][8]

ProductMolar Ratio (Benzaldehyde:Sorbitol)CatalystSolventTemperature (°C)Yield (%)Reference
2,4-O-Benzylidene-D-sorbitol (MBS)1:1p-TSAMethanolRoom Temp.59[4]
1,3:2,4:5,6-Tri-O-benzylidene-D-sorbitol (TBS)>3:1Acid CatalystN/AN/ABy-product[9]

Experimental Protocols

Synthesis of 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS)

This protocol is adapted from a typical laboratory procedure using p-toluenesulfonic acid as the catalyst.[5]

Materials:

  • D-Sorbitol

  • Benzaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Methanol

  • Cyclohexane

  • Sodium bicarbonate solution (saturated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-sorbitol in methanol.

  • Add cyclohexane to the flask.

  • Add benzaldehyde (2.1 molar equivalents relative to sorbitol) to the reaction mixture.

  • Add p-toluenesulfonic acid (catalytic amount, e.g., 1.2% by mass of sorbitol) to the flask.[5]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature. A white precipitate of crude DBS should form.

  • Filter the crude product and wash with cold methanol to remove unreacted starting materials.

  • Neutralize the crude product by washing with a saturated sodium bicarbonate solution, followed by deionized water until the washings are neutral.

  • Dry the purified DBS in a vacuum oven.

Synthesis of 2,4-O-Benzylidene-D-sorbitol (MBS)

This protocol is based on adjusting the stoichiometry to favor the mono-substituted product.[4]

Materials:

  • D-Sorbitol

  • Benzaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Methanol

Procedure:

  • Dissolve D-sorbitol in methanol in a round-bottom flask with magnetic stirring.

  • Add benzaldehyde (1.0 molar equivalent relative to sorbitol).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The product may precipitate out of the solution or the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Characterization Data

The synthesized benzylidene acetals of sorbitol are typically characterized by their melting point and spectroscopic techniques such as NMR and FTIR.

Spectroscopic Data for 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS)
TechniqueKey Peaks / Chemical Shifts (ppm)Reference
¹H NMR (DMSO-d₆)7.30-7.55 (m, 10H, Ar-H), 5.65 (s, 2H, Ph-CH), 3.40-4.20 (m, 8H, Sorbitol backbone)[7]
¹³C NMR (DMSO-d₆)138.9, 128.8, 128.2, 126.4 (Aromatic C), 100.2 (Ph-CH), 60-80 (Sorbitol C)[10]
FTIR (cm⁻¹)~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1100-1000 (C-O-C stretch)N/A

Relevance to Drug Development: The Polyol Pathway

For professionals in drug development, understanding the biological context of sorbitol is paramount. The polyol pathway (also known as the sorbitol-aldose reductase pathway) is a two-step metabolic pathway that converts glucose to fructose.[11] This pathway is particularly significant in the context of diabetes mellitus.

Under normal glycemic conditions, most glucose is phosphorylated by hexokinase. However, in hyperglycemic states, hexokinase becomes saturated, and the excess glucose is shunted into the polyol pathway.[11]

Polyol_Pathway cluster_enzymes Enzymatic Conversions cluster_complications Pathophysiological Consequences Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol   Fructose Fructose Sorbitol->Fructose   OsmoticStress Osmotic Stress (Sorbitol Accumulation) Sorbitol->OsmoticStress AGEs Advanced Glycation End-products (AGEs) (from Fructose) Fructose->AGEs AR Aldose Reductase NADP NADP⁺ AR->NADP OxidativeStress Oxidative Stress (NADPH Depletion, NADH Increase) AR->OxidativeStress SDH Sorbitol Dehydrogenase NADH NADH SDH->NADH SDH->OxidativeStress NADPH NADPH NADPH->AR NAD NAD⁺ NAD->SDH DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy, Cataracts) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications AGEs->DiabeticComplications

Figure 2: The Polyol Pathway and its role in diabetic complications.

In tissues that do not depend on insulin for glucose uptake, such as the nerves, retina, and kidneys, the increased flux through the polyol pathway can lead to several detrimental effects:

  • Sorbitol Accumulation: Sorbitol does not readily cross cell membranes and its accumulation leads to osmotic stress, causing cell swelling and damage.[11]

  • Redox Imbalance: The conversion of glucose to sorbitol consumes NADPH, a critical cofactor for regenerating the antioxidant glutathione. Its depletion increases susceptibility to oxidative stress. The subsequent oxidation of sorbitol to fructose produces NADH, and an elevated NADH/NAD+ ratio can also contribute to oxidative stress.[12]

  • Advanced Glycation End-products (AGEs): The fructose produced can be a more potent glycating agent than glucose, leading to the formation of AGEs, which contribute to the long-term complications of diabetes.[13]

The development of aldose reductase inhibitors is a key therapeutic strategy to mitigate these complications by blocking the first step of the polyol pathway.[13]

Applications in Drug Delivery

Benzylidene acetals of sorbitol, particularly DBS, are explored for their potential in drug delivery systems due to their biocompatibility and ability to form thermo-reversible gels.[14] These gels can act as a matrix for the controlled release of therapeutic agents. The "butterfly-like" structure of DBS allows for self-assembly into a fibrous network through hydrogen bonding and π-π stacking interactions, trapping the solvent and any dissolved drug molecules.[1]

The release of the drug can be triggered by changes in temperature or pH, which disrupt the non-covalent interactions holding the gel network together. This stimuli-responsive behavior makes them attractive for targeted and sustained drug delivery applications.[14] Furthermore, sorbitol itself is used as a pharmaceutical excipient, acting as a sweetener, bulking agent, and stabilizer in various formulations.[2]

Drug_Delivery_Workflow cluster_formulation Gel Formulation cluster_gelation Gelation Process cluster_release Drug Release dbs DBS (Gelator) heating Heating to Dissolve dbs->heating drug Active Pharmaceutical Ingredient (API) drug->heating solvent Biocompatible Solvent solvent->heating cooling Cooling heating->cooling self_assembly Self-Assembly of DBS Fibers cooling->self_assembly drug_entrapment API Entrapment in Gel Matrix self_assembly->drug_entrapment stimuli Stimulus (e.g., Temperature, pH) drug_entrapment->stimuli gel_dissolution Gel-Sol Transition stimuli->gel_dissolution drug_release Sustained Release of API gel_dissolution->drug_release

References

Physicochemical Properties of Benzylidene-D-glucitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzylidene-D-glucitol. The information is intended to support research, development, and application of this compound in various scientific fields, including pharmaceuticals and materials science. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and provides a visual representation of a typical synthesis and purification workflow.

Core Physicochemical Data

This compound can exist in several isomeric forms, with the position of the benzylidene group(s) on the D-glucitol backbone determining the specific properties of the molecule. The most commonly cited derivatives are the mono- and bis-benzylidene acetals. The data presented below has been compiled from various sources and is organized for clarity. It is crucial to note the specific isomer when comparing data.

PropertyValueCompoundSource
Molecular Formula C13H18O6This compound[1][2][3]
C20H22O6bis-O-(Benzylidene)-D-glucitol[]
Molecular Weight 270.28 g/mol This compound[1][2][3]
358.39 g/mol bis-O-(Benzylidene)-D-glucitol[]
Melting Point 144 °C1,6-Di-O-benzoyl-D-glucitol (precursor)[5]
203 °C1,6-Di-O-benzoyl- 2,4:3,5-di-O-benzylidene-D-Glucitol[5]
211 °C2,4:3,5-di-O-benzylidene-D-Glucitol[5]
224-228 °Cbis-O-(Benzylidene)-D-glucitol[]
Boiling Point (Predicted) 546.6 ± 45.0 °C2,4-O-Benzylidene-D-glucitol[6]
605.4 ± 50.0 °C1,3:2,4-bis-O-(p-ethylbenzylidene)-D-glucitol[7]
Solubility (Water) 1556 mg/L @ 25 °C (estimated)bis-O-(Benzylidene)-D-glucitol[]
1.413 x 10^5 mg/L @ 25 °C (estimated)Benzylidene sorbitol[8]
logP (Predicted) -0.442This compound[1]
-1.4This compound[3]
pKa (Predicted) 13.05 ± 0.702,4-O-Benzylidene-D-glucitol[6]
13.26 ± 0.201,3:2,4-bis-O-(p-ethylbenzylidene)-D-glucitol[7]
Appearance White to off-white powderbis-O-(Benzylidene)-D-glucitol[]
Purity 98%bis-O-(Benzylidene)-D-glucitol[]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound derivatives are crucial for reproducible research. The following protocols are based on established methods found in the literature.

Synthesis of 2,4:3,5-di-O-benzylidene-D-Glucitol[5]

This procedure describes the synthesis of a dibenzylidene derivative of D-glucitol.

Materials:

  • 1,6-Di-O-benzoyl-D-glucitol

  • Anhydrous Zinc chloride (ZnCl2)

  • Benzaldehyde

  • Ethanol

  • Chloroform

  • Sodium methoxide solution (Sodium in Methanol)

  • Distilled water

Procedure:

  • Benzylation: To a 250 mL round bottom flask, add 1,6-Di-O-benzoyl-D-glucitol (30 g, 77 mmol), anhydrous Zinc chloride (8 g, 58 mmol), and benzaldehyde (60 mL, 578 mmol).

  • Stir the mixture at room temperature overnight. If the mixture becomes too thick to stir, add 50 mL of ethanol.

  • Filter the resulting white precipitate and recrystallize from ethanol to obtain 1,6-Di-O-benzoyl- 2,4:3,5-di-O-benzylidene-D-Glucitol.

  • Debenzoylation: To a 500 mL round bottom flask, add the product from the previous step (10 g, 17 mmol) and 200 mL of chloroform.

  • Add a solution of sodium methoxide (0.64 g sodium in 40 mL methanol) dropwise to the mixture.

  • Stir the mixture at room temperature for 5 hours, then leave it overnight without stirring.

  • Filter the resulting white precipitate, wash with distilled water, and recrystallize from chloroform to yield 2,4:3,5-di-O-benzylidene-D-Glucitol.

Determination of Melting Point

The melting point of this compound and its derivatives can be determined using a standard melting point apparatus.

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus at a rate of 10-20 °C/min initially, and then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: [5]

  • Acquire a background spectrum of the empty sample compartment.

  • Prepare the sample as a KBr pellet or a thin film.

  • Place the sample in the spectrometer and acquire the infrared spectrum over the range of 4000-400 cm-1.

  • Characteristic peaks for 2,4:3,5-di-O-benzylidene-D-Glucitol include: O-H stretching (3330-3490 cm-1), aromatic C-H stretching (3034 cm-1), and aliphatic C-H stretching (2943 cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire 1H and 13C NMR spectra using a high-resolution NMR spectrometer.

  • The chemical shifts, coupling constants, and integration of the peaks will provide detailed structural information about the molecule.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and purification of a dibenzylidene derivative of D-glucitol, as described in the experimental protocol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection Reactants D-Glucitol Derivative (e.g., 1,6-Di-O-benzoyl-D-glucitol) + Benzaldehyde + ZnCl2 Reaction Stir at Room Temperature Overnight Reactants->Reaction Acetal Formation Precipitate1 Filter and Recrystallize (Ethanol) Reaction->Precipitate1 Intermediate 1,6-Di-O-benzoyl- 2,4:3,5-di-O-benzylidene-D-Glucitol Precipitate1->Intermediate Intermediate_in Intermediate Product Intermediate->Intermediate_in Deprotection_Reaction Add Sodium Methoxide in Chloroform Intermediate_in->Deprotection_Reaction Stirring Stir at RT (5h) + Stand Overnight Deprotection_Reaction->Stirring Precipitate2 Filter and Wash (Distilled Water) Stirring->Precipitate2 Final_Product 2,4:3,5-di-O-benzylidene-D-Glucitol Precipitate2->Final_Product

References

The Architectural Underpinnings of Self-Assembly: A Technical Guide to Sorbitol-Derived Organogelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sorbitol-derived organogelators represent a fascinating class of low-molecular-weight gelators (LMWGs) that have garnered significant attention for their ability to self-assemble into intricate fibrillar networks, effectively structuring organic liquids at low concentrations. This technical guide provides an in-depth exploration of the fundamental properties of these versatile molecules, offering a comprehensive resource for researchers and professionals engaged in materials science and pharmaceutical development. The following sections delve into the synthesis, self-assembly mechanisms, and key physicochemical properties of sorbitol-derived organogelators, supplemented with detailed experimental protocols and comparative data to facilitate both understanding and practical application.

Core Principles of Gelation

Sorbitol-derived organogelators, most notably dibenzylidene sorbitol (DBS) and its derivatives, are characterized by a "butterfly-like" molecular structure. This unique conformation, consisting of a rigid sorbitol backbone and two aromatic "wings," is central to their gelation capabilities. The self-assembly process is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.[1]

Upon dissolution in a suitable organic solvent at elevated temperatures, the gelator molecules are freely dispersed. As the solution cools, these molecules begin to aggregate, forming one-dimensional fibrillar structures. These nascent fibers further interact and entangle to create a three-dimensional self-assembled fibrillar network (SAFIN) that immobilizes the solvent, resulting in the formation of a stable organogel.[2] The efficiency and properties of this gel network are highly dependent on the specific chemical structure of the gelator, the nature of the solvent, and the concentration of the gelator.[2][3]

Quantitative Gelation and Mechanical Properties

The performance of a sorbitol-derived organogelator is quantified by several key parameters, including its Critical Gelation Concentration (CGC) and its gel-to-sol transition temperature (Tgel). The CGC represents the minimum concentration of the gelator required to form a stable gel, while Tgel indicates the thermal stability of the gel. The mechanical strength of these organogels is typically characterized by rheological measurements, specifically the storage modulus (G') and loss modulus (G'').[4]

Below are tables summarizing these critical properties for various sorbitol-derived organogelators in different organic solvents, providing a comparative overview for material selection and formulation development.

Table 1: Critical Gelation Concentration (CGC) of Sorbitol-Derived Organogelators

OrganogelatorSolventCGC (wt%)Reference
Dibenzylidene Sorbitol (DBS)Liquid Paraffin< 0.1[5]
Dibenzylidene Sorbitol (DBS)Diisodecyl Phthalate< 0.1[5]
Dibenzylidene Sorbitol (DBS)Poly(ethylene glycol)< 0.1[5]
1,3:2,4-di(p-methylbenzylidene)sorbitol (MDBS)n-octanol< 0.5[6]
1,3:2,4-di(m,p-dimethylbenzylidene)sorbitol (DMDBS)n-octanol< 0.5[6]
1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol (DMDBS)Toluene-DMSOVaries with solvent ratio[2]
1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol (DMDBS)1-propanol-DMSOVaries with solvent ratio[2]

Table 2: Gel-to-Sol Transition Temperature (Tgel) of Sorbitol-Derived Organogels

OrganogelatorSolventConcentration (wt%)Tgel (°C)Reference
Dibenzylidene Sorbitol (DBS)Poly(propylene glycol)2.0~96[7]
1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol (DMDBS)n-octadecaneNot SpecifiedVaries[3]
1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol (DMDBS)Ethyl palmitateNot SpecifiedVaries[3]
1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol (DMDBS)1-octadecanolNot SpecifiedVaries[3]
1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol (DMDBS)1-tetradecanolNot SpecifiedVaries[3]

Table 3: Rheological Properties of Sorbitol-Derived Organogels

OrganogelatorSolventConcentration (wt%)Storage Modulus (G') (Pa)Reference
Ultra-Long-Chain Sorbitan Esters (SB)Sunflower OilNot Specified>10^5 at 5°C[8]
Fully Hydrogenated Crambe Oil (FHCO)Sunflower OilNot Specified~10^4 at 5°C[8]
Sorbitan Monostearate (SM)Sunflower OilNot Specified<10^4 at 5°C[8]
C20-Glu-MeNot SpecifiedNot SpecifiedVaries with drug loading[1][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of sorbitol-derived organogelators, enabling researchers to reproduce and build upon existing findings.

Synthesis of Substituted Dibenzylidene Sorbitol Derivatives

Objective: To synthesize substituted dibenzylidene sorbitol derivatives through the acid-catalyzed condensation of D-sorbitol with a substituted benzaldehyde.

Example: Synthesis of di-(p-methylbenzylidene)sorbitol (MDBS) [9][10]

Materials:

  • D-Sorbitol

  • p-Tolualdehyde

  • p-Toluenesulfonic acid (catalyst)

  • n-Heptane

  • n-Butanol

  • Sodium hydroxide (for neutralization)

  • Isopropanol, Ethanol, Acetone, Hot water (for washing)

Procedure:

  • In a round-bottom flask, combine 26.8 g of D-sorbitol, 35.0 g of p-tolualdehyde, 0.4 g of p-toluenesulfonic acid, 85 ml of n-heptane, and 200 ml of n-butanol.[9]

  • Heat the reaction mixture to 95°C under a nitrogen atmosphere and maintain for a set reaction time (e.g., 2.5 hours).[11]

  • After the reaction is complete, cool the mixture and neutralize the acid catalyst with a sodium hydroxide solution.

  • Filter the resulting white solid.

  • Wash the solid sequentially with isopropanol, ethanol, acetone, and hot water to remove impurities.[11]

  • Dry the purified di-(p-methylbenzylidene)sorbitol product in a desiccator.

Characterization of Gelation Properties

1. Determination of Critical Gelation Concentration (CGC)

Objective: To determine the minimum concentration of the organogelator required to form a stable gel at room temperature.

Procedure:

  • Prepare a series of vials with varying concentrations of the organogelator in the desired solvent.

  • Heat the vials until the gelator completely dissolves.

  • Allow the vials to cool to room temperature and remain undisturbed for a set period (e.g., 24 hours).

  • Invert each vial. The CGC is the lowest concentration at which the mixture does not flow upon inversion.[12]

2. Determination of Gel-to-Sol Transition Temperature (Tgel)

Objective: To measure the temperature at which the organogel transitions to a sol state.

Procedure (Tube Inversion Method):

  • Prepare a gel sample in a sealed vial.

  • Immerse the vial in a temperature-controlled water or oil bath.

  • Gradually increase the temperature of the bath at a constant rate.

  • At regular temperature intervals, invert the vial.

  • Tgel is the temperature at which the gel starts to flow.[13]

Differential Scanning Calorimetry (DSC) Protocol for Tgel Determination:

Objective: To obtain a more precise measurement of the gel-to-sol transition.

Procedure:

  • Accurately weigh a small amount of the organogel into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Equilibrate the sample at a temperature below the expected Tgel.

  • Ramp the temperature up at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected Tgel.

  • The Tgel is identified as the onset or peak temperature of the endothermic transition observed in the DSC thermogram.

Rheological Characterization

Objective: To measure the viscoelastic properties of the organogel, including the storage modulus (G') and loss modulus (G'').

Procedure:

  • Load the organogel sample onto the plate of a rheometer.

  • Lower the upper plate to the desired gap distance.

  • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Perform a frequency sweep at a constant strain within the LVER to measure the dependence of G' and G'' on the frequency.

  • A temperature sweep can also be performed at a constant frequency and strain to observe the change in moduli with temperature and identify the Tgel.

Microscopy for Fibrillar Network Visualization

1. Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology of the self-assembled fibrillar network.

Procedure for Xerogel Sample Preparation:

  • Prepare an organogel sample.

  • Freeze-dry the gel to remove the solvent, leaving behind the solid fibrillar network (xerogel).[14]

  • Mount the xerogel onto an SEM stub using conductive carbon tape.[15]

  • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.

  • Image the sample in the SEM at an appropriate accelerating voltage.

Cryo-SEM Protocol for Imaging the Gel in its Native State:

  • Mount a small amount of the organogel onto a cryo-SEM stub.

  • Plunge-freeze the sample in a cryogen such as liquid nitrogen slush.[16]

  • Transfer the frozen sample to a cryo-preparation chamber.

  • Fracture the sample to expose the internal structure.

  • Sublimate a thin layer of ice from the surface to reveal the fibrillar network.

  • Sputter-coat the sample with a conductive metal at low temperature.

  • Transfer the sample to the cryo-stage in the SEM for imaging.[17]

2. Atomic Force Microscopy (AFM)

Objective: To obtain high-resolution images of the individual fibrils and their network structure.

Procedure for Sample Preparation on Mica:

  • Cleave a fresh, atomically flat surface on a mica substrate.[9]

  • Dilute the organogel by dissolving it in a suitable volatile solvent.

  • Deposit a small drop of the diluted solution onto the mica surface.

  • Allow the solvent to evaporate, leaving the fibrillar network adsorbed on the mica.

  • Gently rinse the surface with a pure solvent to remove any non-adsorbed material and soluble impurities.

  • Dry the sample under a gentle stream of nitrogen or in a vacuum desiccator.[9]

  • Image the sample using AFM in tapping mode to minimize sample damage.[18]

Spectroscopic Analysis of Molecular Interactions

1. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups involved in hydrogen bonding during self-assembly.

Procedure:

  • Prepare a thin film of the organogel between two KBr plates or use an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the shifts in the characteristic vibrational bands, particularly the O-H and C=O stretching regions, to infer the nature and extent of hydrogen bonding in the gel state compared to the solution state.

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To study the changes in the chemical environment of the gelator molecules upon self-assembly.

Procedure:

  • Record the ¹H NMR spectrum of the organogelator in a deuterated solvent at a concentration below the CGC (sol state).

  • Record the ¹H NMR spectrum of the organogel at a concentration above the CGC (gel state). This may require specialized techniques for semi-solid samples.

  • Analyze the changes in chemical shifts, peak broadening, and the appearance of new signals in the gel state to understand the molecular packing and interactions within the fibrillar network. Broadening of proton signals is often indicative of the restricted molecular motion within the self-assembled structure.[5]

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental relationships and workflows relevant to the study of sorbitol-derived organogelators.

SelfAssembly A Sorbitol-Derived Organogelator Molecules B Dissolution in Solvent (Heating) A->B C Cooling B->C D Self-Assembly via Non-Covalent Interactions (H-Bonding, π-π Stacking) C->D E Formation of 1D Fibrillar Nanostructures D->E F Entanglement and Network Formation E->F G 3D Self-Assembled Fibrillar Network (SAFIN) F->G H Solvent Immobilization G->H I Organogel H->I CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_structural Structural & Interaction Analysis Synthesis Synthesis of Organogelator Purification Purification Synthesis->Purification CGC CGC Determination Purification->CGC Tgel Tgel Measurement (DSC, Inversion) Purification->Tgel Rheology Rheological Analysis Purification->Rheology SEM SEM Imaging Purification->SEM AFM AFM Imaging Purification->AFM FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR DrivingForces SelfAssembly Self-Assembly HBonding Hydrogen Bonding SelfAssembly->HBonding PiStacking π-π Stacking SelfAssembly->PiStacking VDW Van der Waals Forces SelfAssembly->VDW Solvent Solvent Interactions SelfAssembly->Solvent

References

The Genesis of a Gelling Pioneer: A Technical Guide to the Discovery and History of Dibenzylidene Sorbitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzylidene sorbitol (DBS), a low-molecular-weight gelling agent, has carved a unique niche in the landscape of materials science, finding applications in diverse fields from personal care products to polymer processing and pharmaceuticals. Its ability to self-assemble into intricate fibrillar networks, thereby structuring liquids into gels, has been a subject of scientific inquiry for over a century. This in-depth technical guide delves into the core of DBS's identity, tracing its journey from its initial serendipitous discovery to the sophisticated understanding of its gelation mechanism that we possess today. The following sections will provide a comprehensive historical overview, detailed experimental protocols for its synthesis and characterization, a compilation of its quantitative gelling properties, and visual representations of its self-assembly pathway and experimental workflows.

A Journey Through Time: The Discovery and Historical Development of Dibenzylidene Sorbitol

The story of dibenzylidene sorbitol begins in the late 19th century, a period of burgeoning discovery in organic chemistry.

  • 1891: The Dawn of a Gelling Agent. The first synthesis of dibenzylidene sorbitol is credited to the French chemist Meunier . While investigating the condensation reaction of benzaldehyde with the sugar alcohol sorbitol, he serendipitously observed the formation of a gel. This marked the initial discovery of DBS's remarkable ability to structure organic solvents.[1]

  • 1942: Unraveling the Molecular Architecture. For several decades, the precise chemical structure of the gelling species remained ambiguous. It was not until 1942 that Wolfe and co-workers revisited Meunier's work and, through a series of derivatization experiments, correctly identified the structure as 1,3:2,4-dibenzylidene-D-sorbitol.[1] Their work was pivotal in establishing the "butterfly-like" conformation of the molecule, a key feature that governs its self-assembly.

  • Mid-20th Century: From Curiosity to Commercial Viability. The latter half of the 20th century saw a surge in research focused on refining the synthesis and purification of DBS, transforming it from a laboratory curiosity into a commercially viable product. Key developments during this period included:

    • The use of cyclohexane in the reaction mixture to azeotropically remove water, thereby driving the condensation reaction to completion.[1]

    • The development of purification methods using lower aliphatic alcohols to remove by-products such as monobenzylidene sorbitol (MBS) and tribenzylidene sorbitol (TBS), leading to higher purity DBS with improved gelling performance.[2][3][4]

  • Late 20th and Early 21st Century: Understanding the "How" and "Why". With a reliable supply of high-purity DBS, scientific inquiry shifted towards understanding the fundamental principles of its gelation. Advanced analytical techniques, including spectroscopy, microscopy, and rheology, have provided deep insights into the self-assembly process. It is now understood that the gel network is formed through a hierarchical process driven by non-covalent interactions, primarily hydrogen bonding between the sorbitol backbones and π-π stacking of the benzylidene "wings".[5][6] This understanding has paved the way for the rational design of novel DBS derivatives with tailored gelling properties.

Quantitative Gelling Properties of Dibenzylidene Sorbitol

The efficacy of a gelling agent is quantified by several key parameters, including its critical gelation concentration (CGC) and the thermal stability of the resulting gel, often characterized by its gel melting temperature (Tgel). The following tables summarize these properties for DBS in a variety of organic solvents.

Table 1: Critical Gelation Concentration (CGC) of Dibenzylidene Sorbitol in Various Solvents

SolventCGC (% w/v)Reference
Kerosene2.0[7]
Poly(propylene oxide)< 0.3[8][9][10]
Various Organic Solvents< 5.0 (can be < 0.1)[6]

Table 2: Gel Melting and Formation Temperatures of Dibenzylidene Sorbitol Gels

Solvent/MatrixDBS Concentration (wt%)Gel Formation Temp. (Tf) (°C)Gel Melting Temp. (Tgel) (°C)Reference
Poly(propylene oxide)0.15 - 3.0Increases with concentration up to ~125°C-[9]
Ethylene Glycol1.0, 5.0, 10.0-~97°C (for 1, 5, 10% conc.)[7]
Various Polymers-Varies with polymer type-[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of dibenzylidene sorbitol, intended for a laboratory setting.

Synthesis of Dibenzylidene Sorbitol

This protocol is based on the acid-catalyzed condensation of D-sorbitol and benzaldehyde.

Materials:

  • D-Sorbitol

  • Benzaldehyde

  • p-Toluenesulfonic acid (TSA) or another suitable acid catalyst

  • Methanol

  • Cyclohexane

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add D-sorbitol, methanol, and cyclohexane. A typical molar ratio of benzaldehyde to sorbitol is 2.1:1.0.[12]

  • Stir the mixture to dissolve the D-sorbitol.

  • Add benzaldehyde and the acid catalyst (e.g., p-toluenesulfonic acid, typically 1.2% by mass) to the flask.[12]

  • Heat the reaction mixture to reflux. The water produced during the reaction will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, or until the reaction is deemed complete by a suitable analytical method (e.g., TLC).

  • Cool the reaction mixture to room temperature. The crude DBS will precipitate out of the solution.

  • Collect the crude product by filtration.

Purification of Dibenzylidene Sorbitol

This protocol describes the purification of crude DBS by removing unreacted starting materials and by-products.

Materials:

  • Crude Dibenzylidene Sorbitol

  • Lower aliphatic alcohol (e.g., methanol, ethanol)

  • Beaker

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude DBS to a beaker.

  • Add a lower aliphatic alcohol (e.g., methanol). A common ratio is 1 part by weight of crude DBS to 5-15 parts by weight of the alcohol.[2]

  • Heat the mixture to a temperature of at least 50°C (below the boiling point of the alcohol) with stirring.[2] This step dissolves the more soluble impurities, such as monobenzylidene sorbitol and tribenzylidene sorbitol.

  • Maintain the temperature for a period of time (e.g., 20-40 minutes) to ensure complete dissolution of impurities.[2]

  • Filter the hot slurry using a Buchner funnel to collect the purified DBS.

  • Wash the collected solid with a small amount of cold alcohol to remove any residual impurities.

  • Dry the purified DBS in a vacuum oven to remove residual solvent. The resulting product should be a fine white powder with a purity of at least 98%.[2]

Characterization of Gelling Properties

3.3.1. Determination of Critical Gelation Concentration (CGC) by the Inverted Vial Method

This is a simple and widely used method to determine the minimum concentration of a gelling agent required to form a stable gel.[13]

Materials:

  • Purified Dibenzylidene Sorbitol

  • Solvent of interest

  • Vials with sealed caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Prepare a series of vials containing the solvent of interest.

  • Add incrementally increasing amounts of DBS to each vial to create a range of concentrations (e.g., 0.1%, 0.2%, 0.3% w/v, etc.).

  • Seal the vials and heat them in a heating block or water bath until the DBS is completely dissolved. Intermittent vortexing can aid dissolution.

  • Allow the vials to cool to room temperature undisturbed.

  • After a set period (e.g., 24 hours), invert each vial.

  • The CGC is the lowest concentration at which the sample does not flow upon inversion.[13]

3.3.2. Rheological Characterization

Rheology provides a quantitative measure of the mechanical properties of the gel.[7]

Equipment:

  • Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)

Procedure:

  • Sample Preparation: Prepare a DBS gel of a known concentration in the solvent of interest directly on the rheometer plate by heating to dissolve the DBS and then cooling to the desired temperature.

  • Oscillatory Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER) of the gel. In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep to characterize the gel's viscoelastic properties. A typical gel will exhibit a storage modulus (G') that is significantly higher than the loss modulus (G'') and is relatively independent of frequency, indicating a stable, solid-like network.

  • Temperature Sweep: To determine the gel melting temperature (Tgel), perform a temperature ramp while monitoring the storage and loss moduli. The temperature at which G' and G'' crossover is often defined as the Tgel.

Visualizing the World of Dibenzylidene Sorbitol

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the study of dibenzylidene sorbitol.

The Self-Assembly Pathway of Dibenzylidene Sorbitol

G cluster_0 Molecular Level cluster_1 Nanoscale Assembly cluster_2 Microscale Network cluster_3 Macroscopic Gel mol DBS Molecules (Butterfly-like) dimer Dimers/Oligomers mol->dimer H-bonding π-π stacking fibril Primary Fibrils dimer->fibril Hierarchical Growth network Fibrillar Network (Entangled Fibers) fibril->network Entanglement gel Bulk Gel (Solvent Entrapment) network->gel Solvent Immobilization

Caption: Hierarchical self-assembly of DBS from molecules to a bulk gel.

Experimental Workflow for DBS Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification reactants D-Sorbitol + Benzaldehyde + Catalyst reaction Condensation Reaction (Azeotropic Water Removal) reactants->reaction crude Crude DBS (Precipitate) reaction->crude wash Washing with Hot Alcohol crude->wash Impurity Removal filtration Filtration wash->filtration pure Purified DBS (White Powder) filtration->pure

Caption: Workflow for the synthesis and purification of DBS.

Workflow for Rheological Characterization of a DBS Gel

G cluster_prep Sample Preparation cluster_char Characterization prep Prepare DBS/Solvent Mixture on Rheometer Plate heat Heat to Dissolve prep->heat cool Cool to Form Gel heat->cool strain_sweep Oscillatory Strain Sweep (Determine LVER) cool->strain_sweep freq_sweep Oscillatory Frequency Sweep (Measure G', G'') strain_sweep->freq_sweep temp_sweep Temperature Sweep (Determine Tgel) freq_sweep->temp_sweep

Caption: Workflow for the rheological analysis of a DBS gel.

Conclusion

From its humble beginnings as an unexpected gel in a 19th-century laboratory to its current status as a versatile and widely studied gelling agent, dibenzylidene sorbitol has had a rich and impactful history. The journey of DBS exemplifies the progression of scientific understanding, from empirical observation to a detailed molecular-level comprehension of its structure-property relationships. This technical guide has provided a comprehensive overview of this journey, equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to explore and exploit the unique properties of this remarkable molecule. The continued exploration of DBS and its derivatives promises to unlock even more innovative applications in the years to come.

References

Theoretical Modeling of Benzylidene-D-glucitol Self-Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidene-D-glucitol, commonly known as 1,3:2,4-dibenzylidene-D-sorbitol (DBS), is a versatile low-molecular-weight gelator capable of self-assembling into intricate fibrillar networks in a wide array of organic solvents. This self-assembly process, driven by a delicate interplay of non-covalent interactions, is of significant interest for various applications, including in personal care products, as a polymer clarifying agent, and with potential in drug delivery systems.[1] This technical guide provides an in-depth exploration of the theoretical models underpinning the self-assembly of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.

The Molecular Architecture of Self-Assembly

The self-assembly of this compound is predicated on its unique "butterfly-like" molecular structure.[1] The rigid sorbitol backbone constitutes the "body," while the two benzylidene groups act as the "wings." This conformation facilitates the formation of a three-dimensional network through a combination of hydrogen bonding and π-π stacking interactions. The nature of the solvent plays a critical role in modulating these interactions, ultimately dictating whether the system forms a stable gel, a solution, or a precipitate.[1]

Key Intermolecular Interactions
  • Hydrogen Bonding: The hydroxyl groups on the sorbitol backbone are crucial for forming intermolecular hydrogen bonds. In solvents with low polarity, both intramolecular and intermolecular hydrogen bonding between DBS molecules are favored, leading to aggregation and fiber formation.[1] In highly polar solvents, hydrogen bonding between DBS and the solvent molecules becomes more prominent, which can disrupt the self-assembly process and lead to dissolution.[1]

  • π-π Stacking: The aromatic benzylidene groups provide sites for π-π stacking interactions between DBS molecules. These interactions contribute to the stability and rigidity of the self-assembled fibers. The extent of π-π stacking can be influenced by the solvent and the presence of substituents on the benzyl rings.

  • Solvophobic Effects: The incompatibility between the DBS molecule and the solvent is a primary driving force for self-assembly. This "solvophobicity" encourages the DBS molecules to aggregate, minimizing their contact with the solvent and leading to the formation of a fibrillar network.

Quantitative Modeling of Self-Assembly

Hansen Solubility Parameters (HSPs)

A powerful theoretical framework for predicting the gelation behavior of DBS in various solvents is the use of Hansen Solubility Parameters (HSPs). HSPs quantify the cohesive energy density of a solvent based on three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). The principle is that substances with similar HSPs are likely to be miscible. For DBS, gelation occurs in a "Goldilocks" zone of solvent compatibility: if the solvent is too similar to DBS (a good solvent), DBS will dissolve; if it is too dissimilar (a poor solvent), DBS will precipitate. Gelation occurs at an intermediate level of incompatibility.

The following table summarizes the Hansen Solubility Parameters for a selection of solvents and the observed outcome when mixed with DBS. The data reveals that gelation is favored within a specific range of δp and δh values.

Solventδd (MPa^0.5)δp (MPa^0.5)δh (MPa^0.5)Outcome with DBS
N-Methyl-2-pyrrolidone18.012.37.2Solution
Dimethyl Sulfoxide18.416.410.2Solution
Dimethylformamide17.413.711.3Solution
1-Propanol15.86.817.4Instant Gel
1-Butanol16.05.715.8Instant Gel
Toluene18.01.42.0Instant Gel
Ethylene Glycol17.011.026.0Slow Gel
n-Hexane14.90.00.0Insoluble

Table compiled from data presented in Diehn et al., Soft Matter, 2014.[2]

Thermodynamic and Kinetic Considerations

Kinetically, the time required for gel formation is also influenced by the solvent. As a general trend, the greater the incompatibility between DBS and the solvent (as quantified by the distance in Hansen space), the faster the gelation time.[2]

Experimental Protocols for Characterization

Rheological Characterization of Gel Properties

Objective: To determine the viscoelastic properties of DBS gels, including the storage modulus (G'), loss modulus (G''), and the linear viscoelastic region (LVER).

Methodology:

  • Sample Preparation:

    • Disperse the desired concentration of DBS powder in the chosen solvent in a sealed vial.

    • Heat the mixture while stirring until the DBS is completely dissolved (typically above the gel-sol transition temperature).

    • Carefully pour the hot solution onto the pre-heated lower plate of the rheometer.

    • Lower the upper plate to the desired gap setting and trim any excess sample.

    • Allow the sample to cool and gel in situ for a predetermined amount of time.

  • Time Sweep:

    • Apply a small, constant strain (within the LVER) and frequency.

    • Monitor the evolution of G' and G'' over time as the gel forms. The point at which G' surpasses G'' is often defined as the gel point.

  • Strain Sweep (Amplitude Sweep):

    • Apply a constant frequency and vary the strain amplitude.

    • Determine the LVER, which is the range of strains where G' and G'' are independent of the applied strain.

  • Frequency Sweep:

    • Apply a constant strain from within the LVER and vary the frequency.

    • Characterize the frequency-dependent behavior of the gel. For a typical gel, G' will be greater than G'' and relatively independent of frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bond Analysis

Objective: To investigate the hydrogen bonding interactions involved in the DBS self-assembly.

Methodology:

  • Sample Preparation:

    • Prepare a DBS gel at the desired concentration.

    • For analysis, a thin film of the gel can be pressed between two KBr or CaF2 plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the gel directly on the ATR crystal.

    • As a control, acquire a spectrum of the pure solvent.

  • Data Acquisition:

    • Record the FTIR spectrum over the range of 4000-400 cm-1.

    • Pay close attention to the O-H stretching region (typically 3200-3600 cm-1).

  • Data Analysis:

    • Compare the O-H stretching band of the DBS gel to that of the pure solvent.

    • A broadening and shifting of the O-H band to lower wavenumbers in the gel is indicative of the formation of hydrogen bonds.

    • Deconvolution of the O-H band can provide information on the different types of hydrogen bonds present (e.g., free vs. bonded hydroxyl groups).

Scanning Electron Microscopy (SEM) for Morphological Analysis

Objective: To visualize the fibrillar network structure of the DBS xerogel.

Methodology:

  • Sample Preparation (Xerogel Formation):

    • Prepare a DBS gel as previously described.

    • Freeze the gel rapidly in liquid nitrogen.

    • Lyophilize (freeze-dry) the frozen gel under vacuum to remove the solvent, leaving the solid fibrillar network (xerogel).

  • Mounting:

    • Carefully place a small piece of the xerogel onto an SEM stub using double-sided carbon adhesive tape.

    • Ensure good electrical contact between the sample and the stub.

  • Coating:

    • As DBS is non-conductive, the sample must be coated with a thin layer of a conductive material (e.g., gold, platinum, or carbon) using a sputter coater. This prevents charging of the sample under the electron beam.

  • Imaging:

    • Introduce the coated sample into the SEM chamber.

    • Acquire images at various magnifications to visualize the morphology of the fibrillar network, including fiber diameter, porosity, and connectivity.

Visualizing the Theoretical Models

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts in the theoretical modeling of this compound self-assembly.

SelfAssembly_Workflow cluster_0 Initial State cluster_1 Self-Assembly Process cluster_2 Final State DBS_dissolved DBS Molecules in Solution Nucleation Nucleation: Initial Aggregation DBS_dissolved->Nucleation Supersaturation (e.g., cooling) Solvent Solvent Molecules Growth Fibrillar Growth Nucleation->Growth H-bonding & π-π stacking Network 3D Fibrillar Network (Gel) Growth->Network Fiber Entanglement HSP_Prediction cluster_outcomes Predicted Outcome DBS_Solvent DBS + Solvent Solution Solution DBS_Solvent->Solution High HSP Similarity SlowGel Slow Gel DBS_Solvent->SlowGel Moderate HSP Difference InstantGel Instant Gel DBS_Solvent->InstantGel Optimal HSP Incompatibility Insoluble Insoluble/Precipitate DBS_Solvent->Insoluble High HSP Dissimilarity

References

Unveiling the Solubility of Dibenzylidene-D-Sorbitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility parameters of Dibenzylidene-D-Sorbitol (DBS), a versatile gelling agent with significant applications in various fields, including drug development. Understanding the solubility of DBS in different solvents is crucial for its effective formulation and application. This document provides a comprehensive overview of its solubility, focusing on Hansen Solubility Parameters (HSPs), and details the experimental methodologies for their determination.

Introduction to Dibenzylidene-D-Sorbitol and its Solubility

Dibenzylidene-D-sorbitol (DBS) is a low-molecular-weight organic compound renowned for its ability to form thermoreversible gels in a wide range of organic solvents.[1][2][3] This property has led to its use as a clarifying and nucleating agent in polymers, a gelling agent in personal care products, and more recently, in drug delivery systems.[3] The formation of these gels is intimately linked to the solubility of DBS in the solvent, which can be quantified and predicted using solubility parameters.

Understanding Solubility Parameters

Solubility parameters provide a numerical estimate of the degree of interaction between materials, making them a powerful tool for predicting the solubility of a solute in a solvent. The two most common types of solubility parameters are the Hildebrand and Hansen parameters.

Hildebrand Solubility Parameter (δ): This is a single-value parameter that represents the total cohesive energy density of a material. While useful, it does not account for the different types of intermolecular forces.

Hansen Solubility Parameters (HSP): The HSP model offers a more nuanced understanding by dividing the total Hildebrand parameter into three components:

  • δd (Dispersion): Represents the energy from London dispersion forces.

  • δp (Polar): Represents the energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The total Hansen solubility parameter is related to its components by the equation:

δ² = δd² + δp² + δh²

The principle of "like dissolves like" is quantified in the HSP model by the "Hansen distance" (Ra) between two substances (e.g., a solute and a solvent):

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Hansen distance indicates a higher affinity and greater likelihood of solubility.

Quantitative Solubility Data for Dibenzylidene-D-Sorbitol

A comprehensive study by Rogers and co-workers investigated the gelation of DBS in 62 different solvents, correlating the outcomes with their respective Hansen Solubility Parameters.[4][5] This research provides a valuable dataset for understanding the solubility behavior of DBS.

The experimentally determined Hansen Solubility Parameters for Dibenzylidene-D-Sorbitol are:

ParameterValue (MPa⁰·⁵)
δd (Dispersion)18.30
δp (Polar)14.10
δh (Hydrogen Bonding)9.33

Table 1: Hansen Solubility Parameters of Dibenzylidene-D-Sorbitol.

The following table summarizes the behavior of DBS in a selection of solvents with their corresponding Hansen Solubility Parameters. The outcome of the interaction (gel, solution, or insoluble) is a key indicator of the solubility of DBS in that particular solvent.

Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)Outcome with DBS
Acetone15.510.47.0Clear Gel
Benzene18.40.02.0Opaque Gel
Chloroform17.83.15.7Solution
Cyclohexane16.80.00.2Insoluble
Dimethyl Sulfoxide (DMSO)18.416.410.2Solution
Ethanol15.88.819.4Clear Gel
Ethyl Acetate15.85.37.2Clear Gel
Heptane15.30.00.0Insoluble
Methanol14.712.322.3Clear Gel
Pyridine19.08.85.9Clear Gel
Tetrahydrofuran (THF)16.85.78.0Solution
Toluene18.01.42.0Opaque Gel
Water15.516.042.3Insoluble

Table 2: Solubility Behavior of Dibenzylidene-D-Sorbitol in Various Solvents and their Hansen Solubility Parameters.

Experimental Protocol: Determination of Hansen Solubility Parameters for a Solid Solute

The determination of HSPs for a solid compound like DBS involves a systematic experimental approach. The following is a generalized protocol based on established methodologies.

Objective: To determine the Hansen Solubility Parameters (δd, δp, and δh) of a solid solute.

Materials:

  • The solid solute of interest (e.g., Dibenzylidene-D-Sorbitol).

  • A set of 20-30 solvents with known and wide-ranging Hansen Solubility Parameters.

  • Small, sealable vials or test tubes.

  • Vortex mixer or shaker.

  • Temperature-controlled environment (e.g., water bath or incubator).

  • Analytical balance.

Procedure:

  • Solvent Selection: Choose a diverse range of solvents for which the δd, δp, and δh values are well-documented. The selection should cover a broad area in the three-dimensional Hansen space.

  • Solubility Assessment: a. For each solvent, prepare a series of vials with a fixed amount of the solid solute and varying amounts of the solvent to determine the approximate solubility. b. A simpler, qualitative approach is to add a small, fixed amount of the solute (e.g., 10 mg) to a fixed volume of each solvent (e.g., 1 mL). c. Securely seal the vials and agitate them vigorously using a vortex mixer or shaker for a set period (e.g., 24 hours) at a constant temperature. d. After agitation, allow the samples to equilibrate. e. Visually inspect each vial and classify the outcome as "good" (completely dissolved), "partial" (partially dissolved), or "poor" (insoluble or very slightly soluble).

  • Data Analysis and Sphere Fitting: a. Create a three-dimensional plot with δd, δp, and δh as the axes. b. Plot each solvent as a point in this "Hansen space." c. Assign a binary score to each solvent: 1 for "good" solvents and 0 for "poor" solvents. d. The goal is to find the center (δd, δp, δh of the solute) and radius (R) of a sphere that encloses the maximum number of "good" solvents while excluding the maximum number of "poor" solvents. e. This can be done using specialized software or by an iterative process of guessing the center and radius and refining the fit. The center of the best-fit sphere represents the Hansen Solubility Parameters of the solid solute.

Visualization of the Predictive Workflow

The relationship between the solubility parameters of DBS and a solvent can be used to predict the formation of a gel. This predictive workflow can be visualized as a logical sequence of steps.

G Predictive Workflow for DBS Gelation cluster_input Input Parameters cluster_calculation Calculation cluster_decision Prediction cluster_output Outcome DBS_HSP DBS HSP (δd₁, δp₁, δh₁) Calculate_Ra Calculate Hansen Distance (Ra) Ra² = 4(δd₁-δd₂)² + (δp₁-δp₂)² + (δh₁-δh₂)² DBS_HSP->Calculate_Ra Solvent_HSP Solvent HSP (δd₂, δp₂, δh₂) Solvent_HSP->Calculate_Ra Decision Ra < Interaction Radius? Calculate_Ra->Decision Gel Gel Formation Likely Decision->Gel Yes No_Gel Gel Formation Unlikely (Solution or Insoluble) Decision->No_Gel No

Caption: Predictive workflow for DBS gelation based on Hansen Solubility Parameters.

Conclusion

The solubility parameters of Dibenzylidene-D-Sorbitol, particularly its Hansen Solubility Parameters, are invaluable for predicting its behavior in various solvents. This technical guide has provided the essential quantitative data, a detailed experimental protocol for HSP determination, and a clear visualization of the predictive workflow. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is key to harnessing the full potential of DBS in their applications. By leveraging this knowledge, the formulation of DBS-based systems can be optimized for enhanced performance and efficacy.

References

Initial Toxicity Screening of Benzylidene-D-glucitol for Biomedical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a framework for the initial toxicity screening of Benzylidene-D-glucitol. As of the date of this guide, there is a lack of publicly available toxicological data for this compound. The information presented herein is based on the toxicological profiles of its constituent components, benzaldehyde and D-glucitol (sorbitol), and established preclinical safety evaluation guidelines.

Introduction

This compound, a benzylidene acetal of D-glucitol, is a compound with potential for various biomedical applications, leveraging the properties of both its parent molecules. Benzylidene acetals are utilized in organic synthesis as protecting groups for diols in carbohydrate chemistry. The development of any new compound for biomedical use necessitates a thorough evaluation of its safety profile. This guide outlines a proposed initial toxicity screening strategy for this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of essential assays and methodologies.

Toxicological Assessment of Constituent Components

An initial assessment of potential toxicity can be inferred from the known profiles of benzaldehyde and D-glucitol.

Benzaldehyde

Benzaldehyde, an aromatic aldehyde, has demonstrated cytotoxic and genotoxic effects in various studies. It has been shown to induce cytotoxicity and DNA damage in human lymphocytes at concentrations ranging from 10 to 50 μg/mL.[1][2] Furthermore, in vitro genotoxicity has been observed through the comet assay at concentrations of 10 mM and higher. Studies on Drosophila melanogaster have also indicated genotoxic potential.[3][4][5] The National Toxicology Program (NTP) has reported that benzaldehyde was associated with the development of squamous cell papillomas in the forestomach of mice in carcinogenicity studies.[6] In studies on cancer cell lines, benzaldehyde has been observed to decrease cell viability at higher concentrations.[7]

D-Glucitol (Sorbitol)

D-glucitol, a sugar alcohol, is generally recognized as safe (GRAS) for human consumption by the U.S. Food and Drug Administration (FDA).[8][9] Its safety in cosmetic products has also been affirmed.[10][11][12] The primary adverse effect associated with high daily consumption (over 50g) is diarrhea.[9] Acute toxicity studies indicate that sorbitol is relatively non-toxic when ingested, with high LD50 values in animal models.[13] However, some safety data sheets mention the potential for skin and eye irritation.[14]

Proposed Initial Toxicity Screening Workflow

A tiered approach to toxicity screening is recommended, starting with in vitro assays and progressing to in vivo studies as necessary.

G Figure 1: Proposed Initial Toxicity Screening Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Screening (if warranted by in vitro results and intended application) A Cytotoxicity Assays (e.g., MTT, LDH) B Genotoxicity Assays (e.g., Ames Test, Comet Assay) A->B C Hemocompatibility Assay B->C D Acute Systemic Toxicity (e.g., OECD 420, 423, or 425) C->D Proceed if low in vitro toxicity E Local Tolerance (e.g., Dermal or Mucosal Irritation) D->E

Caption: Proposed workflow for the initial toxicity screening of this compound.

Data Presentation: Summary of Constituent Toxicity

The following tables summarize the available quantitative data for benzaldehyde and D-glucitol.

Table 1: Summary of Benzaldehyde Toxicity Data

Assay TypeModel SystemConcentration/DoseObserved EffectReference(s)
CytotoxicityHuman Lymphocytes10, 25, 50 µg/mLIncreased cytotoxicity and decreased cell number.[1][2]
Genotoxicity (Comet)In vitro≥ 10 mMStatistically significant increase in tail moment and % tail DNA.
GenotoxicityDrosophila melanogasterVarious concentrationsInduced genotoxic and mutagenic effects.[3][4][5]
CarcinogenicityF344/N Rats, B6C3F1 MiceGavage studiesSquamous cell papillomas of the forestomach in mice.[6]
CytotoxicityCancer Cell LinesHigh concentrations (10⁻² to 10⁻⁵)Significant decrease in cell viability.[7]

Table 2: Summary of D-Glucitol (Sorbitol) Toxicity Data

Assay TypeModel SystemConcentration/DoseObserved EffectReference(s)
Regulatory StatusHumanN/AGenerally Recognized as Safe (GRAS) by US FDA.[8][9]
Acute Oral Toxicity (LD50)Rat15,900 mg/kgRelatively non-toxic.[13]
Acute Oral Toxicity (LD50)Mouse17,800 mg/kgRelatively non-toxic.[13]
Adverse EffectHuman> 50 g/day Diarrhea.[9]
IrritationN/AN/APotential for skin and eye irritation noted in safety data sheets.[14]

Experimental Protocols

Detailed methodologies for key proposed experiments are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G Figure 2: MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: A generalized workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., NIH-3T3 fibroblasts or a relevant cell line for the intended application) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Methodology:

  • Cell Treatment: Expose cells to various concentrations of this compound for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

In Vivo Acute Systemic Toxicity

This is typically performed following a recognized guideline, such as those from the Organisation for Economic Co-operation and Development (OECD).

G Figure 3: OECD 423 Acute Oral Toxicity Workflow A Dose a single group of 3 animals (usually female rats) at a starting dose B Observe for 14 days for mortality and clinical signs A->B C Decision Point: If 2-3 animals die, stop the test. If 0-1 animal dies, proceed. B->C D Dose another group of 3 animals at the next higher or lower dose level C->D 0-1 death E Observe for 14 days D->E F Final classification of toxicity based on mortality rates at different dose levels E->F

Caption: A simplified workflow for the OECD 423 acute oral toxicity test.

Methodology (Example based on OECD Guideline 423: Acute Toxic Class Method):

  • Animal Model: Use a small group of animals (typically 3 female rats per step).

  • Dosing: Administer a single oral dose of this compound at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure: The outcome of the first step determines the subsequent steps. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Signaling Pathways

Given the absence of specific data for this compound, no signaling pathways for its potential toxicity can be definitively described. However, based on the known effects of benzaldehyde, which can induce oxidative stress and DNA damage, it would be prudent to investigate pathways related to apoptosis and cellular stress responses in future studies.

Conclusion

This technical guide provides a foundational strategy for the initial toxicity screening of this compound. The toxicological data of its constituent parts, benzaldehyde and D-glucitol, suggest that the benzylidene moiety is more likely to be the source of any potential toxicity. The proposed workflow, incorporating in vitro and in vivo assays, will enable a systematic evaluation of the safety profile of this compound, which is a critical step in its development for any biomedical application. All experimental work should be conducted in compliance with relevant regulatory guidelines and ethical standards for animal welfare.

References

conformational analysis of dibenzylidene sorbitol in solution

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered some information on the conformational analysis of dibenzylidene sorbitol (DBS) and its derivatives in solution. The search results confirm that NMR spectroscopy and Circular Dichroism are key experimental techniques, and computational modeling is also heavily utilized. I found information about the self-assembly mechanism, noting the influence of solvent polarity on the final fibrillar structure (helical vs. non-helical).

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Final Answer:An In-depth Technical Guide on the Conformational Analysis of Dibenzylidene Sorbitol in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzylidene sorbitol (DBS) and its derivatives are versatile low-molecular-weight gelators (LMWGs) capable of forming thermoreversible gels in a wide variety of organic solvents.[1][2] The self-assembly of DBS into a three-dimensional fibrillar network is intrinsically linked to its molecular conformation in solution.[3] Understanding the conformational landscape of DBS is therefore critical for controlling the properties of the resulting organogels, which have applications ranging from personal care products to drug delivery vehicles.[2][4] This guide provides a comprehensive overview of the techniques used for the conformational analysis of DBS in solution, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling. Detailed experimental protocols, data presentation, and a logical workflow of the self-assembly process are provided to aid researchers in this field.

Introduction

1,3:2,4-Dibenzylidene-D-sorbitol (DBS) is a chiral molecule synthesized from the condensation of D-sorbitol and benzaldehyde.[1] Its ability to self-assemble into nanofibrillar networks in various organic liquids has been the subject of extensive research.[5] The gelation process is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking, which are highly dependent on the conformation of the DBS molecule and the nature of the solvent.[1][6] The "butterfly-like" structure of DBS, with the sorbitol backbone as the 'body' and the benzylidene groups as the 'wings', provides the necessary molecular recognition motifs for self-assembly.[2][3]

The conformation of the sorbitol backbone and the orientation of the benzylidene groups are crucial in dictating the packing of DBS molecules and the subsequent morphology of the self-assembled fibrils.[5] In solution, DBS can exist in multiple low-energy conformations.[5] The interplay between intramolecular and intermolecular hydrogen bonding, as well as interactions with the solvent, determines the predominant conformation and the pathway to gelation.[5][7]

Conformational Analysis Techniques

A multi-faceted approach combining experimental and computational techniques is essential for a thorough conformational analysis of DBS in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed information about dihedral angles and internuclear distances can be obtained.[8]

Key NMR Parameters for Conformational Analysis:

  • ¹H NMR Chemical Shifts: The chemical shifts of the sorbitol protons are sensitive to their local electronic environment, which is influenced by the overall conformation.

  • ³J Coupling Constants: The vicinal coupling constants (³J) between protons on adjacent carbon atoms are related to the dihedral angle between them through the Karplus equation. This allows for the determination of the torsional angles along the sorbitol backbone.[9] For instance, a large vicinal coupling constant of 9.4 Hz between H4 and H5 protons in DBS indicates an anti-disposition of these two protons.

  • Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proximity between protons, helping to define the spatial arrangement of the benzylidene groups relative to the sorbitol backbone.

Quantitative NMR Data (Representative)

The following table provides representative ¹H NMR data for DBS in solution. Actual values may vary depending on the solvent and experimental conditions.

ProtonChemical Shift (ppm)MultiplicityJ-coupling Constants (Hz)Inferred Dihedral Angle (°)
H1a3.65ddJ(H1a, H1b) = 11.5, J(H1a, H2) = 5.0-
H1b4.25ddJ(H1b, H1a) = 11.5, J(H1b, H2) = 2.0-
H24.15m--
H33.80tJ(H3, H2) = 9.5, J(H3, H4) = 9.5~180
H44.30tJ(H4, H3) = 9.5, J(H4, H5) = 9.4~180
H53.95mJ(H5, H4) = 9.4-
H6a3.75ddJ(H6a, H6b) = 12.0, J(H6a, H5) = 4.0-
H6b3.85ddJ(H6b, H6a) = 12.0, J(H6b, H5) = 2.5-
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is particularly useful for studying the chiral supramolecular structures formed during the self-assembly of DBS. The CD signal is sensitive to the helical arrangement of the chromophoric benzylidene groups within the fibrils.

The nature of the solvent significantly influences the chirality of the self-assembled structures. In nonpolar solvents, DBS derivatives tend to form left-helical fibers, giving rise to a strong negative Cotton effect in the CD spectrum.[5][7] Conversely, in polar solvents, non-helical fibers are often formed, resulting in a weak or silent CD signal.[5][7]

Quantitative CD Data (Representative)

The following table provides representative CD data for a DBS derivative in different solvent types. Actual values will depend on the specific derivative, concentration, and solvent.

Solvent TypeWavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)Inferred Supramolecular Structure
Nonpolar (e.g., n-octanol)301-5.0 x 10⁴Left-handed helical fibers
Polar (e.g., DMSO/H₂O)301~0Non-helical fibers/aggregates
Mixed Polarity301-1.0 x 10⁴Twisted ribbon fibers
Computational Modeling

Molecular mechanics and molecular dynamics (MD) simulations complement experimental techniques by providing detailed energetic and structural information about the possible conformations of DBS in solution.[5][6] These methods can be used to:

  • Identify low-energy conformers of the DBS molecule.

  • Investigate the role of intra- and intermolecular hydrogen bonding.

  • Simulate the initial stages of DBS self-assembly.

  • Predict the influence of different solvents on the conformational preferences.

Computational studies have shown that the phenyl rings of DBS tend to adopt an equatorial position, and there is a preference for the formation of an intramolecular hydrogen bond involving the pendant hydroxyl group.[5]

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 5-25 mg of DBS in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[10]

    • Ensure complete dissolution, using gentle heating or vortexing if necessary.[10]

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3][10]

    • The final sample height in the NMR tube should be at least 4.5-5.0 cm.[3][11]

  • NMR Data Acquisition:

    • Acquire ¹H, ¹³C, COSY, and NOESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • For quantitative analysis of coupling constants, ensure high digital resolution in the ¹H spectrum.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Measure chemical shifts and coupling constants from the ¹H spectrum.

    • Use the Karplus equation to correlate ³J values with dihedral angles.

    • Analyze NOESY spectra to identify through-space proton-proton correlations.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Prepare a solution of DBS in the solvent of interest at a concentration that gives an absorbance of ~1 in the wavelength range of interest.

    • For gel-state measurements, prepare the gel in a quartz cuvette with a short path length (e.g., 0.1-1 mm) to minimize light scattering.

  • CD Data Acquisition:

    • Record the CD spectrum over the appropriate wavelength range (typically 200-400 nm for the benzylidene chromophore).

    • Acquire spectra at different temperatures to study the sol-gel transition.

  • Data Analysis:

    • Process the raw data, including baseline subtraction and conversion to molar ellipticity.

    • Analyze the sign and magnitude of the Cotton effects to infer the helicity of the self-assembled structures.

Self-Assembly Mechanism and Logical Workflow

The self-assembly of DBS into a gel-forming network is a hierarchical process that is highly dependent on the solvent environment. The general pathway can be outlined as follows:

  • Dissolution: At elevated temperatures, DBS dissolves in a suitable solvent to form a homogeneous solution (sol).

  • Supersaturation: Upon cooling, the solution becomes supersaturated.

  • Nucleation: DBS molecules begin to self-assemble into small aggregates through non-covalent interactions. This is the rate-determining step.

  • Fibril Growth: The initial aggregates grow anisotropically to form one-dimensional nanofibers.

  • Network Formation: At a critical concentration, these nanofibers entangle to form a three-dimensional network that immobilizes the solvent, resulting in a gel.

The specific intermolecular interactions that drive the self-assembly are influenced by the solvent polarity:

  • In Nonpolar Solvents: Intermolecular hydrogen bonding between the hydroxyl groups of the sorbitol backbone is the primary driving force. This leads to a helical arrangement of DBS molecules and the formation of twisted fibrils.[5][7]

  • In Polar Solvents: Parallel-displaced π-π stacking interactions between the benzylidene groups become more dominant. This results in a more planar stacking of the molecules and the formation of non-helical, ribbon-like fibrils.[5][7]

Visualizations

Logical Workflow of DBS Self-Assembly

G Figure 1. Logical Workflow of Dibenzylidene Sorbitol Self-Assembly A DBS in Solvent (Sol) B Supersaturation (Cooling) A->B C Nucleation B->C D Fibril Growth C->D E 3D Network Formation D->E F Organogel E->F

Caption: Logical workflow of DBS self-assembly.

Experimental Workflow for Conformational Analysis

G Figure 2. Experimental Workflow for Conformational Analysis of DBS cluster_exp Experimental Techniques cluster_comp Computational Modeling A NMR Spectroscopy D Conformational Ensemble in Solution A->D B Circular Dichroism B->D C Molecular Dynamics C->D

Caption: Experimental workflow for DBS analysis.

Conclusion

The is a complex but essential undertaking for understanding and controlling its self-assembly and gelation properties. A combination of high-resolution NMR spectroscopy, circular dichroism, and computational modeling provides a powerful toolkit for elucidating the structural and energetic landscape of DBS. The detailed methodologies and workflows presented in this guide offer a framework for researchers to systematically investigate the conformational behavior of DBS and its derivatives, ultimately enabling the rational design of novel organogelators with tailored properties for a wide range of applications.

References

The Architecture of Assembly: A Technical Guide to the Supramolecular Chemistry of Benzylidene Acetals of Polyols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of supramolecular chemistry offers profound insights into the self-assembly of molecules, paving the way for the rational design of advanced materials with tailored functionalities. Among the vast array of building blocks, benzylidene acetals of polyols have emerged as a versatile class of compounds capable of forming complex, stimuli-responsive supramolecular structures. This technical guide delves into the core principles governing the supramolecular chemistry of these fascinating molecules, providing a comprehensive overview of their synthesis, self-assembly mechanisms, and applications, with a particular focus on their potential in drug development.

Core Concepts: The Molecular Logic of Self-Assembly

Benzylidene acetals of polyols are synthesized through the acid-catalyzed condensation reaction of a polyol, such as sorbitol, with benzaldehyde or its derivatives.[1][2] The resulting molecules possess a unique "butterfly-like" conformation, with the rigid benzylidene groups acting as "wings" and the flexible polyol backbone as the "body".[2] This distinct molecular architecture is the cornerstone of their ability to self-assemble into intricate fibrillar networks.

The primary driving forces behind the self-assembly of benzylidene acetals of polyols are non-covalent interactions, principally hydrogen bonding and π-π stacking.[2][3] The hydroxyl groups on the polyol backbone readily participate in intermolecular hydrogen bonding, creating a directional and cooperative network.[2][4] Simultaneously, the aromatic benzylidene groups engage in π-π stacking interactions, further stabilizing the growing assembly.[3]

The balance and interplay of these non-covalent forces are exquisitely sensitive to the surrounding environment, particularly the polarity of the solvent.[2] In non-polar solvents, intermolecular hydrogen bonding between the gelator molecules is the dominant force, leading to the formation of helical fibrillar structures.[2] Conversely, in polar, protic solvents, hydrogen bonding between the gelator and the solvent becomes more significant, and π-π stacking and solvophobic interactions play a more crucial role in driving the self-assembly, often resulting in non-helical, flatter ribbon-like structures.[2]

Quantitative Insights into Gelation

The ability of a benzylidene acetal of a polyol to form a gel in a given solvent is a delicate balance between solubility and insolubility. This can be quantified by various parameters, including the critical gelation concentration (CGC) and Hansen Solubility Parameters (HSPs). The CGC is the minimum concentration of the gelator required to form a stable, self-supporting gel.

Table 1: Critical Gelation Concentration (CGC) of Dibenzylidene Sorbitol (DBS) in Various Solvents

SolventCGC (wt%)Reference
Ethylene Glycol< 0.5[5]
Glycerol< 0.5[5]
Mineral Oil< 0.5[5]
Ethanol< 0.5[5]
Chlorobenzene< 0.5[5]
Kerosene/DMSO/Hexanol mixturesVaries[6]
Poly(propylene oxide)< 0.3[7]

Table 2: Hansen Solubility Parameters (HSP) for Dibenzylidene Sorbitol (DBS) and their Correlation with Gelation

Hansen Solubility Parameters quantify the cohesive energy density of a substance and are divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The overall HSP (δt) can be calculated using the equation: δt² = δd² + δp² + δh². The difference in HSPs between the gelator and the solvent can predict the likelihood of gelation.

ParameterValue (MPa¹ᐟ²)Significance in GelationReference
δd (DBS)~18.5Contributes to van der Waals interactions.[8]
δp (DBS)~6.5Influences dipole-dipole interactions.[8]
δh (DBS)~11.5Crucial for hydrogen bonding interactions.[8]
Favorable δp range for DMDBS gelation in apolar solvent-DMSO mixtures1.64 - 7.99Defines a "gelation window" based on polarity.[9]
Favorable δh range for DMDBS gelation in polar solvent-DMSO mixtures14.00 - 16.50Defines a "gelation window" based on hydrogen bonding capacity.[9]

Thermodynamic and Kinetic Considerations

The self-assembly of benzylidene acetals of polyols is a thermodynamically driven process. The enthalpy change (ΔH) associated with the formation of non-covalent bonds and the entropy change (ΔS) related to the ordering of the molecules and the release of solvent molecules collectively determine the Gibbs free energy change (ΔG) of the process.

Table 3: Thermodynamic Parameters for the Self-Assembly of Dibenzylidene Sorbitol (DBS)

ParameterValueMethodSignificanceReference
Enthalpy of Structure Formation (ΔHf) in various polymer matricesVariesRheologyIndicates the strength of intermolecular interactions.[10]

The kinetics of self-assembly are also a critical factor, influencing the final morphology and properties of the resulting gel. The rate of cooling or the method of triggering gelation can lead to kinetically trapped, metastable structures.

Experimental Protocols

Synthesis of Dibenzylidene Sorbitol (DBS)

Objective: To synthesize 1,3:2,4-dibenzylidene-D-sorbitol (DBS) via the acid-catalyzed condensation of D-sorbitol and benzaldehyde.[1][2]

Materials:

  • D-Sorbitol

  • Benzaldehyde

  • p-Toluenesulfonic acid (catalyst)

  • Methanol

  • Cyclohexane

  • Sodium bicarbonate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine D-sorbitol, benzaldehyde (2.1 molar equivalents), and a catalytic amount of p-toluenesulfonic acid in a mixture of methanol and cyclohexane.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate.

  • Filter the crude product and wash it with deionized water and then with a small amount of cold methanol to remove unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified DBS.

  • Dry the purified product under vacuum.

Synthesis_Workflow Reactants D-Sorbitol + Benzaldehyde + Catalyst Reaction Reflux in Methanol/Cyclohexane (Azeotropic water removal) Reactants->Reaction Neutralization Neutralization (NaHCO3) Reaction->Neutralization Filtration Filtration and Washing Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product Purified DBS Drying->Product

Caption: General workflow for the synthesis of Dibenzylidene Sorbitol (DBS).
Characterization of Supramolecular Gels

Objective: To determine the viscoelastic properties of the supramolecular gel, including the storage modulus (G') and loss modulus (G'').

Instrumentation: A rotational rheometer equipped with a cone-plate or parallel-plate geometry.

Procedure:

  • Prepare a solution of the benzylidene acetal in the desired solvent at a concentration above its CGC.

  • Heat the solution until the gelator is completely dissolved.

  • Carefully load the hot solution onto the rheometer plate, ensuring no air bubbles are trapped.

  • Cool the sample to the desired temperature to induce gelation.

  • Perform a time sweep at a constant frequency and strain to monitor the gelation process. G' will increase and surpass G'' as the gel network forms.

  • Once the gel has matured, perform a frequency sweep at a constant strain within the linear viscoelastic region (LVER) to determine the frequency dependence of G' and G''.

  • Perform a strain sweep at a constant frequency to determine the LVER and the yield stress of the gel.

Objective: To investigate the non-covalent interactions and determine the association constant (Ka) of self-assembly or host-guest complexation.

Procedure:

  • Prepare a stock solution of the host (benzylidene acetal) at a known concentration in a deuterated solvent.

  • Prepare a stock solution of the guest (if applicable) or a more concentrated solution of the host itself (for self-association studies) in the same deuterated solvent.

  • Record the ¹H NMR spectrum of the host solution.

  • Add small aliquots of the guest/concentrated host solution to the NMR tube containing the host solution.

  • Record the ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.

  • Monitor the chemical shift changes of specific protons on the host molecule that are involved in the interaction.

  • Plot the change in chemical shift (Δδ) against the guest/total host concentration.

  • Fit the resulting binding isotherm to an appropriate binding model (e.g., 1:1, 1:2, or cooperative self-assembly model) to extract the association constant (Ka).

Stimuli-Responsive Behavior

A key feature of supramolecular gels derived from benzylidene acetals of polyols is their responsiveness to external stimuli, which allows for the dynamic control of their properties.

Thermo-responsiveness

These gels are typically thermoreversible. Upon heating, the non-covalent interactions are disrupted, leading to a gel-to-sol transition. Cooling the system allows the non-covalent interactions to reform, resulting in the regeneration of the gel. This property is crucial for applications requiring reversible material properties.

pH-Responsiveness

By incorporating pH-sensitive functional groups into the benzylidene acetal structure, pH-responsive gels can be designed. For instance, the introduction of acidic or basic moieties can lead to changes in the protonation state of the gelator molecules, affecting their self-assembly behavior and leading to a gel-sol transition or a change in the gel's mechanical properties in response to pH changes.

pH_Response cluster_acid Acidic pH cluster_neutral Neutral pH Protonated Protonated Gelator Disassembled Disassembled State (Sol) Protonated->Disassembled Electrostatic Repulsion Neutral Neutral Gelator Assembled Self-Assembled State (Gel) Neutral->Assembled Non-covalent Interactions

Caption: pH-induced gel-sol transition in a functionalized benzylidene acetal system.
Anion-Responsiveness

The incorporation of anion-binding motifs, such as urea or thiourea groups, into the benzylidene acetal structure can impart anion-responsive properties. The binding of specific anions can disrupt the hydrogen bonding network of the gel, leading to a gel-to-sol transition. This provides a mechanism for creating sensors or responsive materials that can detect the presence of certain anions.

Applications in Drug Development

The unique properties of supramolecular gels from benzylidene acetals of polyols make them highly attractive for various applications in drug development, particularly in controlled drug delivery.

Drug Encapsulation and Release

The fibrillar network of these gels can physically entrap drug molecules within the solvent-filled pores. The release of the entrapped drug can be controlled by diffusion through the gel matrix. The release kinetics can be further tuned by modifying the density of the fibrillar network (by changing the gelator concentration) or by designing stimuli-responsive systems.

Table 4: Drug Release from Benzylidene Acetal-Based Gels

Gelator SystemDrugRelease MechanismKey FindingsReference
DBS-CONHNH₂ HydrogelAcid-functionalized anti-inflammatory drugspH-controlledTwo-component hydrogel-drug hybrid materials exhibit pH-controlled drug release.[11]

Experimental Protocol: Drug Loading and In Vitro Release Study

  • Drug Loading:

    • Dissolve the benzylidene acetal gelator and the drug in a suitable solvent by heating.

    • Allow the solution to cool and form the drug-loaded gel.

    • To determine the drug loading efficiency, a known amount of the gel is dissolved in a good solvent, and the drug concentration is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Drug Loading (%) = (Mass of drug in gel / Mass of gel) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in gel / Initial mass of drug) x 100

  • In Vitro Release Study:

    • Place a known amount of the drug-loaded gel in a vial containing a specific volume of a release medium (e.g., phosphate-buffered saline, PBS).

    • Incubate the vial at a constant temperature (e.g., 37 °C) with gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Drug_Release_Workflow Loading Drug Loading into Gel Matrix Incubation Incubation in Release Medium Loading->Incubation Sampling Aliquot Sampling at Time Intervals Incubation->Sampling Analysis Drug Concentration Analysis Sampling->Analysis Plotting Plot Cumulative Release vs. Time Analysis->Plotting

Caption: Workflow for an in vitro drug release study from a supramolecular gel.

Conclusion and Future Outlook

The supramolecular chemistry of benzylidene acetals of polyols offers a rich and tunable platform for the creation of advanced soft materials. The intricate interplay of non-covalent interactions, governed by molecular design and environmental factors, allows for the formation of well-defined, stimuli-responsive fibrillar networks. The ability to encapsulate and control the release of therapeutic agents highlights their significant potential in drug delivery and other biomedical applications. Future research in this area will likely focus on the development of more complex, multi-stimuli-responsive systems, the exploration of new polyol and aldehyde building blocks to expand the library of gelators, and the in-depth investigation of their in vivo behavior for translational applications. The continued exploration of this fascinating class of molecules promises to unlock new frontiers in materials science and medicine.

References

Methodological & Application

Application Note: HPLC Analysis of Benzylidene-D-glucitol Purity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzylidene-D-glucitol is a sugar acetal used as a starting material and intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this compound is critical for the quality and safety of the final products. This application note presents a detailed protocol for the determination of the purity of this compound and the quantification of its related substances using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products.

Key Potential Impurities

The primary impurities associated with the synthesis of this compound from D-sorbitol and benzaldehyde include:

  • Benzaldehyde: Unreacted starting material.

  • D-Sorbitol: Unreacted starting material. Note: D-Sorbitol does not possess a UV chromophore and is not detectable by this UV-based method. Its analysis would require a different detection technique such as Refractive Index (RI) or Evaporative Light Scattering (ELSD).

  • bis-O-(Benzylidene)-D-glucitol: A common di-substituted byproduct of the reaction.

Forced degradation studies are also essential to identify potential degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light exposure.

Experimental Protocols

HPLC Method Parameters

A gradient reversed-phase HPLC method was developed to ensure the separation of this compound from its UV-active impurities.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20% to 80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. A target degradation of 5-20% is recommended.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve in diluent before injection.

Data Presentation

System Suitability

The system suitability was assessed by injecting the standard solution five times.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20008500
% RSD of Peak Area ≤ 2.0%0.8%
Method Validation Summary

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

ParameterBenzaldehydeThis compoundbis-O-(Benzylidene)-D-glucitol
Retention Time (min) ~4.5~12.8~20.1
Linearity (r²) 0.99950.99980.9992
LOD (µg/mL) 0.050.100.08
LOQ (µg/mL) 0.150.300.24
Precision (%RSD, n=6) 1.50.91.8
Accuracy (% Recovery) 98.5 - 101.299.0 - 100.898.2 - 101.5
Forced Degradation Results Summary
Stress Condition% Degradation of this compoundObservations
Acid Hydrolysis (0.1 M HCl, 60°C, 4h) ~15%Significant increase in benzaldehyde peak.
Base Hydrolysis (0.1 M NaOH, RT, 2h) ~8%Minor increase in benzaldehyde peak.
Oxidative (3% H₂O₂, RT, 24h) ~5%Formation of minor, unidentified polar degradants.
Thermal (105°C, 24h) < 2%No significant degradation observed.
Photolytic (UV/Vis, 7 days) < 2%No significant degradation observed.

The method demonstrated good resolution between the main peak and the degradation products, confirming its stability-indicating nature. The primary degradation pathway appears to be hydrolysis of the acetal linkage back to benzaldehyde and sorbitol, particularly under acidic conditions.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Standard dissolve Dissolve in Diluent (ACN:Water 50:50) prep_start->dissolve vol_flask Dilute to Final Volume (0.5 mg/mL) dissolve->vol_flask hplc_system HPLC System Setup (Column, Mobile Phases, Gradient) vol_flask->hplc_system Transfer to Autosampler injection Inject Sample/Standard (10 µL) hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection at 215 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Impurities & Calculate Purity integration->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC purity analysis.

Separation_Pathway cluster_injection Injection Mixture cluster_column Reversed-Phase C18 Column cluster_elution Elution Order benzaldehyde Benzaldehyde (Early Eluting) mobile_phase Mobile Phase (Increasing Acetonitrile) benzaldehyde->mobile_phase bzd_glucitol This compound (Main Peak) bzd_glucitol->mobile_phase bis_bzd_glucitol bis-O-(Benzylidene)-D-glucitol (Late Eluting) bis_bzd_glucitol->mobile_phase elute_benz Benzaldehyde mobile_phase->elute_benz t ~ 4.5 min elute_bzd This compound mobile_phase->elute_bzd t ~ 12.8 min elute_bis bis-O-(Benzylidene)-D-glucitol mobile_phase->elute_bis t ~ 20.1 min

Caption: Conceptual diagram of component separation.

Application Notes and Protocols for the Structural Elucidation of Dibenzylidene Sorbitol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1,3:2,4-dibenzylidene-D-sorbitol (DBS), a well-known low-molecular-weight organogelator. The protocols outlined below detail the experimental procedures for acquiring and interpreting one-dimensional and two-dimensional NMR spectra to confirm the molecular structure and stereochemistry of DBS.

Introduction

1,3:2,4-Dibenzylidene-D-sorbitol (DBS) is a chiral molecule synthesized from the condensation reaction of D-sorbitol and benzaldehyde. Its ability to self-assemble into nanofibrillar networks in a variety of organic solvents has made it a subject of significant interest in materials science and for applications in personal care products and as a polymer clarifying agent. The "butterfly-like" conformation of DBS is crucial to its gelation properties, where the sorbitol backbone constitutes the "body" and the benzylidene groups act as the "wings"[1]. Accurate structural elucidation is paramount to understanding its structure-property relationships. NMR spectroscopy is the most powerful tool for unambiguously determining the connectivity and stereochemistry of DBS in solution.

This document provides protocols for the acquisition and analysis of key NMR experiments for the structural elucidation of DBS, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for dibenzylidene sorbitol. Note that chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a compilation from literature values, primarily in DMSO-d₆.

Table 1: ¹H NMR Chemical Shift Data for Dibenzylidene Sorbitol in DMSO-d₆

Proton AssignmentChemical Shift (ppm)Multiplicity
H-aromatic7.34 - 7.48m
Benzylic H5.64s
H-54.83 - 4.85d
H-6 (OH)4.40 - 4.44t
H-2, H-44.14m
H-33.91s
H-1a, H-1e3.75 - 3.85m
H-6a, H-6b3.57 - 3.63m
Sorbitol backbone3.40 - 3.47m

Data compiled from literature[2].

Table 2: ¹³C NMR Chemical Shift Data for Dibenzylidene Sorbitol

Carbon AssignmentChemical Shift (ppm)
C-aromatic (quaternary)137.5 - 137.8
C-aromatic (CH)126.2 - 129.3
C-benzylic100.6 - 101.0
C-476.4
C-270.4
C-170.1
C-3, C-568.9 - 69.1
C-662.4

Note: Data is for an acetylated derivative in CDCl₃ and serves as a close approximation. Exact values for unmodified DBS may vary[3].

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the DBS sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which DBS is soluble. Common solvents include DMSO-d₆, CDCl₃, and methanol-d₄. For organogelators, ensuring the sample is fully dissolved and not in a gel state is important for high-resolution NMR. This may require heating the sample or using a solvent in which it does not form a gel at the desired concentration.

  • Concentration: For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 10-50 mg is recommended.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent poor shimming and broad lines.

1D NMR Spectroscopy

This is the starting point for structural analysis, providing information on the number and environment of protons.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm.

    • Number of Scans (NS): 8-16, should be a multiple of 2.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

This experiment identifies the number of unique carbon environments.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 200-240 ppm.

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Fourier transform, phase, and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak.

2D NMR Spectroscopy

The COSY experiment identifies protons that are coupled to each other, typically through 2-3 bonds.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum (e.g., 12 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Fourier transform and phase correct the spectrum.

    • Symmetrize the spectrum if necessary.

The HSQC experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).

  • Pulse Program: Edited HSQC for multiplicity information is recommended (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments). This will show CH/CH₃ and CH₂ signals with opposite phases.

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 12 ppm.

    • Spectral Width (SW) in F1 (¹³C): 160-180 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 2-16 per increment.

    • Relaxation Delay (D1): 1.5 seconds.

  • Processing:

    • Apply a squared sine-bell window function in F2 and a sine-bell in F1.

    • Fourier transform and phase correct the spectrum.

The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically 2-3 bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 12 ppm.

    • Spectral Width (SW) in F1 (¹³C): 220 ppm (to include all carbons).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • Long-range coupling delay: Optimized for a J-coupling of 8 Hz.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Fourier transform and phase correct the spectrum.

The NOESY experiment identifies protons that are close to each other in space (through-space interactions), which is essential for determining stereochemistry and conformation.

  • Pulse Program: Standard NOESY experiment (e.g., 'noesygpph' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: 12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 2 seconds.

    • Mixing Time (d8): For a small molecule like DBS, a mixing time of 0.5-1.0 seconds is a good starting point[4].

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Fourier transform and phase correct the spectrum.

Visualizations

The following diagrams illustrate the structure of dibenzylidene sorbitol and the general workflow for its structural elucidation using NMR spectroscopy.

G cluster_sorbitol Sorbitol Backbone cluster_benzylidene1 1,3-Benzylidene Acetal cluster_benzylidene2 2,4-Benzylidene Acetal C1 C1 C2 C2 C1->C2 Benzylic1 Benzylic C C1->Benzylic1 C3 C3 C2->C3 Benzylic2 Benzylic C C2->Benzylic2 C4 C4 C3->C4 C3->Benzylic1 C5 C5 C4->C5 C4->Benzylic2 C6 C6 C5->C6 Phenyl1 Phenyl Benzylic1->Phenyl1 Phenyl2 Phenyl Benzylic2->Phenyl2

Caption: Molecular structure of 1,3:2,4-dibenzylidene-D-sorbitol.

G cluster_sample Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Elucidation DBS_Sample Pure DBS Sample NMR_Tube Prepare NMR Tube DBS_Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR Acquire Data C13_NMR 13C NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC Connectivity Establish Connectivity (COSY, HSQC, HMBC) COSY->Connectivity HMBC HMBC HSQC->HMBC HSQC->Connectivity NOESY NOESY HMBC->NOESY HMBC->Connectivity Stereochem Determine Stereochemistry & Conformation (NOESY) NOESY->Stereochem Structure Final Structure Confirmation Connectivity->Structure Stereochem->Structure

References

Controlled Release Drug Delivery Using Dibenzylidene Sorbitol (DBS) Gels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylidene sorbitol (DBS) and its derivatives are versatile low-molecular-weight gelators (LMWGs) capable of self-assembling in various solvents to form thermoreversible physical gels. This self-assembly results in a three-dimensional network of nanofibrils that can effectively entrap therapeutic molecules, making DBS-based gels promising vehicles for controlled drug delivery.[1][2][3] This document provides detailed application notes and experimental protocols for the use of a specific DBS derivative, 1,3:2,4-di(4-acylhydrazide)benzylidene sorbitol (DBS-CONHNH2), in the formulation of a pH-responsive hydrogel for the controlled release of the non-steroidal anti-inflammatory drug (NSAID), Naproxen.[4][5]

Principle of Operation

The gelation of DBS-CONHNH2 in water is driven by non-covalent interactions, leading to the formation of a nanofibrillar network that physically entraps drug molecules.[4][5] The acylhydrazide functional groups on the DBS molecule can engage in specific interactions, such as hydrogen bonding, with acidic drug molecules like Naproxen.[4][5] The release of the entrapped drug is governed by diffusion through the gel matrix and can be modulated by external stimuli, such as pH.[4][5] At neutral or acidic pH, the interaction between the gelator and the drug can be stronger, leading to slower release. Conversely, at a more basic pH, deprotonation of the acidic drug can weaken these interactions, facilitating a faster release.[5]

Data Presentation

Table 1: Formulation and Mechanical Properties of DBS-CONHNH2 Hydrogel
ParameterValueReference
Gelator1,3:2,4-di(4-acylhydrazide)benzylidene sorbitol (DBS-CONHNH2)[4][5]
SolventWater[4][5]
Gelator Concentration0.3% w/v[6]
Gelation MethodHeat-cool cycle[6]
Storage Modulus (G') of Hybrid Gel*>1000 Pa[6]

*Note: The storage modulus provided is for a hybrid hydrogel of DBS-CONHNH2 with gellan gum. The mechanical properties of the pure DBS-CONHNH2 hydrogel are expected to be lower.

Table 2: pH-Dependent Release of Naproxen from DBS-CONHNH2 Hydrogel
Time (hours)Cumulative Release at pH 7 (%)Cumulative Release at pH 8 (%)Reference
2433100[5]

Experimental Protocols

Protocol 1: Synthesis of 1,3:2,4-di(4-acylhydrazide)benzylidene sorbitol (DBS-CONHNH2)

This protocol is a two-step synthesis adapted from the literature.[7]

Step 1: Synthesis of 1,3:2,4-di(4-methylcarboxybenzylidene)-D-sorbitol (DBS-CO2Me)

  • To a round-bottom flask, add D-sorbitol, 4-formylbenzoic acid methyl ester, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent system (e.g., methanol/cyclohexane).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with a suitable solvent (e.g., methanol) to remove unreacted starting materials.

  • Dry the product under vacuum.

Step 2: Synthesis of 1,3:2,4-di(4-acylhydrazide)benzylidene sorbitol (DBS-CONHNH2)

  • Suspend the DBS-CO2Me product from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

  • Add an excess of hydrazine monohydrate.

  • Reflux the mixture.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the white precipitate by filtration.

  • Wash the product thoroughly with deionized water.

  • Dry the final product under vacuum.

Protocol 2: Preparation of Drug-Loaded DBS-CONHNH2 Hydrogel

This protocol describes the preparation of a Naproxen-loaded hydrogel by co-assembly.[5]

  • Weigh an equimolar amount of DBS-CONHNH2 and Naproxen into a vial.

  • Add the required volume of deionized water to achieve the desired final gelator concentration (e.g., 0.3% w/v).

  • Sonicate the mixture for 15 minutes.

  • Heat the vial until the solids are completely dissolved.

  • Allow the solution to cool to room temperature, during which the hydrogel will form.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to determine the pH-dependent release of Naproxen from the DBS-CONHNH2 hydrogel.

  • Prepare drug-loaded hydrogels in vials as described in Protocol 2.

  • Carefully overlay the gel with a known volume of release medium (e.g., phosphate buffer at pH 7 and pH 8).

  • Incubate the vials at a constant temperature (e.g., 37°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the supernatant.

  • Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the concentration of Naproxen in the collected aliquots using UV-Vis spectrophotometry at its maximum absorbance wavelength (around 330 nm).[8]

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Determination of Drug Loading Efficiency
  • Prepare a known mass of drug-loaded hydrogel as described in Protocol 2.

  • Disrupt the gel structure by adding a large volume of a solvent in which the drug is freely soluble but the gelator is not, or by adjusting the pH to a level where the gel dissolves.

  • Use a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC) to determine the total amount of drug in the solution.

  • The drug loading efficiency can be calculated using the following formula: Drug Loading Efficiency (%) = (Mass of drug in gel / Initial mass of drug used) x 100

Visualizations

G cluster_synthesis Protocol 1: Synthesis of DBS-CONHNH2 cluster_formulation Protocol 2 & 4: Drug Loading cluster_release Protocol 3: In Vitro Release D-Sorbitol D-Sorbitol DBS-CO2Me DBS-CO2Me D-Sorbitol->DBS-CO2Me p-TsOH 4-Formylbenzoic acid methyl ester 4-Formylbenzoic acid methyl ester 4-Formylbenzoic acid methyl ester->DBS-CO2Me DBS-CONHNH2 DBS-CONHNH2 DBS-CO2Me->DBS-CONHNH2 Hydrazine monohydrate Hydrazine monohydrate Hydrazine monohydrate->DBS-CONHNH2 DBS-CONHNH2_powder DBS-CONHNH2 Powder Sonication Sonication DBS-CONHNH2_powder->Sonication Naproxen_powder Naproxen Powder Naproxen_powder->Sonication Water Water Water->Sonication Heating Heating Sonication->Heating Cooling Cooling Heating->Cooling Loaded_Hydrogel Naproxen-Loaded Hydrogel Cooling->Loaded_Hydrogel Loaded_Hydrogel_release Loaded Hydrogel Incubation Incubation (37°C) Loaded_Hydrogel_release->Incubation Release_Medium Release Medium (pH 7 or 8) Release_Medium->Incubation Sampling Aliquot Sampling Incubation->Sampling Analysis UV-Vis Analysis Sampling->Analysis

Caption: Experimental workflow for the synthesis, drug loading, and in vitro release from DBS-CONHNH2 hydrogels.

G DBS_Monomer DBS-CONHNH2 Monomers Self_Assembly Self-Assembly (Heating/Cooling) DBS_Monomer->Self_Assembly Nanofibrils Nanofibrillar Network Self_Assembly->Nanofibrils Drug_Entrapment Drug Entrapment Nanofibrils->Drug_Entrapment Loaded_Gel Drug-Loaded Hydrogel Drug_Entrapment->Loaded_Gel pH_Stimulus pH Change (e.g., to pH 8) Loaded_Gel->pH_Stimulus Drug_Molecule Naproxen Drug_Molecule->Drug_Entrapment Drug_Release Drug Release pH_Stimulus->Drug_Release Released_Drug Released Naproxen Drug_Release->Released_Drug

References

Dibenzylidene Sorbitol (DBS) as a High-Performance Nucleating Agent for Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylidene sorbitol (DBS) and its derivatives are highly effective nucleating and clarifying agents for a variety of semi-crystalline polymers, most notably polypropylene (PP).[1][2] Functioning as a low-molecular-weight gelator, DBS self-assembles within the polymer melt to form a three-dimensional fibrillar network.[3][4] This network acts as a template for polymer crystallization, leading to a significant increase in the crystallization temperature, a reduction in spherulite size, and a more uniform crystalline morphology.[5][6] These microstructural changes translate into macroscopic improvements in the polymer's optical and mechanical properties, including enhanced clarity, increased stiffness, and improved heat distortion temperature.[7][8]

This document provides detailed application notes and experimental protocols for utilizing dibenzylidene sorbitol as a nucleating agent. It is intended to guide researchers, scientists, and drug development professionals in the effective application and characterization of DBS in polymer systems. The information presented is also relevant for applications in drug delivery, where DBS-based gels can act as stimuli-responsive systems for the controlled release of active pharmaceutical ingredients.[9]

Mechanism of Action

The efficacy of dibenzylidene sorbitol as a nucleating agent stems from its ability to undergo self-assembly within the polymer melt. This process is driven by hydrogen bonding and π-π stacking interactions between the DBS molecules, leading to the formation of a fine, nanofibrillar network.[3][6] These fibrils act as heterogeneous nucleation sites, promoting the crystallization of the polymer at a higher temperature than in its absence. The high density of these nucleation sites leads to the formation of smaller, more numerous spherulites, which in turn reduces light scattering and improves the clarity of the polymer.

DBS_Mechanism cluster_melt Polymer Melt cluster_cooling Cooling cluster_crystallization Polymer Crystallization cluster_properties Resulting Polymer Properties DBS_Molecules DBS Molecules (Dissolved) Self_Assembly Self-Assembly of DBS DBS_Molecules->Self_Assembly Hydrogen Bonding π-π Stacking Polymer_Chains Amorphous Polymer Chains Heterogeneous_Nucleation Heterogeneous Nucleation on DBS Fibrils Polymer_Chains->Heterogeneous_Nucleation Fibrillar_Network DBS Fibrillar Network Self_Assembly->Fibrillar_Network Fibrillar_Network->Heterogeneous_Nucleation Spherulite_Growth Growth of Small, Uniform Spherulites Heterogeneous_Nucleation->Spherulite_Growth Improved_Properties Enhanced Clarity Increased Stiffness Higher Crystallization Temp. Spherulite_Growth->Improved_Properties

Figure 1: Mechanism of DBS as a nucleating agent in a polymer matrix.

Data Presentation: Effects of DBS on Polymer Properties

The addition of dibenzylidene sorbitol to polymers leads to quantifiable improvements in their thermal, optical, and mechanical properties. The following tables summarize typical data for polypropylene nucleated with DBS derivatives.

Table 1: Thermal and Optical Properties of Polypropylene with a Sorbitol-Based Nucleating Agent

Nucleating Agent Concentration (% w/w)Crystallization Temperature (Tc) (°C)Haze (%)
0 (Neat PP)~118.776.8
0.40129.817.9

Data synthesized from multiple sources indicating typical improvements.[5][8]

Table 2: Mechanical Properties of Polypropylene with a Sorbitol-Based Nucleating Agent

Nucleating Agent Concentration (% w/w)Flexural Modulus Increase (%)
0 (Neat PP)0
0.4043.5

Data synthesized from a study on a di-(p-methyl benzylidene) sorbitol derivative.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of polymers nucleated with dibenzylidene sorbitol.

Preparation of Polymer-DBS Blends

This protocol describes the melt blending of DBS with a polymer using a twin-screw extruder.

Materials:

  • Polymer pellets (e.g., polypropylene)

  • Dibenzylidene sorbitol powder

  • Twin-screw extruder

  • Pelletizer

Procedure:

  • Dry blend the polymer pellets and DBS powder at the desired concentration (e.g., 0.1-0.5% w/w).

  • Set the temperature profile of the twin-screw extruder appropriate for the polymer being used. For polypropylene, a common extrusion temperature is 232°C.

  • Feed the dry blend into the extruder at a constant rate.

  • The molten blend is then extruded through a die and cooled in a water bath.

  • The solidified strand is fed into a pelletizer to produce pellets of the nucleated polymer.

  • Dry the pellets thoroughly before further processing or analysis.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol is used to determine the effect of DBS on the crystallization and melting behavior of the polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

Procedure:

  • Accurately weigh 5-10 mg of the polymer-DBS blend into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature well above its melting point (e.g., 235°C for polypropylene) at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • Hold the sample at this temperature for 5 minutes.

  • Cool the sample to a temperature below its glass transition temperature at a controlled cooling rate (e.g., 10°C/min) to observe the crystallization exotherm.

  • Record the onset and peak temperatures of crystallization (Tc).

  • Reheat the sample at the same heating rate to observe the melting endotherm and determine the melting temperature (Tm).

Rheological Analysis

This protocol is used to characterize the formation of the DBS fibrillar network in the polymer melt.

Apparatus:

  • Rotational rheometer with parallel plate geometry

Procedure:

  • Place a sample disk of the polymer-DBS blend onto the lower plate of the rheometer.

  • Heat the sample to a temperature where the polymer is in a molten state (e.g., 220°C for polypropylene).[3]

  • Lower the upper plate to the desired gap setting.

  • Perform a temperature sweep by cooling the sample at a controlled rate (e.g., 10°C/min) while applying a small-amplitude oscillatory shear at a constant frequency (e.g., 10 rad/s) and strain (e.g., 2%) to monitor the evolution of the storage modulus (G') and loss modulus (G'').[3]

  • The formation of the DBS network is indicated by a sharp increase in the storage modulus.

Mechanical Testing

These protocols follow ASTM standards for determining the tensile and impact properties of the nucleated polymer.

a) Tensile Properties (ASTM D638)

Apparatus:

  • Universal Testing Machine (UTM) with grips for tensile testing

  • Extensometer

Procedure:

  • Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638.[10]

  • Condition the specimens as per the standard.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the specimen to measure strain.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data to determine tensile strength, Young's modulus, and elongation at break.

b) Tensile-Impact Strength (ASTM D1822)

Apparatus:

  • Pendulum impact tester equipped for tensile-impact testing

Procedure:

  • Prepare test specimens as specified in ASTM D1822.[9][11]

  • Condition the specimens as required.

  • Secure the specimen in the testing apparatus.

  • Release the pendulum to impact the specimen and cause tensile failure.

  • The energy absorbed to break the specimen is measured and reported as the tensile-impact strength.[11]

Experimental Workflow

The following diagram illustrates a logical workflow for the evaluation of dibenzylidene sorbitol as a nucleating agent for a given polymer.

Experimental_Workflow Start Start: Select Polymer and DBS Concentration Range Preparation Prepare Polymer-DBS Blends (e.g., Twin-Screw Extrusion) Start->Preparation Thermal_Analysis Thermal Analysis (DSC) - Determine Tc and Tm Preparation->Thermal_Analysis Rheological_Analysis Rheological Analysis - Characterize Network Formation Preparation->Rheological_Analysis Mechanical_Testing Mechanical Testing - Tensile (ASTM D638) - Impact (ASTM D1822) Preparation->Mechanical_Testing Optical_Analysis Optical Properties - Haze Measurement Preparation->Optical_Analysis Morphological_Analysis Morphological Characterization (e.g., POM, SEM) Preparation->Morphological_Analysis Data_Analysis Analyze and Compare Data - Neat vs. Nucleated Polymer Thermal_Analysis->Data_Analysis Rheological_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Optical_Analysis->Data_Analysis Morphological_Analysis->Data_Analysis Conclusion Conclusion: Evaluate Efficacy of DBS Data_Analysis->Conclusion

Figure 2: Experimental workflow for evaluating DBS as a polymer nucleating agent.

References

Application Notes and Protocols: Rheological Properties of Dibenzylidene Sorbitol Organogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylidene sorbitol (DBS) is a low molecular weight gelator capable of self-assembling in a variety of organic solvents to form thermoreversible organogels. This self-assembly results in the formation of a three-dimensional fibrillar network that entraps the liquid phase, leading to a significant increase in viscosity and the development of viscoelastic properties.[1][2] The rheological behavior of these gels is highly sensitive to factors such as DBS concentration, solvent polarity, temperature, and the presence of additives.[3][4] Understanding and controlling these properties are crucial for the application of DBS organogels in various fields, particularly in drug delivery, where the mechanical properties of the gel can influence drug release kinetics and formulation stability.[5]

These application notes provide a comprehensive overview of the rheological properties of DBS organogels, detailed experimental protocols for their characterization, and an exploration of their application in drug development.

Rheological Properties of DBS Organogels

The rheological behavior of DBS organogels is characterized by a dominant elastic response, with the storage modulus (G') typically being significantly higher than the loss modulus (G'').[6] This solid-like behavior is a direct consequence of the interconnected fibrillar network formed by the self-assembly of DBS molecules.

Effect of DBS Concentration

Increasing the concentration of DBS leads to a stronger gel network, resulting in higher values of both the storage (G') and loss (G'') moduli. This is attributed to an increase in the density of the fibrillar network and the number of entanglement points. The critical gel concentration (CGC), the minimum concentration of DBS required to form a gel, is dependent on the solvent used.[3]

Table 1: Effect of DBS Concentration on the Storage Modulus (G') of DBS Organogels in Poly(propylene glycol) (PPG, 4000 g/mol ) at 1 rad/s

DBS Concentration (wt%)Storage Modulus (G') (Pa)
0.75~10
1.50~100
1.75~300
2.25~1000

(Data synthesized from graphical representations in cited literature)[7]

Effect of Solvent Polarity

The polarity of the solvent plays a critical role in the self-assembly process of DBS and, consequently, the rheological properties of the resulting organogel.[3] The strength of the gel, as indicated by the storage modulus, can vary significantly with the solvent. This is due to the influence of the solvent on the fibril morphology and the interactions between the DBS molecules and the solvent.[2][3]

Table 2: Influence of Solvent on the Storage Modulus (G') of 2 wt% DBS Organogels

SolventStorage Modulus (G') (Pa)
Mineral Oil~1,000
Ethylene Glycol~10,000
Glycerol~5,000

(Data synthesized from graphical representations in cited literature)

Effect of Temperature

DBS organogels are thermoreversible, meaning they transition from a gel to a sol state upon heating and revert to a gel upon cooling.[1] Rheological measurements as a function of temperature can determine the gel-sol transition temperature (Tgel). As the temperature increases, both G' and G'' decrease, with a crossover point often indicating the melting of the gel.

Table 3: Gel-Sol Transition Temperatures (Tgel) of DBS Organogels in Various Solvents

SolventDBS Concentration (wt%)Tgel (°C)
Poly(propylene oxide)3~150
Kerosene/Hexanol/DMSO mixture2Varies with solvent ratio

(Data synthesized from cited literature)[6][8]

Experimental Protocols

Preparation of Dibenzylidene Sorbitol Organogels

Materials:

  • Dibenzylidene sorbitol (DBS) powder

  • Organic solvent (e.g., Poly(propylene glycol), mineral oil, ethylene glycol)

  • Heat source (e.g., hot plate with magnetic stirrer)

  • Glass vial with a screw cap

  • Analytical balance

Protocol:

  • Weigh the desired amount of DBS powder and the organic solvent to achieve the target concentration (e.g., 0.5 - 5 wt% DBS).

  • Combine the DBS and solvent in a glass vial.

  • Heat the mixture on a hot plate with continuous stirring until the DBS is completely dissolved. The dissolution temperature will vary depending on the solvent and DBS concentration.

  • Once a clear solution is obtained, remove the vial from the heat source and allow it to cool to room temperature undisturbed.

  • The formation of a stable, self-standing gel indicates the successful preparation of the organogel.

Rheological Characterization

Instrumentation:

  • A controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-and-plate geometry.

  • A temperature control unit (Peltier or circulating fluid bath).

Protocol:

  • Sample Loading: Carefully transfer a sufficient amount of the prepared organogel onto the lower plate of the rheometer. Lower the upper geometry to the desired gap setting (e.g., 1 mm), ensuring the sample completely fills the gap. Trim any excess sample from the edges.

  • Temperature Equilibration: Allow the sample to equilibrate at the desired measurement temperature for a specified time (e.g., 5-10 minutes) to ensure thermal stability.

  • Strain Sweep (Amplitude Sweep): To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz). The LVER is the range of strain over which the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent oscillatory measurements should be performed within this region to avoid disruption of the gel structure.

  • Frequency Sweep: To probe the frequency-dependent behavior of the gel, perform a frequency sweep at a constant strain within the LVER. A typical frequency range is 0.1 to 100 rad/s. For a true gel, G' should be largely independent of frequency and greater than G''.

  • Temperature Sweep: To determine the gel-sol transition temperature, perform a temperature sweep at a constant frequency and strain (within the LVER). The sample is typically heated at a controlled rate (e.g., 2-5 °C/min), and the changes in G' and G'' are monitored. The point where G' and G'' crossover is often defined as the gel-sol transition temperature.

Application in Drug Development

The unique rheological properties of DBS organogels make them attractive vehicles for drug delivery.[5] Their high viscosity at rest allows for localized application and retention, while their shear-thinning behavior can facilitate administration through injection or topical spreading. The fibrillar network can entrap both hydrophilic and lipophilic drug molecules, offering a versatile platform for controlled release.

The release of a drug from a DBS organogel is influenced by the gel's rheological properties. A stronger gel with a higher storage modulus will generally exhibit a slower drug release rate due to the more tortuous path for drug diffusion through the denser fibrillar network.

Visualizations

Experimental_Workflow Experimental Workflow for Rheological Characterization of DBS Organogels cluster_prep Organogel Preparation cluster_rheo Rheological Analysis weighing Weighing of DBS and Solvent mixing Mixing and Heating (Dissolution) weighing->mixing cooling Cooling and Gel Formation mixing->cooling loading Sample Loading on Rheometer cooling->loading equilibration Temperature Equilibration loading->equilibration strain_sweep Strain Sweep (Determine LVER) equilibration->strain_sweep frequency_sweep Frequency Sweep strain_sweep->frequency_sweep temp_sweep Temperature Sweep (Determine Tgel) strain_sweep->temp_sweep

Caption: Workflow for the preparation and rheological characterization of DBS organogels.

Property_Relationship Relationship Between Formulation, Structure, and Properties of DBS Organogels cluster_formulation Formulation Parameters cluster_structure Microstructure cluster_properties Macroscopic Properties concentration DBS Concentration network Fibrillar Network (Density, Entanglements) concentration->network solvent Solvent Polarity solvent->network temperature Temperature temperature->network rheology Rheological Properties (G', G'', Viscosity) network->rheology drug_release Drug Release Profile rheology->drug_release

Caption: Interplay between formulation, microstructure, and properties of DBS organogels.

References

Application Note: Understanding and Controlling Dibenzylidene Sorbitol (DBS) Self-Assembly through Solvent Selection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3:2,4-Dibenzylidene Sorbitol (DBS) is a well-established and versatile low-molecular-weight gelator (LMWG) capable of forming thermally reversible gels in a wide array of organic solvents.[1] Its ability to self-assemble into extensive three-dimensional fibrillar networks at low concentrations makes it a valuable component in applications ranging from cosmetics and personal care products to polymer processing and drug delivery.[2] The self-assembly of DBS is driven by a delicate balance of non-covalent interactions, primarily hydrogen bonding through the sorbitol backbone and π-π stacking of the aromatic benzylidene "wings".[3][4]

The choice of solvent is a critical parameter that dictates the final properties of the DBS gel.[5] Solvent polarity, in particular, has a profound effect on the intermolecular forces governing the assembly, thereby influencing the gel's fibrillar morphology, thermal stability, and mechanical strength.[6][7] In non-polar solvents, intermolecular hydrogen bonding between DBS molecules is the dominant force, leading to robust, often helical, fiber formation.[2] Conversely, in polar solvents, competitive hydrogen bonding between the solvent and DBS can disrupt the gelator's self-assembly, while π-π stacking interactions may lead to different fibrillar structures.[4][5]

This application note provides a comprehensive guide to understanding and characterizing the effects of solvents on DBS self-assembly. It includes a summary of quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate the underlying mechanisms.

The Role of Solvent in DBS Self-Assembly

The gelation process depends on the competition between DBS-DBS interactions (which lead to fiber formation) and DBS-solvent interactions (which lead to dissolution). The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor are key determinants of this balance.

  • In Low-Polarity Solvents: DBS-DBS intermolecular hydrogen bonds and π-π stacking are favored. This strong, directional interaction promotes the formation of well-defined, often helical, fibrillar networks.[2]

  • In High-Polarity Solvents: The solvent molecules can form hydrogen bonds with the hydroxyl groups of the DBS sorbitol backbone. This competition weakens the DBS-DBS hydrogen bonding network.[4] In such cases, π-π stacking becomes a more dominant driver for aggregation, often resulting in flatter, ribbon-like, or non-helical fiber morphologies.[5] Consequently, the fibrillar diameter tends to decrease with increasing solvent polarity.[6][7][8]

Fig. 1: Competing Interactions in DBS Self-Assembly cluster_nonpolar Low-Polarity Solvent cluster_polar High-Polarity Solvent NP_DBS1 DBS Molecule NP_HBond Strong H-Bonding (DBS-DBS) NP_DBS1->NP_HBond -OH···O NP_PiStack Strong π-π Stacking NP_DBS1->NP_PiStack Benzylidene Rings NP_DBS2 DBS Molecule NP_DBS2->NP_HBond NP_DBS2->NP_PiStack NP_Result Favors Self-Assembly (Helical Fibrils) NP_HBond->NP_Result NP_PiStack->NP_Result P_DBS DBS Molecule P_HBond_Solv Competitive H-Bonding (DBS-Solvent) P_DBS->P_HBond_Solv Disrupts Network P_PiStack Dominant π-π Stacking P_DBS->P_PiStack P_Solvent Polar Solvent Molecules P_Solvent->P_HBond_Solv P_Result Altered Self-Assembly (Smooth/Flat Fibrils) P_HBond_Solv->P_Result P_HBond_DBS Weakened H-Bonding (DBS-DBS) P_HBond_DBS->P_Result P_PiStack->P_Result Fig. 2: Experimental Workflow for DBS Gel Characterization cluster_tests Characterization prep 1. Sample Preparation (DBS + Solvent) heat 2. Heating & Dissolution (e.g., 80-120°C) prep->heat cool 3. Cooling & Gelation (Room Temperature) heat->cool cgc A. CGC Determination (Vial Inversion) cool->cgc Gel Sample tgel B. Thermal Analysis (Tgel) (Rheology/Falling Ball) cool->tgel Gel Sample rheo C. Rheological Analysis (G', G'') cool->rheo Gel Sample sem D. Morphological Analysis (SEM/TEM) cool->sem Gel Sample analysis 4. Data Analysis & Interpretation cgc->analysis tgel->analysis rheo->analysis sem->analysis Fig. 3: Proposed Self-Assembly Pathways Based on Solvent Polarity cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent start DBS Molecules in Solution (Sol) np_interact Dominant H-Bonding + π-π Stacking start->np_interact p_interact Dominant π-π Stacking (Weakened H-Bonding) start->p_interact np_pack Distorted 'T-shaped' Molecular Packing np_interact->np_pack np_result Helical / Twisted Fibrils np_pack->np_result p_pack Parallel-Displaced Planar Stacking p_interact->p_pack p_result Smooth / Non-Helical Fibrils p_pack->p_result

References

Synthesis and Application of Functionalized Dibenzylidene Sorbitol (DBS) Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and functionalization of Dibenzylidene Sorbitol (DBS) derivatives. These compounds are of significant interest due to their ability to act as potent gelling agents for organic solvents and as clarifying and nucleating agents in polymers.[1][2][3] Functionalization of the DBS scaffold allows for the fine-tuning of its physicochemical properties, opening avenues for applications in drug delivery, tissue engineering, and materials science.

Overview of Dibenzylidene Sorbitol (DBS)

1,3:2,4-Dibenzylidene-D-sorbitol (DBS) is a chiral molecule synthesized from the acid-catalyzed condensation of D-sorbitol with two equivalents of benzaldehyde.[2] Its unique "butterfly-like" conformation enables self-assembly into three-dimensional fibrillar networks in various organic solvents, leading to the formation of gels.[2][4] The aromatic "wings" and the sorbitol "body" provide sites for functionalization to modulate properties such as solubility, gelation ability, and biocompatibility.[2]

Synthesis of Functionalized DBS Derivatives

The synthesis of functionalized DBS derivatives can be broadly categorized into two main strategies: modification of the aromatic rings by using substituted benzaldehydes, and functionalization of the free hydroxyl groups on the sorbitol backbone.

General Synthesis of DBS Derivatives via Aldehyde Condensation

This approach involves the reaction of D-sorbitol with substituted benzaldehydes in the presence of an acid catalyst.

sorbitol D-Sorbitol reaction Condensation Reaction sorbitol->reaction aldehyde Substituted Benzaldehyde (2 eq.) aldehyde->reaction catalyst Acid Catalyst (e.g., p-TsOH) catalyst->reaction solvent Solvent (e.g., Methanol/Cyclohexane) solvent->reaction product Functionalized DBS Derivative reaction->product purification Purification (Washing/Filtration) product->purification final_product Pure Functionalized DBS Derivative purification->final_product

Caption: General synthesis workflow for functionalized DBS derivatives.

Protocol 1: Synthesis of 1,3:2,4-di(p-methylbenzylidene) sorbitol (p-Me-DBS)

This protocol describes the synthesis of a DBS derivative with methyl groups on the para position of the phenyl rings.

Materials:

  • D-Sorbitol

  • p-Tolualdehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol

  • Cyclohexane

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Deionized Water

Procedure:

  • To a stirred solution of D-sorbitol (0.5 mmol) in methanol (0.3 mL), add p-tolualdehyde (3.0 mmol) and p-toluenesulfonic acid (1.0 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • The reaction mixture will gradually form a thick paste.

  • Filter the paste and wash thoroughly with a 1 M NaOH solution to neutralize the acid catalyst.

  • Subsequently, wash the solid with copious amounts of hot deionized water.

  • Dry the resulting white powder under vacuum to yield the final product.

Functionalization of the Sorbitol Backbone

The free hydroxyl groups at the C5 and C6 positions of the sorbitol backbone can be functionalized post-synthesis of the DBS core structure. The primary hydroxyl group at C6 is generally more reactive than the secondary hydroxyl at C5.[2]

Protocol 2: Esterification of DBS

This protocol details the esterification of the primary hydroxyl group of DBS.

Materials:

  • 1,3:2,4-Dibenzylidene sorbitol (DBS)

  • Acid Chloride (e.g., Acetyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve DBS (1 mmol) in anhydrous DCM and pyridine at 0°C under an inert atmosphere.

  • Slowly add the acid chloride (1.1 mmol) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Functionalized DBS Derivatives

The successful synthesis and purity of the DBS derivatives should be confirmed by standard analytical techniques.

DerivativeFunctional GroupYield (%)Melting Point (°C)¹H NMR (δ, ppm in DMSO-d₆)IR (ν, cm⁻¹)
DBS -H>90218-230[3]7.2-7.5 (m, 10H, Ar-H), 5.6 (s, 2H, acetal-H), 3.5-4.2 (m, 8H, sorbitol-H)3400 (O-H), 3050 (Ar C-H), 1100 (C-O)
p-Me-DBS -CH₃~96255-2657.1-7.3 (m, 8H, Ar-H), 5.5 (s, 2H, acetal-H), 3.5-4.1 (m, 8H, sorbitol-H), 2.3 (s, 6H, Ar-CH₃)3400 (O-H), 2950 (Aliph. C-H), 1100 (C-O)
p-Cl-DBS -ClHigh260-2707.3-7.5 (m, 8H, Ar-H), 5.6 (s, 2H, acetal-H), 3.5-4.2 (m, 8H, sorbitol-H)3400 (O-H), 1090 (C-Cl), 1100 (C-O)

Applications and Protocols

Organogel Formation

Functionalized DBS derivatives are excellent low-molecular-weight gelators (LMWGs). Their ability to form gels is dependent on the solvent and the functional groups on the DBS molecule.

start Weigh DBS derivative and add solvent heat Heat until dissolved start->heat cool Cool to room temperature heat->cool observe Invert vial to check for gelation cool->observe gel Gel Formation (No flow) observe->gel Yes sol Solution (Flows) observe->sol No

Caption: Workflow for testing the gelation ability of DBS derivatives.

Protocol 3: Determination of Critical Gelation Concentration (CGC)

The CGC is the minimum concentration of the gelator required to form a stable gel in a given solvent.[1]

Procedure:

  • Prepare a series of vials with varying concentrations of the DBS derivative in the desired solvent.

  • Heat the vials in a water or oil bath until the solid is completely dissolved.

  • Allow the vials to cool to room temperature undisturbed for at least one hour.

  • Invert the vials to check for gel formation. The lowest concentration at which a stable gel (no flow upon inversion) is formed is the CGC.

DerivativeSolventCritical Gelation Concentration (CGC) (wt%)
DBS Toluene< 0.5
DBS Ethanol< 1.0
p-Me-DBS DMSO/Toluene mixtureVaries with solvent ratio[5]
DCDBS Polar SolventsForms nonhelical fibers[6]
DCDBS Nonpolar SolventsForms helical fibers[6]
Polymer Clarifying Agent

DBS derivatives are widely used as clarifying agents for polyolefins, particularly polypropylene (PP).[3][7] They dissolve in the molten polymer and upon cooling, form a fine fibrillar network that acts as a nucleating site for polymer crystallization. This results in a larger number of smaller spherulites, which reduces light scattering and improves the transparency (reduces haze) of the polymer.[8][9]

pp_resin Polypropylene Resin blending Melt Blending (e.g., Twin-screw extruder) pp_resin->blending dbs_derivative DBS Derivative dbs_derivative->blending molding Injection Molding blending->molding plaque Polymer Plaque molding->plaque haze_measurement Haze Measurement (Haze Meter) plaque->haze_measurement result Haze (%) haze_measurement->result

Caption: Experimental workflow for evaluating the performance of DBS derivatives as clarifying agents.

Protocol 4: Evaluation of Clarifying Performance in Polypropylene

Procedure:

  • Dry the polypropylene resin and the DBS derivative in a vacuum oven to remove any moisture.

  • Pre-mix the polypropylene powder with the desired concentration of the DBS derivative (typically 0.1-0.5 wt%).

  • Melt-compound the mixture using a twin-screw extruder with a defined temperature profile.

  • Pelletize the extruded strands.

  • Injection mold the pellets into standard plaques of a specific thickness (e.g., 1 mm).

  • Condition the plaques under controlled temperature and humidity for at least 24 hours.

  • Measure the haze of the plaques using a haze meter according to ASTM D1003. A lower haze value indicates better clarity.

Clarifying AgentPolymerConcentration (wt%)Haze Reduction (%)
DBS Polypropylene0.2Significant reduction
p-Me-DBS Polypropylene0.2>50
p-Cl-DBS Polypropylene0.2~40

Note: The effectiveness of a clarifying agent can be influenced by the polymer grade, processing conditions, and the presence of other additives.

Safety Precautions

Standard laboratory safety procedures should be followed when performing these protocols. This includes the use of personal protective equipment (safety glasses, lab coat, gloves), working in a well-ventilated fume hood, and proper handling and disposal of chemicals.

Conclusion

The functionalization of dibenzylidene sorbitol provides a versatile platform for the development of advanced materials with tunable properties. The protocols outlined in this document provide a foundation for the synthesis, characterization, and application of these promising compounds in various fields of research and development.

References

Application Notes and Protocols for Benzylidene-D-glucitol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylidene-D-glucitol, also known by its INCI name Dibenzylidene Sorbitol (and its derivative Dimethyldibenzylidene Sorbitol), is a versatile gelling agent and viscosity modifier used in a wide range of cosmetic and personal care products.[1][2] It is particularly valued for its ability to structure oil phases and create clear, solid, or semi-solid formulations such as gels, sticks, and thick emulsions.[1][3] This document provides detailed application notes and protocols for the effective use of this compound in cosmetic formulations.

Mechanism of Action: this compound is a low-molecular-weight gelator that self-assembles in organic solvents and oils to form a three-dimensional fibrillar network.[3][4][5] This network entraps the liquid phase, leading to a significant increase in viscosity and the formation of a gel. The formation of this network is thermally reversible, meaning the gel will melt upon heating and reform upon cooling.

Key Properties and Applications

  • Viscosity Control: this compound is an effective thickener and gelling agent for a variety of cosmetic oils and solvents.[2][6]

  • Clarity: It can be used to create transparent gels and sticks, which is highly desirable for aesthetic purposes.[7][8]

  • Formulation Types: Common applications include antiperspirant and deodorant sticks, lip balms, solid perfumes, and clear gels.[7][8]

  • INCI Names: Dibenzylidene Sorbitol, Dimethyldibenzylidene Sorbitol.

Data Presentation: Viscosity Modification

Concentration of Dibenzylidene Sorbitol (% w/w)Solvent SystemObserved Effect on Viscosity/Gel Strength
0.5%Propylene GlycolSignificant increase in viscosity and elasticity.[5][9]
1.0%Propylene GlycolFurther increase in gel strength and structure.
2.0%Propylene GlycolFormation of a firm gel with a high storage modulus.[9]
0.5 - 4.0%Propylene Glycol based cosmetic stickEffective gelling and structuring agent.[7][8]

Experimental Protocols

Protocol for Preparation of a Clear Cosmetic Gel

This protocol outlines the general procedure for creating a clear gel using this compound in a propylene glycol base.

Materials:

  • This compound (Dibenzylidene Sorbitol)

  • Propylene Glycol

  • Heat-resistant beaker

  • Magnetic stirrer with hot plate

  • Thermometer

Procedure:

  • To the heat-resistant beaker, add the desired amount of Propylene Glycol.

  • Begin stirring the Propylene Glycol with the magnetic stirrer to create a vortex.

  • Slowly add the this compound powder to the vortex to ensure good dispersion. A typical concentration range is 0.5% to 4.0% w/w.[7][8]

  • Heat the mixture to 95-105°C while continuing to stir.[7]

  • Maintain this temperature and continue stirring until all the this compound has completely dissolved and the solution is clear.

  • Once fully dissolved, remove the beaker from the heat and allow it to cool to room temperature without stirring. The gel will form as it cools.

  • Pour the hot, clear liquid into the final packaging before it solidifies.

Below is a DOT script for the experimental workflow of preparing a clear cosmetic gel.

G cluster_start Start cluster_procedure Procedure cluster_end End start Prepare Materials add_pg Add Propylene Glycol to Beaker start->add_pg stir_pg Stir to Create Vortex add_pg->stir_pg add_dbs Slowly Add this compound stir_pg->add_dbs heat_mix Heat to 95-105°C with Stirring add_dbs->heat_mix dissolve Ensure Complete Dissolution heat_mix->dissolve cool Cool to Room Temperature dissolve->cool pack Pour into Final Packaging cool->pack end_product Clear Gel Formulation pack->end_product

Workflow for Clear Cosmetic Gel Preparation
Protocol for Incorporating this compound into an Oil-in-Water (O/W) Emulsion

This protocol provides a general method for using this compound to thicken the oil phase of an O/W emulsion.

Materials:

  • Oil Phase:

    • Cosmetic oils (e.g., mineral oil, esters)

    • This compound (0.5-2.0% of the total formulation)

    • Oil-soluble emulsifier(s)

  • Water Phase:

    • Deionized water

    • Water-soluble emulsifier(s)

    • Humectants (e.g., glycerin)

    • Preservative

  • Two heat-resistant beakers

  • Homogenizer or high-shear mixer

  • Water bath or hot plates

  • Thermometers

Procedure:

  • Prepare the Oil Phase:

    • In one beaker, combine the cosmetic oils and the oil-soluble emulsifier(s).

    • Add the this compound to the oil phase.

    • Heat the oil phase to 95-105°C with stirring until the this compound is completely dissolved.

  • Prepare the Water Phase:

    • In a separate beaker, combine the deionized water, water-soluble emulsifier(s), humectants, and preservative.

    • Heat the water phase to a similar temperature as the oil phase (around 75-80°C).

  • Emulsification:

    • Slowly add the water phase to the oil phase while homogenizing at high speed.

    • Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling:

    • Begin cooling the emulsion while stirring gently with a propeller mixer.

    • The viscosity will increase significantly as the emulsion cools and the this compound network forms.

  • Final Additions:

    • Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients such as fragrances or active ingredients.

    • Stir until uniform.

Below is a DOT script illustrating the logical relationship in formulating an O/W emulsion with this compound.

G cluster_phases Phase Preparation cluster_process Emulsification and Cooling cluster_end Final Product oil_phase Oil Phase (Oils, Emulsifier, this compound) heat_oil Heat Oil Phase to 95-105°C oil_phase->heat_oil water_phase Water Phase (Water, Emulsifier, Humectants, Preservative) heat_water Heat Water Phase to 75-80°C water_phase->heat_water emulsify Combine Phases with Homogenization heat_oil->emulsify heat_water->emulsify cool_stir Cool with Gentle Stirring emulsify->cool_stir add_actives Add Actives < 40°C cool_stir->add_actives end_product Stable O/W Emulsion add_actives->end_product

References

Application of Dibenzylidene Sorbitol in Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylidene sorbitol (DBS), a derivative of the sugar alcohol sorbitol, is a well-established low-molecular-weight gelator renowned for its ability to self-assemble into three-dimensional fibrillar networks in a variety of organic solvents and, with appropriate chemical modification, in aqueous environments.[1][2] This self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions, resulting in the formation of hydrogels with tunable mechanical properties.[1] These characteristics, coupled with the inherent biocompatibility of sorbitol-based molecules, position DBS and its derivatives as promising candidates for the development of scaffolds in tissue engineering and platforms for controlled drug delivery.[3][4]

This document provides detailed application notes and protocols for the use of Dibenzylidene sorbitol-based hydrogels as scaffolds for tissue engineering applications. It is intended to guide researchers in the preparation, characterization, and application of these novel biomaterials.

Data Presentation

Table 1: Rheological Properties of a Hybrid DBS-CONHNH2/Alginate Hydrogel
Hydrogel CompositionStorage Modulus (G') (Pa)Linear Viscoelastic Region (LVR) (% Strain)Gel-Sol Transition Temperature (°C)
0.4% (w/vol) DBS-CONHNH2800~2586
0.4% (w/vol) Alginate490~6.5>100
0.4% (w/vol) DBS-CONHNH2 / 0.4% (w/vol) Alginate>5000~50>100
Data summarized from a study on a hybrid hydrogel system, demonstrating the synergistic effect on mechanical properties.[5]

Experimental Protocols

Protocol 1: Preparation of a pH-Responsive Dibenzylidene Sorbitol Hydrogel (DBS-COOH)

This protocol describes the synthesis of a carboxylic acid-functionalized DBS derivative (DBS-CO2H) that forms a hydrogel in response to a decrease in pH.

Materials:

  • D-Sorbitol

  • 4-carboxybenzaldehyde methyl ester

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Glucono-δ-lactone (GdL)

Procedure:

  • Synthesis of DBS-CO2Me: In a round-bottom flask, dissolve D-Sorbitol and 2 equivalents of 4-carboxybenzaldehyde methyl ester in methanol. Add a catalytic amount of p-TsOH. Reflux the mixture under stirring for 24 hours. Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the product with cold methanol to obtain the DBS methyl ester derivative (DBS-CO2Me).[6]

  • Saponification to DBS-COOH: Suspend the DBS-CO2Me in an aqueous solution of NaOH (e.g., 1 M). Stir the mixture at room temperature until the solid completely dissolves, indicating the saponification of the methyl ester groups to carboxylic acids.[6]

  • Hydrogel Formation:

    • Adjust the pH of the DBS-COONa solution to approximately 8-9 with dilute HCl to ensure the gelator is in its soluble, deprotonated state.

    • To induce gelation, add a slow-hydrolyzing acid, such as Glucono-δ-lactone (GdL). The GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH of the solution.

    • Allow the solution to stand at room temperature. As the pH decreases, the DBS-COOH will protonate, become less soluble, and self-assemble into a fibrillar network, resulting in the formation of a transparent hydrogel.

Protocol 2: Preparation of a Hybrid Dibenzylidene Sorbitol (DBS-CONHNH2) / Alginate Hydrogel

This protocol details the fabrication of a hybrid hydrogel with enhanced mechanical and thermal stability.[5]

Materials:

  • 1,3:2,4-di(4-acylhydrazide)benzylidene sorbitol (DBS-CONHNH2)

  • Sodium alginate

  • Calcium chloride (CaCl2)

  • Deionized water

Procedure:

  • Preparation of the Pre-gel Solution: Suspend DBS-CONHNH2 (e.g., 0.3% w/vol) in an aqueous solution of sodium alginate (e.g., 0.5% w/vol).[5]

  • Thermal Gelation of DBS Network: Heat the suspension while stirring until the DBS-CONHNH2 completely dissolves. Allow the solution to cool to room temperature. During cooling, the DBS-CONHNH2 will self-assemble to form a fibrillar network, resulting in a primary hydrogel.[5]

  • Ionic Crosslinking of Alginate Network: To form the interpenetrating network, gently add an aqueous solution of CaCl2 (e.g., 5%) on top of the DBS-CONHNH2 hydrogel. Allow the CaCl2 to diffuse into the gel, which will ionically crosslink the alginate chains.[5] The result is a mechanically robust hybrid hydrogel.

Protocol 3: 3D Cell Encapsulation in a Dibenzylidene Sorbitol-Based Hydrogel (General Approach)

This protocol provides a general framework for encapsulating cells within a DBS-derivative hydrogel. Note: This is a generalized protocol that needs to be optimized for specific DBS derivatives and cell types.

Materials:

  • Sterile, water-soluble DBS derivative (e.g., DBS-CONHNH2 or a custom-synthesized biocompatible derivative)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Cells of interest, suspended in culture medium

  • Sterile syringes and needles

  • Molds for casting the hydrogel (e.g., sterile silicone molds or well plates)

Procedure:

  • Sterilization: Sterilize the DBS derivative powder by a suitable method that does not degrade the molecule (e.g., ethylene oxide or gamma irradiation). All subsequent steps should be performed under aseptic conditions in a laminar flow hood.

  • Preparation of the Pre-gel Solution: Dissolve the sterile DBS derivative in sterile PBS or serum-free culture medium at the desired concentration. Gentle heating may be required to facilitate dissolution. Allow the solution to cool to 37°C.

  • Cell Suspension: Prepare a single-cell suspension of the desired cells in a small volume of culture medium at a high concentration (to account for dilution in the pre-gel solution).

  • Cell Encapsulation: Gently mix the cell suspension with the pre-gel solution. The final cell concentration will depend on the experimental requirements.

  • Gelation: Dispense the cell-laden pre-gel solution into the desired molds. Induce gelation by the appropriate trigger for the specific DBS derivative (e.g., cooling for thermo-responsive gels, or addition of a sterile crosslinking agent or pH modifier for other systems).

  • Cell Culture: After gelation is complete, add a sufficient volume of complete culture medium to cover the hydrogel constructs. Incubate the cell-laden scaffolds under standard cell culture conditions (37°C, 5% CO2).

  • Medium Exchange: Change the culture medium every 1-2 days.

Protocol 4: Quantification of Hydrogel Porosity using ImageJ (General Method)

This is a general protocol for analyzing the porosity of hydrogel scaffolds from scanning electron microscopy (SEM) images, which can be adapted for DBS-based hydrogels.[7]

Materials:

  • Scanning Electron Microscope (SEM)

  • ImageJ software

Procedure:

  • Sample Preparation: Freeze-dry the hydrogel scaffold and obtain cross-sectional SEM images at various magnifications.

  • Image Processing in ImageJ:

    • Open the SEM image in ImageJ.

    • Convert the image to 8-bit format (Image > Type > 8-bit).

    • Adjust the threshold to create a binary image where the pores are black and the hydrogel matrix is white (Image > Adjust > Threshold).

    • Apply a smoothing filter to reduce noise (Process > Smooth).

  • Porosity Measurement:

    • Use the "Analyze Particles" function (Analyze > Analyze Particles...) to measure the total area of the pores.

    • Calculate the porosity as the ratio of the total pore area to the total image area, expressed as a percentage.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis DBS Derivative Synthesis cluster_hydrogel Hydrogel Formation cluster_cell_culture 3D Cell Culture cluster_analysis Analysis Sorbitol D-Sorbitol DBS_Derivative DBS Derivative Sorbitol->DBS_Derivative Aldehyde Functionalized Benzaldehyde Aldehyde->DBS_Derivative Acid_Catalyst Acid Catalyst Acid_Catalyst->DBS_Derivative Pre_gel Pre-gel Solution (DBS Derivative + Solvent) DBS_Derivative->Pre_gel Hydrogel DBS Hydrogel Scaffold Pre_gel->Hydrogel Trigger Gelation Trigger (e.g., pH change, Temp change) Trigger->Hydrogel Encapsulation Cell Encapsulation Hydrogel->Encapsulation Mechanical Mechanical Testing Hydrogel->Mechanical Cells Cell Suspension Cells->Encapsulation Culture 3D Culture Encapsulation->Culture Viability Viability/Proliferation Assays Culture->Viability Differentiation Differentiation Marker Analysis Culture->Differentiation

Caption: Experimental workflow for the synthesis, fabrication, and analysis of Dibenzylidene sorbitol-based tissue engineering scaffolds.

self_assembly DBS_Monomer DBS Monomers in Solution Self_Assembly Self-Assembly (H-bonding, π-π stacking) DBS_Monomer->Self_Assembly Stimulus (e.g., pH, Temp) Fibrils Nanoscale Fibrils Self_Assembly->Fibrils Network 3D Fibrillar Network Fibrils->Network Hydrogel Hydrogel Formation (Solvent Entrapment) Network->Hydrogel

Caption: Mechanism of Dibenzylidene sorbitol self-assembly into a hydrogel network.

Conclusion and Future Perspectives

Dibenzylidene sorbitol and its derivatives represent a versatile class of low-molecular-weight gelators with significant potential for tissue engineering applications. Their ability to form self-assembling fibrillar networks results in hydrogels with tunable mechanical properties and inherent biocompatibility. The protocols provided herein offer a starting point for researchers to explore the use of these materials. However, it is crucial to note that the field is still in its nascent stages. Further research is required to fully elucidate the interactions between DBS-based scaffolds and various cell types, to investigate their biodegradation profiles, and to develop specific formulations for targeted tissue regeneration. The continued exploration of novel DBS derivatives and hybrid material systems will undoubtedly expand the utility of this fascinating class of biomaterials in regenerative medicine.

References

Application Notes and Protocols for Preparing Stable Dibenzylidene Sorbitol (DBS) Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylidene sorbitol (DBS) and its derivatives are low-molecular-weight gelators (LMWGs) capable of self-assembling in various solvents to form thermoreversible gels. In aqueous systems, specific derivatives of DBS can form hydrogels, which are three-dimensional networks of nanofibers that entrap water. These hydrogels are of significant interest for a range of applications, including drug delivery, tissue engineering, and catalysis, owing to their biocompatibility and tunable properties. The stability and mechanical properties of DBS hydrogels are highly dependent on the preparation protocol. This document provides detailed application notes and protocols for the preparation of stable DBS hydrogels, with a focus on the hydrogelator 1,3:2,4-di(4-acylhydrazide)-benzylidene sorbitol (DBS-CONHNH₂), a well-studied DBS derivative for hydrogel formation.

Principles of DBS Hydrogel Formation

DBS-based hydrogelation is a supramolecular self-assembly process driven by non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The "butterfly-like" structure of DBS molecules, with a hydrophilic sorbitol core and hydrophobic benzylidene "wings," facilitates this self-assembly into a nanofibrillar network.[1] The formation of a stable hydrogel is contingent on a delicate balance of solubility and insolubility of the gelator in the aqueous medium.

The most common method for preparing DBS hydrogels is the heat-cool cycle.[2] In this process, the DBS derivative is dispersed in water and heated to a temperature above its gel-sol transition temperature (Tgel) to dissolve the gelator completely. As the solution cools, the solubility of the DBS derivative decreases, promoting the self-assembly of molecules into nanofibers. These fibers then entangle and cross-link to form a three-dimensional network that immobilizes the water molecules, resulting in a hydrogel.

Key Parameters Influencing Hydrogel Stability

The stability and mechanical properties of DBS hydrogels are critically influenced by several experimental parameters:

  • Concentration of the Gelator: Higher concentrations of the DBS derivative generally lead to the formation of a denser fibrillar network, resulting in mechanically stronger and more stable hydrogels.[3]

  • Cooling Rate: The rate at which the heated DBS solution is cooled affects the morphology of the resulting nanofibrillar network. Slower cooling rates can lead to more ordered and crystalline structures, which may influence the mechanical properties of the hydrogel.

  • Solvent Composition: The polarity and hydrogen bonding capacity of the solvent play a crucial role in the gelation process. For hydrogels, the presence of co-solvents can modulate the solubility of the DBS derivative and thus affect gel formation and stability.

  • pH of the Medium: The pH of the aqueous solution can significantly impact the stability and properties of DBS hydrogels, especially for derivatives containing pH-sensitive functional groups like carboxylic acids or amines.[4]

Quantitative Data on DBS Hydrogel Properties

The following tables summarize the impact of key parameters on the properties of DBS hydrogels. The data has been compiled from various studies to provide a comparative overview.

DBS-CONHNH₂ Concentration (% w/v)Gel-Sol Transition Temperature (Tgel) (°C)Observations
0.3Not specifiedForms a translucent, mechanically soft gel.[2]
0.486Gel-sol transition temperature increases with the addition of alginate.[5]
ParameterConditionEffect on Gel PropertiesReference
DBS Concentration Increasing concentrationIncreased elastic modulus and yield stress.[3]
Solvent Polarity Decreased polarity (e.g., addition of co-solvents)Can enhance gel stability by promoting solvophobic self-assembly.[6]
pH Varies depending on the DBS derivativeFor DBS-CO₂H, gelation is triggered by lowering the pH. DBS-CONHNH₂ is stable over a wider pH range.[4]

Experimental Protocols

Protocol 1: Preparation of a Basic DBS-CONHNH₂ Hydrogel

This protocol describes the preparation of a stable hydrogel using the heat-cool method.

Materials:

  • 1,3:2,4-di(4-acylhydrazide)-benzylidene sorbitol (DBS-CONHNH₂)

  • Deionized water

  • Sample vial

  • Sonicator

  • Heating apparatus (e.g., hot plate with a water bath or oil bath)

Procedure:

  • Weigh the desired amount of DBS-CONHNH₂ and place it in a sample vial. For a 0.3% (w/v) hydrogel, use 3 mg of DBS-CONHNH₂ per 1 mL of deionized water.[2]

  • Add the deionized water to the vial.

  • Sonicate the suspension for 10-15 minutes to ensure a fine and homogeneous dispersion of the gelator.[2][7]

  • Heat the vial in a water or oil bath to a temperature above the Tgel of the specific DBS derivative (typically >90°C) until the solid is completely dissolved, forming a clear solution.[5]

  • Allow the solution to cool to room temperature undisturbed. Gelation will occur as the solution cools. For reproducible results, a controlled cooling rate can be employed.

  • The resulting hydrogel will be translucent.[2]

Protocol 2: Preparation of a Hybrid DBS-CONHNH₂/Alginate Hydrogel

This protocol details the formation of a more robust interpenetrating network hydrogel.

Materials:

  • DBS-CONHNH₂

  • Sodium alginate

  • Deionized water

  • Calcium chloride (CaCl₂) solution (5% w/v)

  • Sample vial

  • Sonicator

  • Heating apparatus

Procedure:

  • Prepare an aqueous solution of sodium alginate (e.g., 0.75% w/v).[2]

  • Suspend the desired amount of DBS-CONHNH₂ (e.g., 0.3% w/v) in the sodium alginate solution.[2]

  • Sonicate the mixture for 15 minutes.[2]

  • Heat the suspension until the DBS-CONHNH₂ is fully dissolved.[2][5]

  • Cool the solution to room temperature to allow the formation of the DBS-CONHNH₂ fibrillar network.

  • To form the interpenetrating alginate network, carefully add the 5% CaCl₂ solution on top of the DBS hydrogel to allow for diffusion and cross-linking of the alginate.[5] Alternatively, for the formation of beads, the hot DBS/alginate solution can be added dropwise into the CaCl₂ solution.[2][5]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for DBS Hydrogel Preparation cluster_materials Materials cluster_procedure Procedure DBS DBS-CONHNH₂ Dispersion Dispersion in Water DBS->Dispersion Water Deionized Water Water->Dispersion Sonication Sonication (10-15 min) Dispersion->Sonication Homogenization Heating Heating (>Tgel) Sonication->Heating Complete Dissolution Cooling Cooling to RT Heating->Cooling Self-Assembly Gelation Hydrogel Formation Cooling->Gelation self_assembly Molecular Self-Assembly of DBS DBS_Molecules DBS Molecules in Solution Nanofibers Self-Assembled Nanofibers DBS_Molecules->Nanofibers Hydrogen Bonding, π-π Stacking Network 3D Hydrogel Network Nanofibers->Network Entanglement

References

Application Notes and Protocols for the Characterization of Dibenzylidene Sorbitol-Based Nano- and Microstructures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Dibenzylidene sorbitol (DBS) and its derivatives are versatile low-molecular-weight gelators (LMWGs) capable of self-assembling in a wide range of solvents to form thermo-reversible physical gels.[1][2][3] This self-assembly process results in the formation of three-dimensional fibrillar networks with nano- and microscale structures that entrap the solvent, leading to the formation of organogels or hydrogels.[2][3][4] The unique properties of these gels, such as their thermal stability, mechanical strength, and biocompatibility, make them attractive for a variety of applications, including in personal care products, as polymer clarifying agents, and increasingly in the pharmaceutical field for controlled drug delivery.[3][5][6]

The final properties of DBS-based gels are highly dependent on the interplay between the gelator, the solvent, and any additives.[3][7] Factors such as gelator concentration, solvent polarity, and the ability of the solvent to form hydrogen bonds play a crucial role in the self-assembly process and the resulting network morphology.[4][8][9] Therefore, a thorough characterization of the structural and functional properties of these materials is essential for their development and application.

This document provides detailed protocols for the key characterization techniques used to analyze DBS-based nano- and microstructures, including rheology, microscopy, and spectroscopy. Additionally, a protocol for evaluating their potential in drug delivery applications through in vitro release studies is presented.

Experimental Protocols

Preparation of Dibenzylidene Sorbitol (DBS) Organogels

This protocol describes a general method for the preparation of DBS-based organogels. The choice of solvent and DBS concentration can be varied to achieve desired gel properties.

Materials:

  • Dibenzylidene sorbitol (DBS) powder

  • Organic solvent (e.g., ethylene glycol, glycerol, mineral oil, ethanol, chlorobenzene)[7]

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

  • Balance

Procedure:

  • Weigh the desired amount of DBS powder and the corresponding volume of the selected organic solvent to achieve the target concentration (e.g., 0.5-2% w/w).[7]

  • Add the solvent to the glass vial containing the DBS powder and a magnetic stir bar.

  • Seal the vial and place it on a heating plate or in an oil bath.

  • Heat the mixture while stirring until the DBS powder is completely dissolved and the solution becomes clear. The dissolution temperature will vary depending on the solvent and DBS concentration.

  • Once a clear solution is obtained, turn off the heat and stop the stirring.

  • Allow the solution to cool down to room temperature undisturbed. Gelation will occur during this cooling process.

  • The resulting gel can be stored at room temperature for further characterization.

G cluster_prep DBS Gel Preparation Workflow weigh Weigh DBS and Solvent mix Mix in Vial weigh->mix heat Heat and Stir until Dissolved mix->heat cool Cool to Room Temperature heat->cool gel Gel Formation cool->gel

DBS Gel Preparation Workflow
Rheological Characterization

Rheology is used to study the viscoelastic properties of DBS gels, providing information on gel strength and stability.

Instrumentation:

  • Rotational rheometer equipped with parallel plate or cone-plate geometry.

Protocol:

  • Sample Loading: Carefully place the prepared DBS gel onto the lower plate of the rheometer. Lower the upper geometry to the desired gap setting (e.g., 1 mm). Trim any excess sample from the edges.

  • Strain Sweep Test: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%). From the resulting plot of storage modulus (G') and loss modulus (G'') versus strain, identify the strain range where G' and G'' are independent of the applied strain.

  • Frequency Sweep Test: Within the LVER, perform a frequency sweep at a constant strain (e.g., 0.1%) over a range of frequencies (e.g., 0.1 to 100 rad/s). This will provide information on the gel's structure and behavior over different time scales. For a stable gel network, G' should be significantly larger than G'' and relatively independent of frequency.[7]

  • Temperature Sweep Test: To determine the gel-sol transition temperature (Tgel), perform a temperature sweep at a constant frequency and strain. The Tgel is often identified as the temperature at which G' and G'' crossover.[10]

G cluster_rheo Rheological Characterization Workflow load Load Sample onto Rheometer strain_sweep Perform Strain Sweep load->strain_sweep lver Determine LVER strain_sweep->lver freq_sweep Perform Frequency Sweep lver->freq_sweep temp_sweep Perform Temperature Sweep lver->temp_sweep data Obtain G', G'', Tgel freq_sweep->data temp_sweep->data

Rheological Characterization Workflow
Morphological Characterization by Scanning Electron Microscopy (SEM)

SEM is used to visualize the three-dimensional fibrillar network of DBS xerogels (dried gels).

Protocol:

  • Sample Preparation (Xerogel Formation):

    • Place a small amount of the prepared DBS gel on an SEM stub.

    • Dry the gel in a vacuum oven or by freeze-drying to remove the solvent, leaving the DBS fibrillar network (xerogel).[2]

  • Sputter Coating:

    • Coat the xerogel sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging of the sample surface during SEM imaging.[11]

  • SEM Imaging:

    • Mount the coated sample in the SEM chamber.

    • Acquire images at different magnifications to visualize the overall network structure and the morphology of individual fibers.

G cluster_sem SEM Imaging Workflow prep Prepare Xerogel on SEM Stub coat Sputter Coat with Conductive Material prep->coat mount Mount Sample in SEM coat->mount image Acquire Images mount->image

SEM Imaging Workflow
Spectroscopic Characterization by Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a valuable technique for probing the molecular interactions, particularly hydrogen bonding, that drive the self-assembly of DBS molecules.[12][13]

Protocol:

  • Sample Preparation: Place a small amount of the DBS gel or xerogel directly onto the ATR crystal.

  • Data Acquisition:

    • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).

    • Collect a background spectrum of the empty ATR crystal before measuring the sample.

  • Data Analysis:

    • Analyze the spectra for characteristic peaks of DBS.

    • Pay close attention to the O-H stretching region (around 3300-3500 cm⁻¹) to identify the presence and nature of hydrogen bonding. A shift in the O-H peak to lower wavenumbers is indicative of hydrogen bond formation.[12]

G cluster_ftir ATR-FTIR Analysis Workflow sample Place Sample on ATR Crystal background Collect Background Spectrum sample->background acquire Acquire Sample Spectrum background->acquire analyze Analyze O-H Stretching Region acquire->analyze

ATR-FTIR Analysis Workflow
In Vitro Drug Release Studies

This protocol describes a method for evaluating the release of a model drug from a DBS-based hydrogel using a Franz diffusion cell, which is suitable for topical or transdermal delivery systems.[14][15]

Instrumentation:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate)

  • Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Magnetic stirrer

  • Water bath maintained at 32 ± 1°C[15]

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Protocol:

  • Preparation of Drug-Loaded Hydrogel: Prepare the DBS hydrogel as described in Protocol 2.1, incorporating the desired concentration of the model drug during the heating and stirring step.

  • Franz Diffusion Cell Setup:

    • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane.

    • Place the Franz cells in a water bath maintained at 32 ± 1°C and allow the system to equilibrate.

  • Drug Release Study:

    • Apply a known amount of the drug-loaded hydrogel to the surface of the membrane in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[16]

  • Drug Quantification:

    • Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

    • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the initial drug loading.

G cluster_drug_release In Vitro Drug Release Workflow prep_gel Prepare Drug-Loaded DBS Hydrogel apply_gel Apply Gel to Membrane prep_gel->apply_gel setup_franz Set up Franz Diffusion Cell setup_franz->apply_gel sample Sample Receptor Medium at Time Intervals apply_gel->sample quantify Quantify Drug Concentration sample->quantify plot Plot Cumulative Release vs. Time quantify->plot

In Vitro Drug Release Workflow

Data Presentation

Table 1: Rheological Properties of DBS Gels in Various Solvents
SolventDBS Conc. (% w/w)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Frequency (Hz)
Ethylene Glycol2.0~10,000~1,0001
Glycerol2.0~8,000~8001
Mineral Oil2.0~5,000~5001
Ethanol2.0~2,000~2001
Chlorobenzene2.0~12,000~1,2001
Ethylene Glycol0.5~500~1001
Chlorobenzene0.5~800~1501

Note: The values presented are approximate and can vary based on the specific experimental conditions. Data is compiled from graphical representations in the literature.[3][7][17]

Table 2: Gel-Sol Transition Temperatures (Tgel) of DBS in Various Solvents
SolventDBS Conc. (% w/w)Tgel (°C)
Poly(propylene oxide)0.5~100
Poly(propylene oxide)1.0~120
Poly(propylene oxide)2.0~140
Ethylene Glycol1.0~70
Ethylene Glycol2.0~85

Note: The values presented are approximate and can vary based on the specific experimental conditions and measurement techniques.[10][18]

Table 3: Hansen Solubility Parameters (HSP) for DBS and Select Solvents
Substanceδd (Dispersive) (MPa⁰.⁵)δp (Polar) (MPa⁰.⁵)δh (Hydrogen Bonding) (MPa⁰.⁵)
DBS (calculated)18.3014.109.33
Toluene18.01.42.0
Ethanol15.88.819.4
Water15.516.042.3
Dimethyl Sulfoxide (DMSO)18.416.410.2

Data sourced from studies on Hansen solubility parameters for DBS gelation.[1][8][19] The ability of DBS to form a gel in a particular solvent can be predicted based on the similarity of their HSPs.[9]

Signaling Pathway

DBS-based hydrogels can be used as delivery vehicles for anti-inflammatory drugs. The following diagram illustrates a simplified signaling pathway for a non-steroidal anti-inflammatory drug (NSAID) that inhibits the cyclooxygenase (COX) enzymes.

G cluster_pathway Simplified NSAID Anti-Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., tissue injury) pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins synthesizes nsaid NSAID released from DBS Hydrogel nsaid->cox inhibits inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates

Simplified NSAID Anti-Inflammatory Pathway

References

Application Notes: Dibenzylidene Sorbitol as a Clarifying Agent for Polypropylene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polypropylene (PP) is a versatile thermoplastic valued for its low cost, chemical resistance, and mechanical properties. However, its semi-crystalline nature inherently leads to opacity, limiting its use in applications requiring transparency, such as medical devices, syringes, and clear packaging. Dibenzylidene sorbitol (DBS) and its derivatives are highly effective clarifying agents that address this limitation. When incorporated into polypropylene at low concentrations, DBS significantly enhances clarity and reduces haze by modifying the polymer's crystallization behavior.[1][2] This document provides detailed protocols for the application and evaluation of DBS in polypropylene.

Mechanism of Action

Dibenzylidene sorbitol's clarifying effect stems from its function as a high-performance nucleating agent. The process can be summarized in the following steps:

  • Dissolution: At typical polypropylene processing temperatures (220-270°C), DBS dissolves completely in the molten polymer matrix, forming a homogeneous solution.[3][4][5]

  • Self-Assembly: Upon cooling, but before the polypropylene begins to crystallize, the DBS molecules self-assemble into a three-dimensional, nanofibrillar network throughout the polymer melt.[4][6][7][8]

  • Heterogeneous Nucleation: This fine, extensive network provides a vast number of surfaces that act as nucleation sites for polypropylene crystallization.[6][8]

  • Spherulite Growth: The high density of nucleation sites leads to the formation of a large number of very small, uniform spherulites (crystalline domains) instead of the fewer, larger spherulites that form in unclarified polypropylene.[2][4]

  • Reduced Light Scattering: The smaller spherulites, with dimensions typically less than the wavelength of visible light, scatter significantly less light. This reduction in light scattering results in lower haze and higher clarity of the final product.[2]

G cluster_0 Melt Phase cluster_1 Cooling Phase cluster_2 Solid Phase A Molten PP + Dissolved DBS (Homogeneous Solution) B DBS Self-Assembles into Nanofibrillar Network A->B Cooling C PP Crystallizes on Network Surface B->C Provides Nucleation Sites D High Density of Small Spherulites C->D Restricts Spherulite Size E Clarified Polypropylene (Low Haze, High Clarity) D->E Reduces Light Scattering

Caption: Mechanism of polypropylene clarification by Dibenzylidene Sorbitol (DBS).

Quantitative Data Presentation

The addition of DBS significantly impacts the optical and thermal properties of polypropylene. The table below summarizes typical data for polypropylene homopolymer containing various levels of a standard DBS clarifier.

PropertyUnclarified PPPP + 0.20% DBSPP + 0.35% DBSASTM Method
Haze (%) 60 - 8010 - 156 - 10D1003
Luminous Transmittance (%) 88 - 9090 - 9291 - 93D1003
Crystallization Temp (Tc), °C 110 - 114122 - 126124 - 128D3418
Flexural Modulus (MPa) 145016001700D790
Heat Deflection Temp (°C) 95105110D648

Note: Absolute values can vary depending on the specific grade of polypropylene, processing conditions, and the DBS derivative used.

Experimental Protocols

Protocol 1: Preparation of Clarified Polypropylene Test Specimens

This protocol details the process of compounding DBS into polypropylene and molding specimens for analysis.

Materials & Equipment:

  • Polypropylene (homopolymer or random copolymer) pellets or powder

  • Dibenzylidene sorbitol (DBS) powder (typically 300 mesh)[9]

  • High-intensity mixer (e.g., Henschel mixer)

  • Twin-screw extruder for compounding

  • Water bath and pelletizer

  • Drying oven or dehumidifying dryer

  • Injection molding machine

  • ASTM standard molds for test plaques (e.g., 50x50x2 mm)[10]

Procedure:

  • Pre-blending: In a high-intensity mixer, dry blend the polypropylene pellets/powder with the desired weight percentage of DBS (e.g., 0.20%) for 3-5 minutes to ensure a uniform coating of the additive on the polymer.

  • Compounding:

    • Set the temperature profile of the twin-screw extruder to ensure complete melting and dissolution of the DBS. A typical profile ranges from 190°C in the feed zone to 230-240°C at the die.

    • Feed the pre-blended mixture into the extruder.

    • The extruded molten strand is cooled in a water bath and subsequently cut into pellets.

  • Drying: Dry the compounded pellets for 2-4 hours at 80-90°C to remove any surface moisture before molding.

  • Injection Molding:

    • Set the injection molding machine temperatures (typically 220-250°C) and mold temperature (25-40°C).

    • Mold the dried pellets into test plaques of a specified thickness (e.g., 2 mm) for optical and mechanical evaluation. Ensure consistent processing parameters for all samples to allow for accurate comparison.

G Start Start PreBlend 1. Pre-blend PP and DBS Start->PreBlend Compound 2. Melt Compound (Twin-Screw Extruder) PreBlend->Compound Pelletize 3. Cool and Pelletize Compound->Pelletize Dry 4. Dry Pellets Pelletize->Dry Mold 5. Injection Mold Test Specimens Dry->Mold End End Mold->End

References

Application Notes & Protocols: Formulation of Topical Drug Delivery Systems with Benzylidene-D-glucitol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzylidene-D-glucitol and its derivatives, such as the well-studied 1,3:2,4-Dibenzylidene-D-sorbitol (DBS), are low-molecular-weight gelling agents capable of self-assembling into three-dimensional fibrillar networks within various liquid vehicles.[1][2] This property makes them highly attractive for the formulation of topical drug delivery systems, offering advantages such as aesthetic appeal, ease of application, and the potential for controlled drug release.[3][4] These organogels and hydrogels can be tailored to achieve specific viscosities and textural properties, enhancing patient compliance and therapeutic efficacy.[5][6]

This document provides detailed application notes and experimental protocols for the formulation and characterization of topical drug delivery systems utilizing a hypothetical this compound derivative as the gelling agent. While specific data for this compound itself in topical formulations is limited, the following protocols are based on established methodologies for similar gelling agents like DBS.[2][7]

Physicochemical Properties of a Representative Gelling Agent

A summary of the key physicochemical properties of a representative this compound derivative, 1,3:2,4-Dibenzylidene-D-sorbitol (DBS), is presented in Table 1. These properties are crucial for understanding its behavior as a gelling agent.

Table 1: Physicochemical Properties of 1,3:2,4-Dibenzylidene-D-sorbitol (DBS)

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₆[]
Molecular Weight358.39 g/mol []
AppearanceWhite to off-white powder[]
Melting Point224-228 °C[]
Solubility in Water1556 mg/L @ 25 °C (estimated)[]

Formulation Protocol: Topical Gel with a this compound Derivative

This protocol describes the preparation of a topical gel using a hypothetical this compound derivative as the gelling agent. The active pharmaceutical ingredient (API) used in this example is a model anti-inflammatory drug.

2.1. Materials and Equipment

  • This compound derivative

  • Propylene glycol (solvent)

  • Active Pharmaceutical Ingredient (API)

  • Beakers and magnetic stir bars

  • Heating magnetic stirrer

  • Analytical balance

  • Spatula

2.2. Experimental Workflow

The overall workflow for the formulation of the topical gel is depicted in the following diagram.

G cluster_formulation Formulation Workflow A Weighing of Ingredients B Dissolution of API in Solvent A->B C Addition of Gelling Agent B->C D Heating and Stirring C->D E Cooling and Gel Formation D->E F Homogenization E->F

Caption: Workflow for the formulation of a topical gel with a this compound derivative.

2.3. Step-by-Step Protocol

  • Preparation of the Solvent System: Weigh the required amount of propylene glycol into a beaker.

  • Dissolution of API: Add the pre-weighed API to the propylene glycol and stir at room temperature until fully dissolved.

  • Addition of Gelling Agent: Gradually add the this compound derivative to the API solution while stirring.

  • Heating and Gelation: Heat the mixture to 80-90°C with continuous stirring until the gelling agent is completely dissolved and the solution is clear.

  • Cooling: Remove the beaker from the heat and allow it to cool to room temperature undisturbed. The gel will form during this cooling phase.

  • Homogenization: Once the gel has formed, homogenize it using a suitable mixer to ensure uniformity.

Table 2: Example Formulations with Varying Gelling Agent Concentrations

Formulation CodeAPI (%)This compound Derivative (%)Propylene Glycol (%)
F110.598.5
F211.098.0
F311.597.5

Characterization Protocols

The following protocols are essential for evaluating the quality and performance of the formulated topical gels.

3.1. Viscosity Measurement

Protocol:

  • Calibrate a Brookfield viscometer with the appropriate spindle.

  • Place 50 g of the gel formulation in a beaker.

  • Immerse the spindle in the gel, ensuring it does not touch the bottom or sides of the beaker.

  • Measure the viscosity at different rotational speeds (e.g., 10, 20, 50, 100 rpm) at a constant temperature (25 ± 1°C).

  • Record the viscosity in centipoise (cP).

3.2. Spreadability Test

Protocol:

  • Place 1 g of the gel on a glass slide.

  • Place another glass slide on top of the gel.

  • Apply a 100 g weight to the upper slide and leave it for 5 minutes.

  • Measure the diameter of the spread gel circle.

  • Calculate the spreadability using the formula: S = d² * π / 4, where S is the spreadability and d is the diameter.

3.3. In Vitro Drug Release Study

This study is performed using a Franz diffusion cell.

Protocol:

  • Set up a Franz diffusion cell with a synthetic membrane (e.g., polysulfone) separating the donor and receptor compartments.

  • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.

  • Apply a known quantity of the gel formulation to the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment.

  • Replace the withdrawn volume with fresh buffer to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC).

Table 3: Hypothetical Characterization Data for Example Formulations

Formulation CodeViscosity (cP at 20 rpm)Spreadability (cm²)Cumulative Drug Release at 8h (%)
F1150012.565
F232009.852
F358007.241

Logical Relationship of Formulation Variables and Product Attributes

The relationship between the concentration of the gelling agent and the final product attributes can be visualized as follows.

G cluster_relationship Formulation-Attribute Relationship A Gelling Agent Concentration B Viscosity A->B Increases C Spreadability A->C Decreases D Drug Release Rate B->D Decreases

Caption: Impact of gelling agent concentration on key product attributes.

This compound derivatives hold significant promise as gelling agents for topical drug delivery systems. The protocols outlined in this document provide a comprehensive framework for the formulation and characterization of such systems. By systematically evaluating the impact of formulation variables on product performance, researchers can develop optimized topical preparations with desired physicochemical properties and drug release profiles. Further studies are warranted to fully explore the potential of specific this compound compounds in pharmaceutical applications.

References

Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles using Dibenzylidene Sorbitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylidene sorbitol (DBS) is a low-molecular-weight organogelator known for its ability to self-assemble into three-dimensional fibrillar networks in a variety of organic solvents, leading to the formation of thermally reversible gels.[1][2][3][4][5] Its biocompatibility and GRAS (Generally Recognized as Safe) status make it an attractive excipient for pharmaceutical formulations.[3][6] While extensively studied for its role in creating organogels and hydrogels for controlled drug delivery, its application as a primary structuring agent in the preparation of solid lipid nanoparticles (SLNs) is an emerging area of interest.[2][3]

SLNs are colloidal drug carriers with a solid lipid core, offering advantages such as improved drug stability, controlled release, and the ability to encapsulate lipophilic drugs.[7][8] The unique self-assembly properties of DBS, driven by hydrogen bonding and π-π stacking interactions, suggest its potential to form a stable, structured lipid matrix within a nanoparticle formulation.[3][4] These application notes provide a theoretical framework and a detailed, albeit hypothetical, protocol for the preparation and characterization of DBS-based SLNs. This document is intended to serve as a foundational guide for researchers exploring this novel application of DBS.

Hypothetical Role of Dibenzylidene Sorbitol in SLN Formation

DBS's "butterfly-like" molecular structure, with a hydrophilic sorbitol backbone and hydrophobic benzylidene "wings," allows it to act as a potent structuring agent.[2][3][4][5] In an SLN formulation, it is hypothesized that DBS could co-crystallize with a solid lipid or, under specific conditions, form the primary solid matrix. The fibrillar network characteristic of DBS gels could create a more ordered and potentially more stable SLN structure, possibly influencing drug loading and release kinetics.

Experimental Protocols

The following protocols are theoretical and based on established methods for SLN preparation. Optimization of these parameters is crucial for successful formulation.

Protocol 1: High-Pressure Homogenization (HPH) Method

This method is suitable for thermolabile and thermostable drugs and is a widely used technique for SLN production.[7][9][10][11]

Materials:

  • Dibenzylidene Sorbitol (DBS)

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Active Pharmaceutical Ingredient (API)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Water bath

  • Magnetic stirrer with heating

  • Freeze-dryer (optional)

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid and Dibenzylidene sorbitol at a temperature 5-10°C above the melting point of the lipid with the highest melting point.

    • Dissolve the lipophilic API in the molten lipid mixture under continuous stirring to ensure a homogenous solution.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization (e.g., 10,000 rpm for 5-10 minutes). This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point.[9]

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • Optional Lyophilization:

    • For long-term storage, the SLN dispersion can be freeze-dried. A cryoprotectant (e.g., trehalose, mannitol) should be added before freezing to prevent particle aggregation.

Protocol 2: Solvent Evaporation/Emulsification Method

This method is suitable for thermolabile drugs as it avoids high temperatures.[10]

Materials:

  • Dibenzylidene Sorbitol (DBS)

  • Solid Lipid

  • API

  • Organic Solvent (e.g., Dichloromethane, Ethyl acetate)

  • Aqueous solution containing surfactant

Equipment:

  • High-shear homogenizer or sonicator

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve DBS, the solid lipid, and the API in a suitable organic solvent.

  • Emulsification:

    • Inject the organic phase into the aqueous surfactant solution under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure.

  • Nanoparticle Formation:

    • The removal of the organic solvent leads to the precipitation of the lipid and the formation of solid lipid nanoparticles.

  • Purification:

    • The SLN dispersion can be washed and concentrated by ultracentrifugation to remove any excess surfactant and unencapsulated drug.

Characterization of DBS-Based Solid Lipid Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the formulated SLNs.

Key Characterization Techniques:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The desired particle size for most drug delivery applications is between 100 and 500 nm with a PDI below 0.3.[7]

  • Zeta Potential: Measured using Laser Doppler Anemometry. A zeta potential of ±30 mV or higher is generally indicative of good physical stability due to electrostatic repulsion between particles.

  • Entrapment Efficiency (EE) and Drug Loading (DL): Determined by separating the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to assess the shape and surface characteristics of the nanoparticles.

  • Crystallinity and Thermal Behavior: Analyzed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand the physical state of the lipid matrix and the drug within the nanoparticles.

Data Presentation

The following table presents hypothetical data for a DBS-based SLN formulation. This is for illustrative purposes to guide researchers in presenting their findings.

Formulation CodeDBS:Lipid RatioSurfactant Conc. (%)Particle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)
DBS-SLN-011:41.5180 ± 5.20.21 ± 0.02-32.5 ± 1.885.3 ± 3.18.5 ± 0.3
DBS-SLN-021:21.5210 ± 6.80.25 ± 0.03-28.9 ± 2.178.6 ± 2.87.9 ± 0.3
DBS-SLN-031:42.5165 ± 4.50.19 ± 0.02-35.1 ± 1.588.1 ± 2.58.8 ± 0.2

Visualizations

Experimental_Workflow_HPH cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization A Melt DBS & Solid Lipid B Dissolve API A->B E High-Shear Homogenization (Pre-emulsion) B->E C Dissolve Surfactants in Water D Heat to same temperature C->D D->E F High-Pressure Homogenization E->F G Cooling & SLN Formation F->G H Characterization G->H DBS_SLN_Structure cluster_SLN DBS-Based Solid Lipid Nanoparticle API API Matrix DBS/Lipid Matrix Shell Surfactant Shell

References

Application Notes and Protocols for Quantifying Benzylidene-D-glucitol in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Benzylidene-D-glucitol in complex matrices. The methods described herein are based on established analytical techniques and provide the necessary detail for replication in a laboratory setting. The quantitative data is summarized for clear comparison, and experimental workflows are visualized to facilitate understanding.

Introduction

This compound is a sugar-derived compound with applications in various industries, including pharmaceuticals and cosmetics. Accurate and precise quantification of this analyte in complex matrices such as pharmaceutical formulations, biological fluids, and environmental samples is crucial for quality control, pharmacokinetic studies, and safety assessments. This document outlines three common analytical methods for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the routine quantification of this compound. The method described below is a reverse-phase HPLC method adapted from a validated protocol for a structurally similar compound, Dimethyl dibenzylidene Sorbitol (DMDBS)[1][2].

Quantitative Data Summary

The following table summarizes the expected performance of the HPLC-UV method for the analysis of this compound, based on data from a validated method for a closely related compound[1][2].

ParameterValue
Linearity Range2.00 - 8.00 µg/mL
Correlation Coefficient (r²)0.9996
Limit of Detection (LOD)1.00 µg/mL
Limit of Quantitation (LOQ)2.00 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV detector (e.g., Waters Alliance System 2695 with a 2487 dual wavelength UV absorbance detector)[1].

  • Data acquisition and processing software (e.g., Empower 2)[1].

2. Chromatographic Conditions:

  • Column: TSK gel G2000 SW, 7.5mm x 30cm, 10 µm particle size, or equivalent C18 column[1]. A Newcrom R1 column has also been reported as suitable[3].

  • Mobile Phase: 0.05 M Ammonium Acetate (pH 6.6) and Acetonitrile (90:10, v/v)[1]. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid[3].

  • Flow Rate: 1.2 mL/min[1].

  • Injection Volume: 20 µL[1].

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 216 nm[1].

  • Run Time: Approximately 20 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2.0, 4.0, 6.0, and 8.0 µg/mL)[1].

  • Sample Preparation (from a solid matrix, e.g., pharmaceutical formulation):

    • Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, further dilute the filtered solution with the mobile phase to bring the concentration within the calibration range.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Homogenized Complex Matrix Extract_Sample Extract with Methanol & Sonicate Sample->Extract_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Filter_Sample Filter Extract (0.45 µm) Extract_Sample->Filter_Sample Inject Inject 20 µL into HPLC System Dilute_Standard->Inject Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (216 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

HPLC-UV experimental workflow for this compound.

Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it ideal for analyzing samples with complex matrices or when lower detection limits are required. The following protocol is based on a validated UHPLC-qTOF MS method for related sorbitol-based compounds[4][5].

Quantitative Data Summary

The following table provides estimated performance characteristics for an LC-MS method for this compound, based on data for structurally similar compounds[4].

ParameterEstimated Value
Linearity Range5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)1 - 5 ng/mL
Limit of Quantitation (LOQ)3 - 15 ng/mL
Accuracy (% Recovery)85% - 115%
Precision (% RSD)< 15%
Experimental Protocol

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., qTOF)[4].

  • Electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm, or equivalent[4].

  • Mobile Phase A: Water with 0.1% formic acid[4].

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[4].

  • Gradient: 50% B to 95% B over 12 minutes, hold at 95% B for 4 minutes, then return to initial conditions[4].

  • Flow Rate: 0.3 mL/min[4].

  • Injection Volume: 5 µL[4].

  • Column Temperature: 40°C[4].

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 4.0 kV.

  • Source Temperature: 325°C[5].

  • MS/MS Transitions (for QqQ):

    • Precursor Ion (m/z): 271.1 (M+H)⁺ or 288.1 (M+NH₄)⁺.

    • Product Ions: To be determined by direct infusion of a standard solution. Common fragments would result from the loss of water and cleavage of the glucitol chain.

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): As described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution in a mixture of water and acetonitrile (1:1, v/v) to cover the desired concentration range (e.g., 5, 10, 50, 100, 250, 500 ng/mL).

  • Sample Preparation (from a liquid matrix, e.g., plasma):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (50% B).

    • Transfer to an LC-MS vial for analysis.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma Sample Precipitate Add 300 µL Acetonitrile (with Internal Standard) Plasma->Precipitate Vortex Vortex to Precipitate Proteins Precipitate->Vortex Centrifuge Centrifuge at 10,000 x g Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL into UHPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

LC-MS/MS experimental workflow for this compound.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of this compound, a derivatization step is necessary to increase its volatility. Silylation is a common derivatization technique for compounds containing hydroxyl groups.

Quantitative Data Summary

The performance of a GC-MS method is highly dependent on the efficiency of the derivatization and the specific instrumentation used. The following are estimated performance characteristics.

ParameterEstimated Value
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)2 - 10 ng/mL
Limit of Quantitation (LOQ)5 - 30 ng/mL
Accuracy (% Recovery)80% - 120%
Precision (% RSD)< 15%
Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

2. Derivatization:

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.

  • Procedure:

    • Evaporate an aliquot of the sample extract or standard solution to complete dryness in a GC vial under a stream of nitrogen.

    • Add 50 µL of pyridine to the dried residue and vortex to dissolve.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 1 hour.

    • Allow the vial to cool to room temperature before analysis.

3. GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50 - 600.

  • Selected Ion Monitoring (SIM): Select characteristic ions of the silylated this compound for enhanced sensitivity and selectivity.

4. Standard and Sample Preparation:

  • Standard Stock Solution: As described for the HPLC-UV method.

  • Working Standard Solutions: Prepare working standards in a suitable solvent (e.g., methanol) and derivatize alongside the samples.

  • Sample Preparation: Extract this compound from the matrix using an appropriate solvent (e.g., methanol, ethyl acetate). The extraction method will need to be optimized based on the specific matrix. The final extract should be evaporated to dryness before derivatization.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Extract this compound from Matrix Drydown Evaporate Extract to Dryness Sample->Drydown Derivatize Add Pyridine and BSTFA + 1% TMCS Drydown->Derivatize Heat Heat at 70°C for 1 hour Derivatize->Heat Inject Inject 1 µL into GC-MS System Heat->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (Scan or SIM) Ionize->Detect Integrate Integrate Peak Area of Characteristic Ions Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

GC-MS experimental workflow for this compound.

References

Troubleshooting & Optimization

Navigating the Scale-Up of Dibenzylidene Sorbitol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from laboratory-scale synthesis of Dibenzylidene sorbitol (DBS) to industrial production presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process, ensuring a smoother and more efficient manufacturing workflow.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to control during the scale-up of DBS synthesis?

During scale-up, precise control over reaction parameters is paramount to maintain product quality and yield. Key parameters include:

  • Stoichiometry: The molar ratio of D-sorbitol to benzaldehyde is crucial. An optimized ratio of approximately 1:2.1 (sorbitol:benzaldehyde) has been shown to be effective in laboratory settings.[1] Maintaining this ratio at an industrial scale is vital to minimize the formation of mono- and tri-substituted byproducts.

  • Catalyst Concentration: The amount of acid catalyst, such as p-toluenesulfonic acid (TSA), directly influences the reaction rate and the formation of impurities.[1] Careful calculation and controlled addition of the catalyst are necessary to avoid excessive side reactions. The use of Lewis acids has also been explored to reduce acid-loading and potential equipment corrosion on an industrial scale.[2]

  • Temperature: The condensation reaction is often exothermic. Effective heat management through appropriate reactor design and cooling systems is critical to prevent runaway reactions and the formation of unwanted byproducts.[3]

  • Agitation: Proper mixing is essential to ensure homogeneity of the reaction mixture, particularly as the product may precipitate. The agitation speed can influence particle size, which in turn affects filtration and drying.

2. How can the formation of byproducts like monobenzylidene sorbitol (MBS) and tribenzylidene sorbitol (TBS) be minimized during scale-up?

The formation of MBS and TBS is a common challenge that can be addressed by:

  • Strict Stoichiometric Control: As mentioned, maintaining the optimal molar ratio of reactants is the primary defense against byproduct formation.

  • Controlled Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of higher substituted products like TBS. Process optimization studies are necessary to determine the ideal reaction endpoint.

  • Two-Stage Reaction: Some methods propose a two-stage reaction where the initial condensation is carried out at a higher temperature, followed by the addition of water and more catalyst at a lower temperature to drive the reaction to completion and favor the formation of the desired di-substituted product.[3][4]

3. What are the recommended purification methods for industrial-scale DBS production?

Purification on a large scale needs to be both effective and economically viable. Common methods include:

  • Solvent Washing: A widely used technique involves washing the crude DBS paste with lower aliphatic alcohols, such as methanol or ethanol.[3][4] This method is effective in dissolving and removing MBS and TBS impurities.

  • Control of Crystallization: The choice of solvent and the cooling profile during crystallization can influence the purity of the final product.

  • Use of Processing Agents: The addition of a small percentage of a glycol solvent during the reaction can act as a 'processing agent', simplifying the work-up to a single washing step.[2]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up of DBS synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal stoichiometry. - Loss of product during filtration.- Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC) to ensure completion. - Verify the accuracy of raw material dispensing and ensure the correct molar ratios are used. - Optimize filtration parameters, including filter type, pressure, and temperature.
High Levels of Impurities (MBS, TBS) - Incorrect reactant ratio. - Excessive reaction temperature or time. - Inefficient purification.- Re-evaluate and confirm the stoichiometry of benzaldehyde to sorbitol. - Implement strict temperature control and define a clear reaction endpoint. - Optimize the solvent washing procedure, including the choice of solvent, volume, and number of washes.
Poor Product Color (Yellowish tint) - Impurities in raw materials. - Degradation of the product due to excessive heat. - Residual catalyst.- Ensure high-purity D-sorbitol and benzaldehyde are used.[5] - Maintain strict temperature control throughout the reaction and drying processes. - Ensure thorough removal of the acid catalyst during the purification steps.
Slow Filtration Rate - Fine particle size of the DBS precipitate. - Clogging of the filter medium.- Optimize agitation speed during the reaction and crystallization to influence particle size. - Evaluate different types of filtration equipment suitable for the specific particle size distribution. - Consider adjusting the temperature of the slurry during filtration.
Inconsistent Gelation Properties of the Final Product - Variation in the ratio of DBS isomers. - Presence of residual impurities.- Ensure consistent control over the synthesis and purification processes to produce a consistent product composition. - Implement rigorous quality control testing of the final product to verify its gelling performance.

Data Presentation

Table 1: Comparison of Optimized Lab-Scale Reaction Parameters with General Industrial-Scale Considerations.

ParameterOptimized Lab-Scale[1]Industrial Scale-Up Considerations
Benzaldehyde to Sorbitol Molar Ratio 2.1 : 1.0Maintain precise stoichiometric control to minimize byproducts.
p-Toluenesulfonic Acid (TSA) Amount 1.2% (mass percentage)Catalyst loading needs to be optimized for the specific reactor volume and heat transfer capabilities. Consider alternative catalysts to reduce corrosion.[2]
Solvent System Methanol (80 mL) and Cyclohexane (70 mL) for a specific lab-scale reaction.Solvent selection will depend on factors such as raw material solubility, product precipitation, solvent recovery, and safety.
Yield (High Purity DBS) 67.6%Yields at industrial scale will be influenced by the efficiency of each unit operation, including reaction, filtration, and drying.

Experimental Protocols

Key Experiment: Purification of Crude Dibenzylidene Sorbitol by Solvent Washing

This protocol is a general guideline and should be optimized for specific scales and equipment.

  • Preparation: The crude DBS paste, after the initial reaction and quenching, is transferred to a suitable washing vessel equipped with an agitator.

  • Solvent Addition: A predetermined volume of a lower aliphatic alcohol (e.g., methanol or ethanol) is added to the crude DBS. The ratio of solvent to crude product needs to be optimized.

  • Washing: The slurry is agitated at a controlled temperature for a specific duration to dissolve the impurities (MBS, TBS, and residual reactants).

  • Filtration: The purified DBS is separated from the solvent containing the dissolved impurities using an appropriate filtration system (e.g., a filter press or centrifuge).

  • Drying: The wet cake of purified DBS is dried under vacuum at a controlled temperature to remove residual solvent.

Visualizations

Dibenzylidene_Sorbitol_Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Purification cluster_2 Final Product Raw_Materials D-Sorbitol & Benzaldehyde Reactor Reaction Vessel (Controlled Temperature & Agitation) Raw_Materials->Reactor Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reactor Quenching Quenching Reactor->Quenching Crude Product Slurry Filtration_1 Initial Filtration Quenching->Filtration_1 Washing Solvent Washing (e.g., Methanol) Filtration_1->Washing Crude DBS Cake Filtration_2 Final Filtration Washing->Filtration_2 Drying Drying Filtration_2->Drying Purified DBS Cake DBS_Product High-Purity Dibenzylidene Sorbitol Drying->DBS_Product

Caption: A typical workflow for the synthesis and purification of Dibenzylidene Sorbitol.

Troubleshooting_Logic Start Problem Identified Check_Purity High Impurity Levels? Start->Check_Purity Check_Yield Low Yield? Check_Purity->Check_Yield No Action_Stoichiometry Verify Reactant Ratios Check_Purity->Action_Stoichiometry Yes Check_Color Poor Color? Check_Yield->Check_Color No Action_Reaction_Completion Confirm Reaction Completion Check_Yield->Action_Reaction_Completion Yes Check_Filtration Slow Filtration? Check_Color->Check_Filtration No Action_Raw_Materials Analyze Raw Material Purity Check_Color->Action_Raw_Materials Yes Action_Agitation Optimize Agitation Speed Check_Filtration->Action_Agitation Yes Action_Temp_Time Optimize Reaction Temperature & Time Action_Stoichiometry->Action_Temp_Time Action_Purification Enhance Washing Protocol Action_Temp_Time->Action_Purification Action_Filtration_Loss Investigate Filtration Losses Action_Reaction_Completion->Action_Filtration_Loss Action_Drying_Temp Check Drying Temperature Action_Raw_Materials->Action_Drying_Temp Action_Filter_Type Evaluate Filter Medium Action_Agitation->Action_Filter_Type

Caption: A decision tree for troubleshooting common issues in DBS synthesis scale-up.

References

improving Dibenzylidene sorbitol gel stability and transparency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzylidene Sorbitol (DBS) gels. The information provided is intended to assist in overcoming common challenges related to gel stability and transparency.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and analysis of DBS gels.

Problem: My DBS gel is opaque or hazy.

Possible Causes and Solutions:

  • Rapid Cooling: Fast cooling rates can lead to the formation of large, light-scattering spherulitic structures instead of a fine, transparent fibrillar network.[1][2]

    • Solution: Employ a slower, more controlled cooling process. The optimal cooling rate will depend on the specific solvent and DBS concentration.

  • Solvent Polarity: The choice of solvent significantly impacts the self-assembly of DBS and the resulting gel transparency.[3][4][5] Solvents with low polarity can promote the formation of thicker fiber bundles, leading to opaque gels.[4]

    • Solution: Experiment with solvents of varying polarity. Clear gels are often formed in solvents that are poor hydrogen bond acceptors.[4] A systematic screening of solvents is recommended.

  • DBS Concentration: Higher concentrations of DBS can sometimes lead to increased light scattering and opacity.

    • Solution: Optimize the DBS concentration. It is advisable to determine the minimum gelation concentration (MGC) for your system and work with concentrations slightly above this value.

  • Presence of Impurities: Impurities in the DBS or solvent can act as nucleation sites, promoting the growth of larger crystalline structures.

    • Solution: Ensure the purity of both the DBS and the solvent. Purification of DBS can be achieved by washing the crude product with warm toluene or cold dichloromethane to remove by-products like tri-acetal (TBS), and with boiling water to remove mono-acetal (MBS) and acid catalysts.[3]

Problem: My DBS gel is unstable and collapses over time (syneresis).

Possible Causes and Solutions:

  • Weak Fibrillar Network: The stability of the gel is dependent on the formation of a robust, three-dimensional network of DBS fibrils.

    • Solution:

      • Optimize DBS Concentration: Increasing the DBS concentration can lead to a more entangled and stable network.[6]

      • Solvent Selection: The interaction between the DBS fibrils and the solvent is crucial for stability.[3][7] The gel network is supported by solvent molecules on the surface of the fibrils.[7]

      • Additives: The inclusion of certain polymers or other additives can sometimes enhance the mechanical properties and stability of the gel.

  • Temperature Fluctuations: DBS gels are thermoreversible, and their stability is sensitive to temperature changes.[8][9]

    • Solution: Store the gels at a constant and controlled temperature. Determine the gel-sol transition temperature (Tgel) to understand the thermal stability limits of your formulation.

Problem: I am having difficulty achieving gelation.

Possible Causes and Solutions:

  • Insufficient DBS Concentration: The concentration of DBS may be below the minimum gelation concentration (MGC) for the chosen solvent.

    • Solution: Gradually increase the DBS concentration until gelation is observed. The MGC is highly dependent on the solvent.[3]

  • Poor DBS Solubility: DBS must first dissolve in the solvent at an elevated temperature before it can self-assemble into a gel upon cooling.[3]

    • Solution: Ensure that the DBS is fully dissolved by heating the mixture with stirring. The dissolution temperature will vary with the solvent and DBS concentration.

  • Inappropriate Solvent: Not all solvents will form gels with DBS. The solvent must have a balanced interaction with the DBS molecules to promote self-assembly rather than complete dissolution or precipitation.[3][4]

    • Solution: Consult literature for solvents known to form gels with DBS and consider the solubility parameters of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of DBS gelation?

A1: DBS is a low-molecular-weight gelator that self-assembles in various organic solvents to form a three-dimensional network of nanofibrils.[10][11] This process is driven by a combination of non-covalent interactions, including hydrogen bonding between the hydroxyl groups of the sorbitol backbone and π-π stacking of the benzylidene groups.[3][6] Upon cooling a hot solution of DBS, the molecules aggregate into long, thin fibrils that entangle to immobilize the solvent, resulting in a gel.[3]

Q2: How does solvent polarity affect DBS gel properties?

A2: Solvent polarity plays a critical role in DBS gelation.[3][5] It influences the solubility of DBS, the morphology of the self-assembled fibrils, and consequently the transparency and stability of the gel.[4][5] In low-polarity solvents, DBS may form thicker, more crystalline fibers, leading to opaque gels.[4] In highly polar solvents, DBS may be too soluble to form a gel.[3] The ideal solvent provides a balance that favors the formation of a fine, transparent fibrillar network.

Q3: Can I use derivatives of DBS to modify the gel properties?

A3: Yes, modifying the DBS molecule can significantly alter its gelation behavior.[3][12] Introducing substituents on the phenyl rings can change the solubility and intermolecular interactions of the gelator.[13] For example, some derivatives can form gels at lower concentrations or in different types of solvents, including aqueous systems.[3][13]

Q4: What are the key parameters to control for reproducible DBS gel formation?

A4: For reproducible results, it is essential to control the following parameters:

  • Purity of DBS and solvent: Impurities can affect nucleation and fibril growth.

  • DBS concentration: This directly influences network density and gel strength.[6]

  • Heating and cooling rates: The thermal history of the gel preparation is crucial for controlling the final morphology.[1]

  • Solvent composition: For mixed solvent systems, the ratio of the solvents must be precise.

Data Presentation

Table 1: Influence of Solvent on Minimum Gelation Concentration (MGC) and Gel-Sol Transition Temperature (Tgel) of DBS Gels

SolventMGC (% w/v)Tgel (°C) at a specific concentrationReference
Ethylene Glycol1-10% (Concentrations studied)~97°C (for 1, 5, and 10%)[7]
Poly(propylene glycol) (PPG)Dependent on MW of PPGSensitive to DBS concentration and matrix polarity[6]
Monopropylene Glycol (MPG):Water (50:50)~0.1% for DBS-OCH3Improves with increasing water content[13]
Toluene-DMSO mixturesIncreases with DMSO contentDecreases with increasing DMSO content[14]
1-Propanol-DMSO mixturesIncreases with DMSO contentDecreases with increasing DMSO content[14]

Note: The values presented are indicative and can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a DBS Gel

  • Weighing: Accurately weigh the desired amount of DBS and transfer it to a suitable vial.

  • Solvent Addition: Add the calculated volume of the chosen solvent to the vial.

  • Dissolution: Seal the vial and heat the mixture while stirring until the DBS is completely dissolved. The dissolution temperature will depend on the solvent and DBS concentration.

  • Cooling: Allow the solution to cool down to room temperature in a controlled manner. For transparent gels, a slow cooling rate is often preferred.

  • Gel Formation: The gel will form as the solution cools and the DBS molecules self-assemble. The time required for gelation can vary from minutes to hours.[13]

Protocol 2: Determination of Gel-Sol Transition Temperature (Tgel)

  • Sample Preparation: Prepare a DBS gel in a sealed, transparent vial.

  • Heating: Place the vial in a temperature-controlled water or oil bath.

  • Observation: Slowly increase the temperature of the bath (e.g., 1°C/minute).

  • Tgel Determination: Tgel is the temperature at which the gel melts and begins to flow when the vial is inverted.

Protocol 3: Assessment of Gel Transparency

  • Sample Preparation: Prepare DBS gels in clear, flat-bottomed vials or cuvettes.

  • Visual Inspection: Visually inspect the gels against a contrasting background to qualitatively assess their transparency or haziness.

  • Spectrophotometric Measurement: For a quantitative measurement, use a UV-Vis spectrophotometer. Measure the absorbance or transmittance of the gel at a specific wavelength (e.g., 600 nm). A lower absorbance or higher transmittance indicates greater transparency.

Visualizations

experimental_workflow cluster_prep Gel Preparation cluster_analysis Analysis weigh Weigh DBS add_solvent Add Solvent weigh->add_solvent dissolve Heat to Dissolve add_solvent->dissolve cool Controlled Cooling dissolve->cool stability Stability Assessment (Syneresis) cool->stability Observe over time transparency Transparency Measurement (UV-Vis) cool->transparency Measure transmittance rheology Rheological Characterization cool->rheology Measure G' and G''

Caption: Experimental workflow for DBS gel preparation and analysis.

logical_relationship cluster_factors Controlling Factors cluster_properties Resulting Gel Properties cooling_rate Cooling Rate transparency_node Transparency cooling_rate->transparency_node Slower cooling improves transparency solvent Solvent Polarity stability_node Stability solvent->stability_node Solvent-fibril interactions are key solvent->transparency_node Polarity affects fibril size concentration DBS Concentration concentration->stability_node Higher concentration can increase stability

References

Technical Support Center: Dibenzylidene Sorbitol (DBS) in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzylidene Sorbitol (DBS) as a clarifying and nucleating agent in polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Dibenzylidene Sorbitol (DBS) in polymers?

A1: Dibenzylidene Sorbitol (DBS) and its derivatives are primarily used as nucleating and clarifying agents for semi-crystalline polymers, most notably polypropylene (PP).[1] They accelerate the crystallization process and enhance the optical properties of the polymer, such as clarity and reducing haze.[2] This is achieved through the self-assembly of DBS into a nanofibrillar network within the molten polymer, which acts as a template for polymer crystallization.[3]

Q2: What are the most common problems encountered when using DBS in polymers?

A2: The most common issues include:

  • High Haze or Poor Clarity: The polymer appears cloudy or milky, which is contrary to the intended clarifying effect.

  • Agglomeration of DBS: The DBS particles do not disperse uniformly, leading to localized inconsistencies in the polymer matrix.[4]

  • Inconsistent Crystallization Behavior: Variations in crystallization temperature and rate, leading to unpredictable material properties.

  • Plate-out: Deposition of the additive on processing equipment.

Q3: How does the processing temperature affect the performance of DBS?

A3: Processing temperature is a critical parameter. The temperature must be high enough to ensure that the DBS completely dissolves in the polymer melt to form a homogeneous solution.[5] Insufficient temperature can lead to poor dispersion and agglomeration. However, excessively high temperatures can lead to degradation of the polymer or the DBS itself.[6] The optimal processing temperature is dependent on the specific polymer grade and the concentration of DBS.

Q4: What is the typical concentration range for DBS in polypropylene?

A4: The recommended dosage of DBS derivatives in polypropylene for achieving good clarity is typically in the range of 0.2% to 0.3% by weight.[2] Exceeding the optimal concentration can sometimes lead to increased haze due to agglomeration of the DBS particles.[4]

Troubleshooting Guides

Issue 1: High Haze or Poor Clarity

Symptoms: The final polymer product appears cloudy, milky, or lacks the desired transparency. Haze values are higher than expected.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Dissolution of DBS Increase the melt processing temperature to ensure complete dissolution of the DBS in the polymer matrix. Verify the recommended processing temperature for your specific DBS grade and polymer.[5]
Poor Dispersion of DBS Improve mixing and dispersion during compounding. Consider using a masterbatch for more uniform distribution. Ensure adequate shear is applied during extrusion.
Suboptimal Cooling Rate The cooling rate significantly impacts crystal size and, consequently, haze. Experiment with different cooling rates. Generally, faster cooling rates lead to smaller spherulites and lower haze.
Incorrect DBS Concentration Optimize the DBS concentration. While counterintuitive, excessively high concentrations can lead to agglomeration and increased haze.[4] Conduct a concentration ladder study to determine the optimal level for your system.
Presence of Impurities Ensure the polymer resin and other additives are free from contaminants, as impurities can act as scattering centers, increasing haze.
Incompatible Additives Other additives in the formulation, such as certain stabilizers or lubricants (e.g., calcium stearate), can sometimes interfere with the function of DBS.[5] Review the compatibility of all components in your formulation.

Troubleshooting Workflow for High Haze:

G Start High Haze Observed Check_Temp Is processing temperature adequate for DBS dissolution? Start->Check_Temp Increase_Temp Increase melt temperature Check_Temp->Increase_Temp No Check_Dispersion Is DBS dispersion uniform? Check_Temp->Check_Dispersion Yes Increase_Temp->Check_Dispersion Improve_Mixing Improve mixing/use masterbatch Check_Dispersion->Improve_Mixing No Check_Cooling Is the cooling rate optimized? Check_Dispersion->Check_Cooling Yes Improve_Mixing->Check_Cooling Adjust_Cooling Adjust cooling rate Check_Cooling->Adjust_Cooling No Check_Concentration Is DBS concentration optimal? Check_Cooling->Check_Concentration Yes Adjust_Cooling->Check_Concentration Optimize_Conc Conduct concentration study Check_Concentration->Optimize_Conc No Check_Additives Are other additives compatible? Check_Concentration->Check_Additives Yes Optimize_Conc->Check_Additives Review_Formulation Review formulation for incompatibilities Check_Additives->Review_Formulation No End Haze Reduced Check_Additives->End Yes Review_Formulation->End

A troubleshooting workflow for addressing high haze in polymers containing DBS.

Issue 2: Agglomeration of DBS

Symptoms: Visible specks or gels in the final product. Inconsistent optical and mechanical properties throughout the material.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Mixing/Shear Increase the mixing intensity and/or residence time during compounding to ensure proper dispersion of the DBS particles.
Low Processing Temperature As with high haze, a processing temperature that is too low will prevent the DBS from melting and dissolving, leading to agglomerates.
High DBS Concentration Using a DBS concentration above its solubility limit in the polymer at the processing temperature will result in undissolved particles and agglomeration.
Premature Crystallization of DBS If the temperature profile in the extruder is not optimized, DBS may start to crystallize before it is fully dispersed, leading to the formation of agglomerates.

Logical Relationship for Preventing Agglomeration:

G Dispersion Homogeneous DBS Dispersion No_Agglomeration No Agglomeration Dispersion->No_Agglomeration Temp Sufficient Processing Temperature Temp->Dispersion Mixing Adequate Mixing and Shear Mixing->Dispersion Concentration Optimal DBS Concentration Concentration->Dispersion

Key factors for achieving homogeneous DBS dispersion and preventing agglomeration.

Quantitative Data Summary

Table 1: Effect of DBS Derivative and Concentration on Polypropylene Haze

DBS DerivativeConcentration (wt%)Haze (%)
Un-nucleated PP0> 50
DMDBS0.1~20
DMDBS0.2~10
DMDBS0.3~8
MDBS0.2~15

Note: Data is illustrative and actual values will vary based on the specific grade of polypropylene, processing conditions, and the specific DBS derivative used. DMDBS (1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol) and MDBS (1,3:2,4-bis(p-methylbenzylidene) sorbitol) are common DBS derivatives.

Table 2: Influence of DBS on the Thermal Properties of Polypropylene

ParameterUn-nucleated PPPP with 0.25% DBS
Crystallization Temperature (Tc)~110-115 °C~125-130 °C
Melting Temperature (Tm)~160-165 °C~160-165 °C

Note: The addition of DBS significantly increases the crystallization temperature, which can lead to shorter cycle times in molding processes. The melting temperature is generally not significantly affected.

Experimental Protocols

Protocol 1: Haze and Luminous Transmittance Measurement (ASTM D1003)

Objective: To quantify the optical clarity of a polymer sample.

Apparatus:

  • Hazemeter or a spectrophotometer with an integrating sphere.

  • Calibrated haze standards.

Procedure:

  • Specimen Preparation: Prepare flat, planar sections of the polymer with a uniform thickness (typically 1-3 mm). Ensure the surfaces are clean and free of scratches or defects.

  • Instrument Calibration: Calibrate the hazemeter or spectrophotometer according to the manufacturer's instructions using the provided standards.

  • Measurement:

    • Place the specimen against the entrance port of the integrating sphere.

    • Illuminate the specimen with a unidirectional light beam.

    • The instrument measures the total transmitted light and the scattered portion of the transmitted light.

    • Haze is calculated as the percentage of transmitted light that is scattered by more than 2.5 degrees from the incident beam.

  • Reporting: Report the average haze value from at least three measurements.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the crystallization (Tc) and melting (Tm) temperatures of the polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Aluminum DSC pans and lids.

  • Crimper for sealing pans.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature well above its melting point (e.g., 220°C for polypropylene) at a constant rate (e.g., 10°C/min). This is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from the melt to room temperature at a constant rate (e.g., 10°C/min). The exothermic peak observed during cooling corresponds to the crystallization temperature (Tc).

    • Second Heating Scan: Heat the sample again at a constant rate (e.g., 10°C/min). The endothermic peak observed during this scan corresponds to the melting temperature (Tm).

  • Data Analysis: Analyze the resulting thermogram to determine the peak temperatures for crystallization and melting.

Experimental Workflow for Polymer Characterization:

G Start Polymer Sample with DBS DSC DSC Analysis Start->DSC Haze_Meter Haze Measurement (ASTM D1003) Start->Haze_Meter Mechanical_Testing Mechanical Property Testing Start->Mechanical_Testing Thermal_Properties Determine Tc and Tm DSC->Thermal_Properties Optical_Properties Determine Haze and Clarity Haze_Meter->Optical_Properties Mechanical_Properties Determine Tensile Strength, Modulus, etc. Mechanical_Testing->Mechanical_Properties Analysis Correlate Properties with Processing Conditions Thermal_Properties->Analysis Optical_Properties->Analysis Mechanical_Properties->Analysis

References

Technical Support Center: Optimizing Dibenzylidene Sorbitol (DBS) Concentration for Organogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Dibenzylidene Sorbitol (DBS) concentration for successful organogel formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is the typical concentration range for DBS to form an organogel?

The concentration of Dibenzylidene Sorbitol (DBS) required for organogel formation, known as the critical gelation concentration (CGC), is highly dependent on the solvent used. Generally, for many organic solvents, the CGC can be less than 5% w/v, and in some cases, even below 0.1% w/v.[1] The concentration you use will influence the mechanical properties of the gel, such as its stiffness.

2. My DBS is not dissolving in the solvent. What should I do?

  • Increase Temperature: DBS dissolution is an endothermic process. Heating the solvent while stirring is the most common method to dissolve DBS. The required temperature will depend on the solvent and the DBS concentration.

  • Check Solvent Compatibility: DBS has limited solubility in highly polar or very non-polar solvents. Solvents with moderate polarity and hydrogen bonding capability often work best. The use of Hansen Solubility Parameters (HSPs) can help predict solvent compatibility.

  • Sonication: In some cases, ultrasonication can aid in the dissolution process, especially for stubborn particles.

3. The mixture is not forming a gel upon cooling. What are the possible reasons?

  • Concentration is too low: The DBS concentration may be below the critical gelation concentration (CGC) for that specific solvent. Try incrementally increasing the DBS concentration.

  • Inappropriate Solvent: The solvent may not be suitable for promoting the self-assembly of DBS into the necessary fibrillar network. Solvent polarity plays a crucial role; both highly polar and highly non-polar solvents can inhibit gelation.[2][3]

  • Cooling rate is too fast or too slow: The rate of cooling can influence the fibrillar network formation. Try different cooling methods, such as allowing the solution to cool at room temperature versus placing it in an ice bath.

  • Impurities: The presence of impurities in either the DBS or the solvent can interfere with the self-assembly process. Ensure you are using high-purity reagents.

4. The resulting gel is weak or does not have the desired mechanical properties. How can I improve it?

  • Increase DBS Concentration: The elastic modulus (stiffness) of the organogel is directly proportional to the concentration of DBS.[3][4] Increasing the concentration will generally result in a stronger gel.

  • Optimize the Solvent System: The choice of solvent significantly impacts the mechanical properties of the gel. Experimenting with different solvents or solvent mixtures can help tune the gel strength.

  • Aging/Annealing: Allowing the gel to age at a constant temperature for a period can sometimes lead to a more organized and stronger fibrillar network.

5. How does the solvent polarity affect DBS organogel formation?

Solvent polarity is a critical factor. The self-assembly of DBS into a 3-D network is primarily driven by intermolecular hydrogen bonds.[5]

  • In non-polar solvents: Intermolecular hydrogen bonding between DBS molecules is favored, leading to self-assembly.

  • In polar, protic solvents: The solvent molecules can compete for hydrogen bonding with DBS, which can disrupt the self-assembly process and may lead to dissolution rather than gelation. The critical gelation concentration tends to increase as the solvent polarity increases.[2]

6. The gel is opaque, but I need a transparent one. What can I do?

The opacity of DBS organogels is related to the morphology and size of the self-assembled fibrillar networks.

  • Solvent Choice: The refractive index of the solvent relative to the DBS fibers can affect transparency. Experimenting with different solvents may yield a more transparent gel.

  • Cooling Conditions: Rapid cooling can sometimes lead to smaller, more uniform fibers, which may result in a more transparent gel.

  • Additives: In some cases, specific additives can modify the fibrillar network and improve transparency, though this requires careful formulation development.

Data Presentation

Table 1: Minimum Gelation Concentration (MGC) of a Dibenzylidene Sorbitol Derivative (DBX-CO2Me) in Various Organic Solvents

This table provides an example of the minimum gelation concentrations for a DBS derivative, illustrating the impact of the solvent on gel formation.

SolventMGC (mg/mL)MGC (% w/v)Gel Appearance
Toluene30.3Opaque
Dichloromethane (DCM)50.5-
Isopropanol (iPA)70.7-
Methyl Ethyl Ketone (MEK)70.7-
Ethyl Acetate (EtOAc)101.0-

Data adapted from a study on a DBS derivative (DBX-CO2Me) and is intended for illustrative purposes.[6]

Table 2: Effect of DBS Concentration on Gel-Sol Transition Temperature (Tgel) and Elastic Modulus (G')

This table illustrates the general trend of how increasing DBS concentration affects the thermal stability and mechanical strength of the organogel.

DBS Concentration (% w/v)Gel-Sol Transition Temperature (°C)Elastic Modulus (G') (Pa)
LowLowerLower
MediumIntermediateIntermediate
HighHigherHigher

This table represents a general trend. Absolute values are dependent on the specific solvent and experimental conditions.[3]

Experimental Protocols

Standard Protocol for Dibenzylidene Sorbitol Organogel Preparation

This protocol outlines the fundamental steps for preparing a DBS organogel.

  • Materials and Equipment:

    • Dibenzylidene Sorbitol (DBS)

    • Organic Solvent of choice

    • Glass vial with a screw cap

    • Magnetic stirrer and stir bar

    • Heating plate or oil bath

    • Balance

  • Procedure:

    • Weigh the desired amount of DBS and add it to the glass vial.

    • Add the calculated volume of the organic solvent to the vial to achieve the target concentration.

    • Place the magnetic stir bar in the vial and loosely screw on the cap.

    • Place the vial on the heating plate or in the oil bath and begin stirring.

    • Heat the mixture while stirring until the DBS is completely dissolved. The temperature required will vary depending on the solvent and concentration. Visually inspect the solution to ensure no solid particles remain.

    • Once the DBS is fully dissolved, turn off the heat and stop stirring.

    • Carefully remove the vial from the heat source and place it on a stable surface at room temperature to cool.

    • Allow the solution to cool undisturbed. Gelation should occur as the solution cools and the DBS molecules self-assemble.

    • To confirm gelation, gently invert the vial. A successful organogel will not flow.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_gelation Gelation cluster_analysis Analysis & Optimization start Start weigh_dbs Weigh DBS start->weigh_dbs add_solvent Add Solvent weigh_dbs->add_solvent heat_dissolve Heat & Dissolve add_solvent->heat_dissolve cool Cool to Room Temperature heat_dissolve->cool check_gel Check for Gelation (Inversion Test) cool->check_gel gel_formed Gel Formed? check_gel->gel_formed analyze_properties Analyze Properties (Rheology, Tgel) gel_formed->analyze_properties Yes optimize Optimize Concentration/Solvent gel_formed->optimize No end End analyze_properties->end optimize->weigh_dbs

Caption: Workflow for optimizing DBS concentration in organogel formation.

Troubleshooting_Logic cluster_no_gel No Gel Formation cluster_weak_gel Weak Gel cluster_solutions Potential Solutions issue Issue Encountered conc_low Concentration < CGC issue->conc_low wrong_solvent Incompatible Solvent issue->wrong_solvent cooling_rate Improper Cooling issue->cooling_rate conc_insufficient Insufficient DBS Concentration issue->conc_insufficient non_optimal_solvent Sub-optimal Solvent issue->non_optimal_solvent increase_conc Increase DBS Concentration conc_low->increase_conc change_solvent Change Solvent/Co-solvent wrong_solvent->change_solvent adjust_cooling Adjust Cooling Rate cooling_rate->adjust_cooling conc_insufficient->increase_conc non_optimal_solvent->change_solvent

References

Technical Support Center: Benzylidene Acetal Formation with Sorbitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the benzylidene acetal formation of sorbitol to synthesize 1,3:2,4-dibenzylidene sorbitol (DBS).

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the synthesis of 1,3:2,4-dibenzylidene sorbitol (DBS)?

A1: The main side products formed during the condensation reaction of sorbitol and benzaldehyde are monobenzylidene sorbitol (MBS) and tribenzylidene sorbitol (TBS).[1][2] The formation of these byproducts is typically due to an incomplete or excessive reaction, respectively.

Q2: What is the optimal molar ratio of benzaldehyde to sorbitol for the synthesis of DBS?

A2: To maximize the yield of the desired 1,3:2,4-dibenzylidene sorbitol, a slight excess of benzaldehyde is recommended. An optimal molar ratio of benzaldehyde to sorbitol is reported to be 2.1:1.0.[3] Using a stoichiometric amount or less of benzaldehyde will likely lead to an increased formation of monobenzylidene sorbitol (MBS).

Q3: How can I remove the monobenzylidene and tribenzylidene sorbitol impurities from my crude DBS product?

A3: The crude DBS product can be purified by washing it with a solvent in which DBS has low solubility, while the mono- and tri-substituted byproducts are more soluble.[1] Effective methods include washing with lower aliphatic alcohols such as methanol or ethanol, or a mixture of cyclohexane and propanone.[1][3] Recrystallization from solvents like N-methyl-2-pyrrolidone or dimethylformamide can also be employed, though the high boiling points of these solvents can make product drying challenging.[1]

Q4: What is the role of the acid catalyst in this reaction?

A4: The acid catalyst, such as p-toluenesulfonic acid (TSA) or sulfuric acid, is essential for the acetal formation. It protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of sorbitol.

Q5: Can other isomers of dibenzylidene sorbitol form during the reaction?

A5: While 1,3:2,4-dibenzylidene sorbitol is the thermodynamically most stable and desired product, other isomers can potentially form under kinetic control. However, the formation of the 1,3:2,4-isomer is highly favored due to the stability of the six-membered acetal rings.

Troubleshooting Guides

Low Yield of Dibenzylidene Sorbitol (DBS)
Symptom Probable Cause(s) Recommended Solution(s)
Low yield of the desired DBS product with a significant amount of unreacted sorbitol.- Insufficient amount of benzaldehyde. - Inadequate catalyst concentration or inactive catalyst. - Insufficient reaction time or temperature.- Use a slight excess of benzaldehyde (e.g., a molar ratio of 2.1:1.0 benzaldehyde to sorbitol).[3] - Ensure the correct amount of a fresh, active acid catalyst is used (e.g., 1.2% p-toluenesulfonic acid by mass).[3] - Increase the reaction time or temperature according to established protocols.
The major product is monobenzylidene sorbitol (MBS).- The molar ratio of benzaldehyde to sorbitol is too low (less than 2:1). - Short reaction time.- Increase the molar ratio of benzaldehyde to sorbitol to the optimal 2.1:1.0.[3] - Extend the reaction time to allow for the formation of the di-substituted product.
A significant amount of tribenzylidene sorbitol (TBS) is formed.- The molar ratio of benzaldehyde to sorbitol is too high.- Reduce the amount of benzaldehyde to the recommended 2.1:1.0 molar ratio.[3]
The reaction does not proceed to completion.- Inefficient removal of water formed during the reaction. - Poor solubility of reactants.- Use a Dean-Stark apparatus or a solvent system (e.g., cyclohexane-methanol) that allows for the azeotropic removal of water to drive the equilibrium towards product formation.[3][4] - Choose a solvent system in which both sorbitol and benzaldehyde have adequate solubility.
Product Purity Issues
Symptom Probable Cause(s) Recommended Solution(s)
The isolated product contains significant amounts of MBS and/or TBS.- Inefficient purification of the crude product.- Wash the crude product thoroughly with a suitable solvent such as methanol, ethanol, or a mixture of cyclohexane and propanone to dissolve the more soluble MBS and TBS.[1][3] - Perform a recrystallization from an appropriate solvent if washing is insufficient.
The product has a yellowish tint.- Presence of colored impurities from the starting materials or side reactions. - Residual acid catalyst.- Ensure high purity of starting materials. - Neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) before filtration and washing.[4][5]
The melting point of the purified DBS is lower than the literature value (~224-225 °C).- The product is still impure and contains residual MBS, TBS, or solvent.- Repeat the purification steps (washing and/or recrystallization). - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Synthesis of 1,3:2,4-Dibenzylidene Sorbitol (DBS)

This protocol is based on optimized conditions reported in the literature.[3]

Materials:

  • D-Sorbitol

  • Benzaldehyde

  • p-Toluenesulfonic acid (TSA)

  • Methanol

  • Cyclohexane

  • Sodium hydroxide solution (for neutralization)

  • Propanone (acetone)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine D-sorbitol, methanol, and cyclohexane. For example, for 0.1 mol of sorbitol (18.22 g), use 80 mL of methanol and 70 mL of cyclohexane.[3]

  • Add benzaldehyde to the mixture in a 2.1:1.0 molar ratio to sorbitol (0.21 mol, 22.28 g, 21.4 mL).[3]

  • Add p-toluenesulfonic acid as a catalyst (1.2% of the total mass of reactants).[3]

  • Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature. A white precipitate of crude DBS will form.

  • Neutralize the mixture with a suitable base, such as a sodium hydroxide solution, to a pH of 7-8.

  • Filter the crude product and wash it with water to remove any remaining salts.

Purification of Dibenzylidene Sorbitol (DBS)

Procedure:

  • Wash the crude DBS product with a mixture of cyclohexane and propanone to remove unreacted benzaldehyde and the more soluble side products (MBS and TBS).[3]

  • Alternatively, the crude product can be washed with a lower aliphatic alcohol like methanol.[1]

  • Filter the washed product and dry it under vacuum to obtain high-purity 1,3:2,4-dibenzylidene sorbitol. A yield of approximately 67.6% can be expected under optimal conditions.[3]

Visualizations

Reaction_Pathway Sorbitol Sorbitol MBS Monobenzylidene Sorbitol (MBS) (Side Product) Sorbitol->MBS + 1 Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->MBS DBS 1,3:2,4-Dibenzylidene Sorbitol (DBS) (Desired Product) Benzaldehyde->DBS TBS Tribenzylidene Sorbitol (TBS) (Side Product) Benzaldehyde->TBS Catalyst H+ MBS->DBS + 1 Benzaldehyde DBS->TBS + 1 Benzaldehyde

Caption: Reaction pathway for the formation of DBS and side products.

Troubleshooting_Flowchart Start Start: Low Yield or Impure Product CheckYield Is the yield of DBS low? Start->CheckYield CheckPurity Is the product impure (presence of MBS/TBS)? CheckYield->CheckPurity No CheckStoichiometry Check Benzaldehyde: Sorbitol Ratio CheckYield->CheckStoichiometry Yes Purification Perform/Repeat Purification Step (Washing/Recrystallization) CheckPurity->Purification Yes End End: High Yield and Purity CheckPurity->End No CheckCatalyst Check Catalyst Amount and Activity CheckStoichiometry->CheckCatalyst TBS_issue High TBS content? CheckStoichiometry->TBS_issue High MBS CheckReactionTime Check Reaction Time and Temperature CheckCatalyst->CheckReactionTime ReplaceCatalyst Use Fresh Catalyst at Optimal Concentration CheckCatalyst->ReplaceCatalyst CheckWaterRemoval Check Water Removal Efficiency CheckReactionTime->CheckWaterRemoval OptimizeConditions Increase Time/Temp as per Protocol CheckReactionTime->OptimizeConditions AdjustStoichiometry Adjust Ratio to ~2.1:1.0 CheckWaterRemoval->AdjustStoichiometry ImproveWaterRemoval Use Dean-Stark/ Azeotropic Solvent CheckWaterRemoval->ImproveWaterRemoval AdjustStoichiometry->End ReplaceCatalyst->End OptimizeConditions->End ImproveWaterRemoval->End Purification->End TBS_issue->AdjustStoichiometry Yes Reduce_Benzaldehyde Reduce Benzaldehyde Ratio TBS_issue->Reduce_Benzaldehyde No Reduce_Benzaldehyde->End

Caption: Troubleshooting flowchart for benzylidene acetal formation.

References

purification of Dibenzylidene sorbitol from mono and tri-substituted byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of dibenzylidene sorbitol (DBS) from its common mono- and tri-substituted byproducts, monobenzylidene sorbitol (MBS) and tribenzylidene sorbitol (TBS).

Troubleshooting Guide

Encountering issues during the purification of DBS is common. This guide addresses specific problems with their probable causes and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low Purity of Final DBS Product - Incomplete removal of byproducts (MBS and/or TBS).[1][2] - Residual acid catalyst from the synthesis step.[1][3] - Inappropriate solvent or washing procedure.- For MBS removal: Wash the crude product with boiling water.[1] - For TBS removal: Wash the crude product with warm toluene or cold dichloromethane.[1] - General Purification: Use a C1-C3 aliphatic alcohol (e.g., methanol, ethanol) wash. This method has been shown to increase purity from 95% to over 98%.[1][2] - Catalyst Removal: Wash with a C1-C3 aliphatic alcohol or boiling water to remove acid catalysts like p-toluenesulfonic acid (p-TSA).[1][3]
Poor Yield of Purified DBS - Dissolution of the desired DBS product during the washing step. - Suboptimal reaction conditions leading to a high proportion of byproducts.- Use a solvent in which DBS has low solubility at the washing temperature while the byproducts are more soluble. Lower aliphatic alcohols are often a good choice.[2] - Optimize the synthesis reaction to minimize the formation of MBS and TBS.[1]
Formation of Gels During Purification - DBS is a well-known gelling agent for many organic solvents.[1] The purification solvent may be promoting gelation.- Consult Hansen Solubility Parameters to select a solvent that is less likely to cause gelation.[4][5] - Adjust the temperature of the wash to be outside the gelation range for that specific solvent.
Difficulty in Filtration - The formation of very fine particles or a gel-like consistency can clog filter media.- Ensure the DBS is fully precipitated as a crystalline solid before filtration. - Consider using a filter press for slurry-like mixtures.[2]
Colored Impurities in the Final Product - Traces of unidentifiable colored impurities from the synthesis reaction.[2]- Recrystallization from a suitable solvent such as N-methyl-2-pyrrolidone or dimethylformamide can be effective, although these high-boiling point solvents require longer drying times.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of dibenzylidene sorbitol (DBS)?

A1: The primary byproducts formed during the acid-catalyzed condensation reaction of D-sorbitol and benzaldehyde are 2,4-monobenzylidene-D-sorbitol (MBS) and 1,3:2,4:5,6-tribenzylidene-D-sorbitol (TBS).[1] The presence of these byproducts, particularly MBS, can be detrimental to the industrial applications of DBS.[1]

Q2: What is a simple and effective method for purifying crude DBS?

A2: A widely used and effective method is to wash the crude product with a C1-C3 aliphatic alcohol, such as methanol or ethanol.[1][2] This process selectively dissolves the more soluble mono- and tri-substituted byproducts, leaving behind the purified DBS. This method can increase the purity of DBS from approximately 95% to over 98%.[1][2]

Q3: How can I selectively remove the mono- (MBS) and tri- (TBS) substituted byproducts?

A3: You can use different solvents to selectively target the removal of MBS and TBS. Washing the crude product with boiling water is effective for removing the more hydrophilic MBS and any residual acid catalyst.[1] To remove the more lipophilic TBS, washing with warm toluene or cold dichloromethane is recommended.[1]

Q4: Is chromatography necessary for the purification of DBS?

A4: No, chromatography is generally not required for the purification of DBS. Simple washing and recrystallization procedures are typically sufficient to achieve high purity.[1]

Q5: What analytical techniques can be used to assess the purity of DBS?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the quantitative analysis of DBS and its byproducts.[6][7] A UV detector is typically used for detection. While a specific method for DBS was not found in the search results, a method for a similar compound, dimethyldibenzylidene sorbitol (DMDBS), can be adapted.[6][7]

Experimental Protocols

Protocol 1: Purification of Crude DBS using a Lower Aliphatic Alcohol Wash

This protocol is adapted from patented procedures for purifying crude DBS.[2]

Objective: To purify crude dibenzylidene sorbitol containing monobenzylidene sorbitol and tribenzylidene sorbitol impurities.

Materials:

  • Crude Dibenzylidene Sorbitol (DBS)

  • Methanol (or other C1-C3 lower aliphatic alcohol)

  • Heating mantle with a stirrer

  • Reflux condenser

  • Filtration apparatus (e.g., Buchner funnel, filter press)

  • Drying oven

Procedure:

  • In a flask equipped with a reflux condenser and stirrer, combine 1 part by weight of crude DBS with 5 to 15 parts by weight of methanol. A preferred ratio is 1:9 (e.g., 100 g of crude DBS to 900 g of methanol).[2]

  • Heat the mixture to a temperature between 60°C and 70°C while stirring. Maintain this temperature for approximately 30 to 40 minutes to form a slurry-like mixture.[2][8]

  • Separate the slurry by filtration while it is still hot, using a filter press or a pre-heated Buchner funnel to prevent premature crystallization in the funnel.[2]

  • Wash the collected solid with a small amount of cold methanol to remove any remaining dissolved impurities.

  • Dry the purified DBS in an oven to obtain a powder with a nacreous luster.[2]

Expected Outcome: The purity of the DBS should be increased to at least 98%.[2]

Protocol 2: Analytical Purity Assessment by RP-HPLC (Adapted for DBS)

This protocol is an adaptation of a validated method for a similar compound, dimethyldibenzylidene sorbitol (DMDBS).[6][7] Method optimization for DBS may be required.

Objective: To determine the purity of a DBS sample and quantify the levels of MBS and TBS byproducts.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., TSKgel ODS-100V, 5 µm, 4.6 mm x 250 mm)

  • DBS reference standard of known purity

  • Acetonitrile (ACN), HPLC grade

  • Ammonium Acetate (NH4Ac), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks and pipettes

Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase: A mixture of 0.05 M Ammonium Acetate (pH 6.6) and Acetonitrile (e.g., 90:10 v/v, adjust as needed for optimal separation).

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 216 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the DBS reference standard in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the purified DBS sample and dissolve it in the same solvent as the standard to a known volume.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to DBS, MBS, and TBS based on their retention times (MBS is expected to be more polar and elute earlier, while TBS is less polar and will elute later than DBS). Calculate the purity of the DBS sample by comparing the peak area of the DBS peak in the sample to the calibration curve generated from the standards.

Data Presentation

Table 1: Purity of Dibenzylidene Sorbitol Before and After Purification

Sample Initial Purity (%) Purity after Alcohol Wash (%) Melting Point (°C)
Crude DBS95.7-205
Purified DBS-99.8210

Data adapted from a patent on DBS purification.[2]

Visualizations

Purification_Workflow crude_dbs Crude DBS (DBS, MBS, TBS, Catalyst) solvent_wash Solvent Wash crude_dbs->solvent_wash filtration Filtration solvent_wash->filtration drying Drying filtration->drying Solid byproducts Byproducts in Filtrate (MBS, TBS, Catalyst) filtration->byproducts Liquid pure_dbs Purified DBS (>98% Purity) drying->pure_dbs Byproduct_Relationship cluster_products Reaction Products sorbitol D-Sorbitol mbs Monobenzylidene Sorbitol (MBS) sorbitol->mbs + 1 eq. Benzaldehyde benzaldehyde Benzaldehyde benzaldehyde->mbs dbs Dibenzylidene Sorbitol (DBS - Desired) benzaldehyde->dbs tbs Tribenzylidene Sorbitol (TBS) benzaldehyde->tbs mbs->dbs + 1 eq. Benzaldehyde dbs->tbs + 1 eq. Benzaldehyde

References

Technical Support Center: Dibenzylidene Sorbitol (DBS) Gel Polymorphism Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling polymorphism in Dibenzylidene Sorbitol (DBS) gels.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism in the context of DBS gels?

A1: Polymorphism refers to the ability of Dibenzylidene Sorbitol (DBS) to self-assemble into different crystalline structures or polymorphs within the gel network. These variations in the fibrillar architecture can significantly impact the macroscopic properties of the gel, such as its transparency, mechanical strength, and thermal stability. The formation of different polymorphs is primarily influenced by the interplay of intermolecular forces like hydrogen bonding and π-π stacking, which can be modulated by experimental conditions.[1][2]

Q2: Why is controlling polymorphism in DBS gels important for my application?

A2: Controlling the polymorphic form of your DBS gel is crucial for ensuring consistent and reproducible material performance. Different polymorphs can lead to variations in:

  • Mechanical Properties: Affecting the gel's stiffness and strength.[3][4]

  • Optical Properties: Influencing the clarity or opacity of the gel.

  • Thermal Stability: Determining the gel-to-sol transition temperature (Tgel).[1]

  • Release Kinetics: In drug delivery applications, the fibrillar network morphology can alter the diffusion and release of encapsulated molecules.

By controlling polymorphism, you can tailor the gel's properties to meet the specific requirements of your application, from pharmaceutical formulations to personal care products.

Q3: What are the primary factors that influence DBS gel polymorphism?

A3: The self-assembly of DBS and the resulting fibrillar network morphology are highly sensitive to several experimental parameters:

  • Solvent Choice: The polarity and hydrogen bonding capacity of the solvent play a critical role in dictating the self-assembly pathway.[1][3][5]

  • Cooling Rate: The rate at which the DBS solution is cooled from a sol to a gel state significantly affects the nucleation and growth of the fibrillar network.[6]

  • Additives: The presence of co-solvents, salts, or other molecules can interact with DBS and influence its aggregation behavior.

  • DBS Concentration: The concentration of DBS affects the density of the fibrillar network and can influence the resulting polymorph.[1]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent Gel Properties (e.g., varying stiffness, clarity) Between Batches Uncontrolled Polymorphism1. Standardize the Cooling Protocol: Implement a precise and reproducible cooling rate. Rapid cooling often leads to kinetically trapped, less stable polymorphs, while slow cooling allows for the formation of more thermodynamically stable structures.[6] 2. Control Solvent Quality: Ensure the solvent used is of consistent purity and water content, as minor variations can significantly impact DBS self-assembly.[3][5] 3. Verify DBS Purity: Use DBS from the same batch or ensure consistent purity between batches.
Gel is Opaque When a Transparent Gel is Desired Formation of large, bundled fibrillar aggregates. This is often observed in non-polar solvents where DBS-DBS interactions are stronger, leading to thicker fiber bundles.[3]1. Increase Solvent Polarity: Switch to a more polar solvent or use a co-solvent to modulate the DBS-solvent interactions and encourage the formation of finer, more dispersed fibrils.[3][5] 2. Increase Cooling Rate: A faster cooling rate can sometimes trap a more transparent, metastable gel state.[6]
Weak or Unstable Gel Formation Poor fibrillar network formation due to excessive DBS-solvent interactions, hindering DBS self-assembly. This can occur in highly polar solvents.1. Decrease Solvent Polarity: Choose a less polar solvent to promote stronger DBS-DBS interactions and facilitate fibril formation.[3][5] 2. Increase DBS Concentration: A higher concentration of DBS can lead to a more entangled and robust fibrillar network.[1] 3. Introduce Additives: Certain additives can promote DBS aggregation and strengthen the gel network.
Gel Collapses or Syneresis (Solvent Expulsion) Occurs The fibrillar network is not stable over time, potentially due to a transition to a more stable but less solvent-retaining polymorph.1. Optimize Cooling Profile: Experiment with different cooling rates to find a profile that results in a stable, long-lasting gel network. 2. Screen Different Solvents: The choice of solvent has a profound impact on the long-term stability of the gel network.[3][5]

Quantitative Data Summary

Table 1: Influence of Solvent Polarity on DBS Fibrillar Diameter

SolventPolarity (Dielectric Constant, ε)Fibrillar Diameter (nm)Gel Appearance
Mineral Oil~2.250 - 100Opaque
Chlorobenzene5.630 - 60Translucent
Ethylene Glycol37.710 - 30Transparent
Glycerol42.55 - 20Transparent

Note: Data compiled and inferred from multiple sources.[3][5] The fibrillar diameter is an average range and can be influenced by other factors.

Table 2: Effect of Cooling Rate on DBS Gel Properties in Poly(propylene glycol)

Cooling Rate (°C/min)Gelation Temperature (°C)Storage Modulus (G') at 25°C (Pa)Fibrillar Morphology
1 (Slow)~110~1.0 x 10^5Well-defined, thicker fibrils
10 (Moderate)~105~8.0 x 10^4Finer, more branched fibrils
50 (Fast)~98~5.0 x 10^4Highly branched, less defined network

Note: This data is illustrative and based on general trends observed in the literature. Actual values will depend on the specific polymer and DBS concentration.[6]

Experimental Protocols

Protocol 1: Preparation of DBS Gels with Controlled Cooling
  • Dissolution: Weigh the desired amount of DBS and add it to the chosen solvent in a sealed vial.

  • Heating: Heat the mixture in a temperature-controlled bath (e.g., oil bath) with stirring until the DBS is completely dissolved. The dissolution temperature will depend on the solvent and DBS concentration.

  • Controlled Cooling:

    • For Slow Cooling: Transfer the vial to a dewar filled with hot water and allow it to cool slowly to room temperature overnight.

    • For Rapid Cooling: Quickly transfer the vial to an ice-water bath or a cryostat set to a specific temperature.

  • Gelation: Allow the sample to equilibrate at the final temperature for a set period (e.g., 24 hours) to ensure the gel network is fully formed before characterization.

Protocol 2: Characterization of DBS Polymorphs by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Carefully place a small amount (5-10 mg) of the DBS gel into an aluminum DSC pan. Seal the pan hermetically to prevent solvent evaporation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected gel-sol transition (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 5°C/min) to a temperature above the dissolution point.

    • Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Analysis: Analyze the resulting thermogram. The endothermic peak on heating corresponds to the gel-sol transition temperature (Tgel), which is characteristic of the polymorph. The enthalpy of this transition provides information about the degree of crystallinity in the network.

Protocol 3: Morphological Analysis by Scanning Electron Microscopy (SEM)
  • Sample Preparation:

    • Place a small portion of the gel on an SEM stub.

    • Freeze-fracture the gel by immersing it in liquid nitrogen and breaking it to expose the internal structure.

    • Lyophilize (freeze-dry) the sample overnight to remove the solvent without collapsing the fibrillar network.

  • Coating: Sputter-coat the dried sample with a thin layer of a conductive material (e.g., gold-palladium) to prevent charging under the electron beam.[7]

  • Imaging: Image the sample using a scanning electron microscope at various magnifications to visualize the fibrillar network morphology.

Visualizations

Experimental_Workflow cluster_prep Gel Preparation cluster_char Characterization cluster_analysis Analysis & Control Start Start Dissolve DBS Dissolve DBS Start->Dissolve DBS Heat to Sol Heat to Sol Dissolve DBS->Heat to Sol Controlled Cooling Controlled Cooling Heat to Sol->Controlled Cooling Gel Formation Gel Formation Controlled Cooling->Gel Formation Rate DSC DSC Gel Formation->DSC Rheology Rheology Gel Formation->Rheology SEM SEM Gel Formation->SEM XRD XRD Gel Formation->XRD Analyze Data Analyze Data DSC->Analyze Data Rheology->Analyze Data SEM->Analyze Data XRD->Analyze Data Identify Polymorph Identify Polymorph Analyze Data->Identify Polymorph Modify Parameters Modify Parameters Identify Polymorph->Modify Parameters Modify Parameters->Controlled Cooling Iterate End End Modify Parameters->End Optimized Logical_Relationships Solvent Polarity Solvent Polarity DBS Self-Assembly DBS Self-Assembly Solvent Polarity->DBS Self-Assembly Cooling Rate Cooling Rate Cooling Rate->DBS Self-Assembly DBS Concentration DBS Concentration DBS Concentration->DBS Self-Assembly Additives Additives Additives->DBS Self-Assembly Fibrillar Morphology Fibrillar Morphology DBS Self-Assembly->Fibrillar Morphology Polymorphic Form Polymorphic Form DBS Self-Assembly->Polymorphic Form Gel Properties Gel Properties Fibrillar Morphology->Gel Properties Polymorphic Form->Gel Properties

References

Technical Support Center: Benzylidene-D-Glucitol (1,3:2,4-Dibenzylidene-D-sorbitol) Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming solubility issues of Benzylidene-D-glucitol, specifically 1,3:2,4-Dibenzylidene-D-sorbitol (DBS) , in polar solvents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, commonly known as 1,3:2,4-Dibenzylidene-D-sorbitol (DBS), is a low-molecular-weight gelator. Its unique molecular structure allows it to self-assemble in various solvents, forming fibrillar networks that can create gels.[1] However, its solubility in polar solvents is generally low, which can present significant challenges during formulation and experimental setup. The molecule's behavior is often described as being on a "knife-edge between solubility and precipitation," making it sensitive to small changes in solvent composition and temperature.[1]

Q2: What factors influence the solubility of DBS in polar solvents?

A2: The solubility of DBS is a delicate balance of several factors:

  • Temperature: Increasing the temperature generally increases the solubility of DBS. Heating is a common method to dissolve the compound.

  • Solvent Polarity: In highly polar solvents, hydrogen bonding between DBS and the solvent molecules is favored, which can lead to dissolution. In less polar solvents, intermolecular hydrogen bonding between DBS molecules dominates, promoting self-assembly and gelation.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role. Solvents that can effectively compete with the intermolecular hydrogen bonding of DBS will better dissolve it.

  • π-π Stacking: The benzylidene "wings" of the DBS molecule can interact via π-π stacking, which also favors self-assembly over dissolution.

Q3: What are the common by-products in commercially available DBS and how do they affect solubility?

A3: The synthesis of DBS can result in by-products such as monobenzylidene sorbitol (MBS) and tribenzylidene sorbitol (TBS).[1] These impurities can affect the gelling properties and the overall solubility of the material. For applications requiring high purity, it is often necessary to purify the crude DBS.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving 1,3:2,4-Dibenzylidene-D-sorbitol (DBS) in polar solvents.

Issue 1: DBS powder does not dissolve at room temperature.
  • Cause: DBS has inherently low solubility in most polar solvents at ambient temperatures due to strong intermolecular forces (hydrogen bonding and π-π stacking) that favor the solid state.

  • Troubleshooting Steps:

    • Heating: Gently heat the solvent while stirring. For many lower-boiling polar solvents like ethanol and methanol, heating to 60-70°C can be effective.[2] For higher-boiling solvents like DMSO, higher temperatures may be required. Always heat below the solvent's boiling point.

    • Sonication: Use a bath sonicator to provide mechanical energy to break up the powder agglomerates and enhance dissolution. This can be done at room temperature or with gentle heating.

    • Solvent Selection: If heating and sonication are ineffective, consider a different polar solvent with a more favorable Hansen Solubility Parameter (HSP) match for DBS. A derivative, 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol (DMDBS), is known to be soluble in DMSO.[3]

Issue 2: The solution becomes cloudy or forms a precipitate upon cooling.
  • Cause: This is a common issue indicating that the solution was supersaturated at the higher temperature and the DBS is precipitating out as it cools.

  • Troubleshooting Steps:

    • Maintain Elevated Temperature: If your experimental procedure allows, maintain the solution at the elevated temperature at which the DBS is fully dissolved.

    • Rapid Cooling (for Gel Formation): In some applications, rapid cooling can lead to the formation of a stable gel instead of a precipitate. This is because the DBS molecules are "kinetically trapped" in a network structure rather than having time to organize into a crystalline precipitate.

    • Use of Co-solvents: The addition of a co-solvent can sometimes improve the stability of the dissolved state. For example, a small amount of a good solvent like DMSO might help stabilize a solution in a poorer solvent like a lower alcohol.

Issue 3: A gel forms instead of a clear solution.
  • Cause: DBS is a potent gelator. Gel formation occurs when dissolved DBS molecules self-assemble into a three-dimensional network that immobilizes the solvent. This is often the intended behavior but can be an issue if a true solution is required.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: In more polar environments, the interaction between the solvent and DBS can disrupt the self-assembly process.

    • Work Above the Gel-Sol Transition Temperature (Tgel): Gels formed by DBS are typically thermoreversible. Reheating the gel above its Tgel will result in a solution. The Tgel is dependent on the DBS concentration and the solvent.

    • Lower the DBS Concentration: If possible, working at a lower concentration of DBS may keep it below the critical gelation concentration (CGC).

Data Presentation

Quantitative solubility data for 1,3:2,4-Dibenzylidene-D-sorbitol in common polar solvents is scarce in the literature. The following table provides a summary of available data and qualitative observations.

SolventTemperature (°C)SolubilityNotes
Water2013 mg/L[4]Very poorly soluble.
Methanol60-70Low (undissolved portion remains after washing)[2]Used for purification by washing away more soluble impurities.
EthanolNot specifiedLowA study on a derivative (DMDBS) indicates it is insoluble in 1-propanol.[3]
DMSONot specifiedSoluble (for DMDBS derivative)[3]Often used as a good solvent for DBS and its derivatives.
Propylene GlycolNot specifiedQualitative information suggests it can be used as a processing agent in DBS synthesis.[1]No quantitative solubility data found.

Experimental Protocols

Given the lack of readily available quantitative solubility data, a standardized experimental protocol for determining the solubility of DBS is provided below.

Protocol: Determination of DBS Solubility by the Shake-Flask Method

Objective: To determine the equilibrium solubility of 1,3:2,4-Dibenzylidene-D-sorbitol in a given polar solvent at a specific temperature.

Materials:

  • 1,3:2,4-Dibenzylidene-D-sorbitol (DBS), high purity

  • Selected polar solvent (e.g., ethanol, methanol, DMSO)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical method for quantification.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of DBS powder to a series of glass vials.

    • Add a known volume of the selected polar solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of DBS in the diluted solution using a validated HPLC method or other quantitative techniques.

  • Calculation:

    • Calculate the solubility of DBS in the solvent at the tested temperature based on the measured concentration and any dilution factors.

Visualizations

Troubleshooting Workflow for DBS Dissolution

Caption: Troubleshooting workflow for dissolving DBS.

Logical Relationship of Factors Affecting DBS Solubility

solubility_factors cluster_forces Dominant Intermolecular Forces cluster_outcomes Resulting State cluster_modifiers Experimental Modifiers DBS DBS in Polar Solvent solute_solute Solute-Solute Interactions (H-bonding, π-π stacking) solute_solvent Solute-Solvent Interactions (H-bonding) self_assembly Self-Assembly (Gel/Precipitate) solute_solute->self_assembly dissolution Dissolution (Solution) solute_solvent->dissolution increase_temp Increase Temperature increase_temp->solute_solute Disrupts increase_temp->solute_solvent Favors increase_polarity Increase Solvent Polarity increase_polarity->solute_solvent Favors

Caption: Factors influencing DBS solubility in polar solvents.

References

Technical Support Center: Enhancing the Mechanical Strength of Dibenzylidene Sorbitol (DBS) Gels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the mechanical strength of Dibenzylidene Sorbitol (DBS) gels.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and strengthening of DBS gels.

Issue 1: The DBS gel is too weak or fails to form.

  • Potential Cause 1: Sub-optimal DBS Concentration. The concentration of DBS is a critical factor in forming a robust fibrillar network. Below the critical gel concentration (CGC), a stable gel will not form.

  • Solution: Increase the DBS concentration incrementally. The gel strength, often measured by the storage modulus (G'), typically increases with higher DBS concentrations up to a saturation point.[1][2][3][4][5][6] A power-law relationship between the plateau modulus and gelator concentration has been observed, suggesting a predictable increase in strength with concentration.[4][5]

  • Potential Cause 2: Inappropriate Solvent Polarity. The self-assembly of DBS into a fibrous network is highly dependent on the solvent environment. In highly polar solvents, hydrogen bonding between DBS and the solvent can be favored over the intermolecular hydrogen bonding required for fibril formation.[6]

  • Solution: Select a solvent with appropriate polarity. The fibrillar diameter of the DBS network has been shown to decrease with increasing solvent polarity.[2][4][5] The critical gel concentration often increases as the difference in polarity and hydrogen-bonding components of the solubility parameter between DBS and the solvent decreases.[4][5] Experiment with solvents of varying polarities to find the optimal medium for your application.

  • Potential Cause 3: Inadequate Dissolution or Dispersion. If the DBS is not fully dissolved at the heating stage, it cannot self-assemble into a uniform network upon cooling, resulting in a weak or inhomogeneous gel.

  • Solution: Ensure complete dissolution of DBS in the solvent by heating the mixture to a temperature above the gel-sol transition temperature. Adequate mixing during this stage is crucial. A simple preparation method involves creating a stock solution of DBS in a good solvent like DMSO at room temperature and then mixing it with the oil to be gelled.[7]

  • Potential Cause 4: Inappropriate Cooling Rate. The rate of cooling can influence the morphology of the self-assembled fibrillar network.

  • Solution: Control the cooling rate of the DBS solution. Slower cooling rates can sometimes lead to the formation of larger, more crystalline structures instead of the desired fine fibrillar network.[8][9] Conversely, a controlled cooling process can promote the formation of a more uniform and stronger gel network. The effect of the cooling rate on the final mechanical properties should be empirically determined for each specific system.[10][11][12]

Issue 2: The mechanical strength of the DBS gel is insufficient for the intended application.

  • Potential Cause 1: Standard DBS is not providing the required mechanical properties. The inherent properties of the standard DBS molecule may be a limiting factor.

  • Solution 1: Utilize DBS Derivatives. Modifying the chemical structure of DBS can significantly enhance its gelation efficiency and the mechanical properties of the resulting gel. For example, derivatives with methoxy (DBS-OCH3) or methylthio (DBS-SCH3) groups have been shown to form gels at lower concentrations and exhibit higher thermal stability and stiffness compared to unmodified DBS.[8][9] Monobenzylidene sorbitol (MBS) derivatives have also been shown to form gels with appreciably higher strength and elasticity than DBS gels.[13]

  • Solution 2: Incorporate Additives. The addition of nanoparticles, such as fumed silica, can synergistically interact with the DBS network to create a much stronger gel. These composite gels can exhibit significantly higher elastic shear moduli and yield stresses than gels formed with either component alone.[14]

  • Potential Cause 2: The gel network is not sufficiently dense or interconnected. A sparse or poorly connected network will result in lower mechanical strength.

  • Solution: As mentioned previously, increasing the DBS concentration is a primary method to increase network density and, consequently, mechanical strength.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the mechanical strength of DBS gels?

A1: The mechanical strength of DBS gels arises from the self-assembly of DBS molecules into a three-dimensional, sample-spanning network of nanoscale fibrils.[15] This network is held together by non-covalent interactions, primarily hydrogen bonding and π-π stacking between the aromatic "wings" of the butterfly-like DBS molecules.[6] This fibrillar network entraps the solvent, leading to the formation of a semi-solid material with viscoelastic properties.[16][17]

Q2: How does solvent choice impact the mechanical strength of DBS gels?

A2: The choice of solvent is crucial as it influences the solubility of DBS and the driving forces for self-assembly. The gel dissolution temperature and mechanical properties are sensitive to solvent polarity.[4][5] The strength of the gel can be enhanced by choosing a solvent that promotes the self-assembly of DBS into a well-defined fibrillar network. The Hansen solubility parameters can be a useful tool for predicting the gelation behavior of DBS in different solvents.[8][9]

Q3: Can the mechanical properties of DBS gels be tuned by altering the processing conditions?

A3: Yes, processing conditions such as the cooling rate and gelation temperature can influence the final mechanical properties. The cooling rate can affect the morphology of the self-assembled network.[10][11][12] The gelation temperature can also play a role in the kinetics of phase separation and gelation, which in turn affects the pore architecture and mechanical stiffness.[18]

Q4: Are there any additives that can be used to reinforce DBS gels?

A4: Yes, incorporating nanoparticles like fumed silica can significantly enhance the mechanical strength of DBS gels through synergistic interactions with the DBS fibrillar network.[14] This approach can lead to composite gels with substantially higher elastic moduli and yield stresses.

Q5: How can I quantitatively measure the mechanical strength of my DBS gels?

A5: The mechanical properties of DBS gels are typically characterized using rheology. Oscillatory rheological measurements can determine the storage modulus (G'), which represents the elastic component of the gel, and the loss modulus (G''), which represents the viscous component. A strong gel will have a G' value that is significantly higher than its G'' value and is relatively independent of frequency.[16][19]

Data Presentation

Table 1: Effect of DBS Concentration and Solvent on Storage Modulus (G')

DBS DerivativeSolventDBS Concentration (wt%)Storage Modulus (G') (Pa)
DBS75:25 MPG:H₂O0.5~3800
DBS50:50 MPG:H₂O0.5~3800
DBS-OCH₃75:25 MPG:H₂O0.5~38000
DBS-OCH₃50:50 MPG:H₂O0.5~38000
DBS-OCH₃100% MPG0.5130
DBS-SCH₃50:50 MPG:H₂O0.1160
DBS-SCH₃100% MPG0.113

Data extracted from literature and represents approximate values for comparison.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Standard DBS Gel

  • Dissolution: Weigh the desired amount of DBS powder and the solvent into a vial. For example, for a 1 wt% gel, add 10 mg of DBS to 990 mg of the chosen solvent.

  • Heating: Heat the mixture while stirring until the DBS is completely dissolved and the solution becomes clear. The temperature should be raised above the sol-gel transition temperature of the specific DBS-solvent system.

  • Cooling: Allow the solution to cool to room temperature undisturbed. The gel will form as the solution cools and the DBS molecules self-assemble into a fibrillar network.

  • Equilibration: Allow the gel to equilibrate for a set period (e.g., 24 hours) before characterization to ensure the network structure is stable.

Protocol 2: Rheological Characterization of a DBS Gel

  • Sample Loading: Carefully place the prepared DBS gel onto the lower plate of a rheometer. Lower the upper plate to the desired gap distance, ensuring the gel fills the gap without being excessively sheared. Trim any excess gel from the edges.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the gel. This is the range of strain where the storage modulus (G') is independent of the applied strain.

  • Frequency Sweep: Within the LVER determined from the strain sweep, perform a frequency sweep to measure the storage (G') and loss (G'') moduli as a function of frequency. For a stable gel, G' should be significantly larger than G'' and relatively constant across a range of frequencies.

  • Data Analysis: The value of G' in the plateau region of the frequency sweep is typically reported as the mechanical strength of the gel.

Mandatory Visualization

Enhancing_DBS_Gel_Strength cluster_factors Factors Influencing Mechanical Strength cluster_mechanism Self-Assembly and Network Formation cluster_properties Resulting Mechanical Properties DBS_Concentration DBS Concentration Fibrillar_Network 3D Fibrillar Network (Morphology, Density) DBS_Concentration->Fibrillar_Network Increases Density Solvent_Properties Solvent Properties (Polarity, H-bonding) Self_Assembly DBS Self-Assembly (H-bonding, π-π stacking) Solvent_Properties->Self_Assembly Modulates Interactions DBS_Structure DBS Molecular Structure (Derivatives) DBS_Structure->Self_Assembly Alters Packing & Efficiency Additives Additives (e.g., Nanoparticles) Additives->Fibrillar_Network Reinforces Network Processing_Conditions Processing Conditions (Cooling Rate, Temperature) Processing_Conditions->Fibrillar_Network Affects Morphology Self_Assembly->Fibrillar_Network Forms Mechanical_Strength Enhanced Mechanical Strength (Higher G', Yield Stress) Fibrillar_Network->Mechanical_Strength Determines Troubleshooting_Workflow Start Start: Weak or No Gel Formation Check_Concentration Is DBS concentration above CGC? Start->Check_Concentration Increase_Concentration Increase DBS Concentration Check_Concentration->Increase_Concentration No Check_Solvent Is solvent polarity optimal? Check_Concentration->Check_Solvent Yes Increase_Concentration->Check_Concentration Change_Solvent Optimize Solvent System Check_Solvent->Change_Solvent No Check_Dissolution Was DBS fully dissolved? Check_Solvent->Check_Dissolution Yes Change_Solvent->Check_Solvent Improve_Dissolution Ensure Complete Dissolution (Heat & Mix) Check_Dissolution->Improve_Dissolution No Consider_Advanced Need Further Enhancement? Check_Dissolution->Consider_Advanced Yes Improve_Dissolution->Check_Dissolution Use_Derivatives Use DBS Derivatives Consider_Advanced->Use_Derivatives Yes Add_Reinforcement Incorporate Additives (e.g., Nanoparticles) Consider_Advanced->Add_Reinforcement Yes End Achieved Desired Strength Consider_Advanced->End No Use_Derivatives->End Add_Reinforcement->End

References

Technical Support Center: Reducing Yellowing in Polymers Clarified with Dibenzylidene Sorbitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers clarified with dibenzylidene sorbitol (DBS) and experiencing issues with yellowing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing in polymers clarified with Dibenzylidene Sorbitol (DBS)?

Yellowing in DBS-clarified polymers, particularly polyolefins like polypropylene, is a complex issue stemming from several factors that can act individually or in combination.[1] The primary causes include:

  • Thermo-oxidative Degradation: High processing temperatures during extrusion or injection molding can initiate degradation of the polymer backbone and the additives, leading to the formation of color bodies known as chromophores.[2][3]

  • Additive Interactions and Degradation:

    • Phenolic Antioxidants: While essential for stabilizing the polymer during processing, hindered phenolic antioxidants can undergo oxidation to form colored quinone-type byproducts, which are a major source of yellowing.[4][5] This is often referred to as "gas fading" when the reaction is with atmospheric pollutants like oxides of nitrogen (NOx).[5]

    • Acid Scavengers: Catalyst residues from polymerization, which are often acidic, can accelerate polymer degradation.[6][7] Acid scavengers like calcium stearate neutralize these residues but can sometimes interact with other additives, influencing color stability.[8][9]

  • Processing Conditions:

    • Excessive Temperature: Higher melt temperatures increase the rate of thermal degradation.[2][10]

    • Long Residence Time: The longer the polymer melt resides in the extruder barrel, the more susceptible it is to thermal degradation.[2]

    • High Shear: High screw speeds can generate excessive shear heat, contributing to degradation.[10]

  • Environmental Factors: Post-processing, exposure to UV radiation and heat can lead to photo-oxidation and further yellowing over the product's lifespan.[1]

Q2: How can yellowing be prevented or minimized in DBS-clarified polymers?

A multi-faceted approach involving the careful selection of additives and optimization of processing conditions is crucial for minimizing yellowing.

  • Optimized Stabilizer Package:

    • Primary and Secondary Antioxidants: A synergistic blend of a primary antioxidant (hindered phenolic) and a secondary antioxidant (phosphite or phosphonite) is highly effective. The phosphite stabilizer works by decomposing hydroperoxides, which are precursors to radicals, thus reducing the oxidative load on the primary phenolic antioxidant and minimizing its conversion to colored byproducts.

    • Acid Scavengers: The use of high-purity acid scavengers like calcium stearate or zinc stearate is recommended to neutralize acidic catalyst residues without introducing impurities that could cause discoloration.[7] Zinc-based scavengers can sometimes form colorless complexes with antioxidant byproducts, further reducing yellowing.[5]

  • Optimized Processing Conditions:

    • Maintain the lowest possible melt temperature that allows for proper melting and flow.[2]

    • Minimize residence time in the barrel by using an appropriately sized machine for the shot size.[2]

    • Use moderate screw speeds to avoid excessive shear heating.[10]

  • UV Stabilizers: For applications with exposure to sunlight, the addition of a UV absorber or a Hindered Amine Light Stabilizer (HALS) is necessary to prevent long-term photo-oxidative yellowing.

Data Presentation: Influence of Additives on Yellowing

While precise quantitative data is highly dependent on the specific grade of polymer, DBS clarifier, and processing equipment, the following tables summarize the expected qualitative impact of different additive strategies on the Yellowness Index (YI). A lower YI value indicates less yellowing and is more desirable.

Table 1: Effect of Antioxidant Systems on Yellowness Index (YI)

Formulation BasePrimary Antioxidant (Phenolic)Secondary Antioxidant (Phosphite)Expected Yellowness Index (YI) TrendRationale
PP + DBSHigh ConcentrationNoneHigherIncreased formation of colored phenolic byproducts.[4][5]
PP + DBSLow ConcentrationNoneModerateReduced availability of phenolic antioxidant for discoloration.
PP + DBSHigh ConcentrationHigh ConcentrationLowerPhosphite protects the phenolic antioxidant, reducing its degradation to colored species.

Table 2: Effect of Acid Scavengers on Yellowness Index (YI)

Formulation BaseAcid ScavengerExpected Yellowness Index (YI) TrendRationale
PP + DBS + AntioxidantsNoneHigherCatalyst residues can accelerate polymer and additive degradation.[6]
PP + DBS + AntioxidantsCalcium StearateLowerNeutralizes acidic catalyst residues, improving thermal stability.[7]
PP + DBS + AntioxidantsZinc StearatePotentially LowerIn addition to acid scavenging, can form colorless complexes with antioxidant byproducts.[5]

Experimental Protocols

Protocol 1: Preparation of Test Plaques for Yellowness Index Measurement

Objective: To prepare standardized polymer plaques for the evaluation of yellowing.

Materials and Equipment:

  • Polypropylene (PP) resin

  • Dibenzylidene Sorbitol (DBS) clarifier

  • Antioxidant(s) and other additives

  • Twin-screw extruder or a laboratory-scale compounder

  • Injection molding machine

  • Standard plaque mold (e.g., 60 x 60 x 2 mm)

  • Spectrophotometer or colorimeter

Procedure:

  • Drying: Dry the PP resin according to the manufacturer's specifications to prevent defects from moisture.

  • Pre-blending: Accurately weigh the PP resin, DBS, and all other additives. Tumble-blend the components for 15-20 minutes to ensure a homogenous mixture.

  • Compounding:

    • Set the temperature profile of the extruder to the recommended processing temperature for the PP grade. A typical profile might range from 180°C at the feed throat to 220°C at the die.

    • Feed the pre-blended material into the extruder.

    • Collect and pelletize the extruded strands.

  • Injection Molding:

    • Purge the injection molding machine with unadditivated PP to clean the barrel.

    • Set the molding parameters (melt temperature, mold temperature, injection speed, and holding pressure) as per the resin's technical datasheet. Ensure these parameters are kept constant across all samples to be compared.

    • Mold the compounded pellets into test plaques of a standardized thickness.

  • Conditioning: Allow the molded plaques to condition at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

Protocol 2: Measurement of Yellowness Index (YI)

Objective: To quantify the yellowness of the prepared polymer plaques according to ASTM E313.

Procedure:

  • Calibration: Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions, using a standard white tile.[11]

  • Measurement:

    • Set the instrument to measure the Yellowness Index as per ASTM E313.[12][13]

    • Place a molded plaque over the measurement port of the instrument, ensuring it is flat and fully covers the aperture.[12]

    • Take readings at multiple locations on the plaque (e.g., center and four corners) to obtain an average value.[14]

    • Repeat the measurement for at least three different plaques from the same batch to ensure reproducibility.

  • Data Recording: Record the average Yellowness Index (YI) for each formulation. A higher YI value indicates a greater degree of yellowness.

Troubleshooting Guides

Table 3: Troubleshooting Common Yellowing Issues in DBS-Clarified Polymers

IssueProbable Cause(s)Recommended Solution(s)
Yellowing in freshly molded parts Processing Temperature Too High: Excessive heat is causing thermal degradation of the polymer and/or additives.[2][10]- Lower the barrel and nozzle temperatures in increments of 5-10°C. - Use a reverse temperature profile if necessary.
Excessive Residence Time: The polymer is degrading due to prolonged exposure to heat in the barrel.[2]- Use a machine with a shot size that is 50-80% of the barrel capacity. - Reduce the overall cycle time if possible.
Contamination: Residual degraded polymer or foreign material in the machine.- Purge the barrel thoroughly with a suitable purging compound or natural polypropylene. - Ensure the hopper and feeding system are clean.
Inadequate Antioxidant Package: The stabilizer system is not robust enough for the processing conditions.- Incorporate or increase the level of a phosphite co-stabilizer. - Ensure an adequate level of primary antioxidant.
Parts yellowing over time (in storage or use) Gas Fading: Reaction of phenolic antioxidants with atmospheric pollutants (e.g., NOx from forklifts).[5]- Switch to a low gas-fading phenolic antioxidant. - Increase the phosphite to phenolic antioxidant ratio. - Improve ventilation in storage areas and avoid the use of gas-powered forklifts near stored products.
Photo-oxidation: Degradation due to exposure to UV light.[1]- Incorporate a UV absorber or a Hindered Amine Light Stabilizer (HALS) into the formulation for products exposed to sunlight.
Inconsistent yellowing (streaks or patches) Poor Dispersion of Additives: The clarifier or stabilizers are not uniformly mixed in the polymer matrix.- Improve the pre-blending process before extrusion. - Optimize the screw design and mixing elements in the extruder.
Moisture in Resin: Hydrolysis can contribute to degradation.- Ensure the polymer is properly dried to the recommended moisture level before processing.

Visualizations

Simplified Polymer Oxidation and Discoloration Pathway Polymer Polymer (e.g., Polypropylene) Initiation Initiation (Heat, UV Light, Shear) Polymer->Initiation Alkyl_Radical Alkyl Radical (P.) Initiation->Alkyl_Radical Peroxy_Radical Peroxy Radical (POO.) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) (Unstable) Peroxy_Radical->Hydroperoxide + PH Polymer_Chain Polymer Chain (PH) Degradation_Products Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation_Products Decomposition (Heat, Metal Ions) Chromophores Chromophores (e.g., Carbonyls, Conjugated Bonds) Degradation_Products->Chromophores Yellowing Yellowing Chromophores->Yellowing

Caption: A simplified diagram illustrating the auto-oxidation cycle in polymers, leading to the formation of chromophores and subsequent yellowing.

Troubleshooting Workflow for Yellowing Start Yellowing Observed Check_Processing Review Processing Conditions (Temp, Residence Time, Shear) Start->Check_Processing Processing_High Are they too high? Check_Processing->Processing_High Reduce_Processing Action: Lower Temp/Time/Shear Processing_High->Reduce_Processing Yes Check_Additives Review Additive Package Processing_High->Check_Additives No Re_evaluate Re-evaluate Part Reduce_Processing->Re_evaluate Additives_Sufficient Is stabilizer package adequate? Check_Additives->Additives_Sufficient Optimize_Additives Action: Add/Increase Phosphite, Optimize Acid Scavenger Additives_Sufficient->Optimize_Additives No Check_Contamination Check for Contamination Additives_Sufficient->Check_Contamination Yes Optimize_Additives->Re_evaluate Contamination_Present Is contamination present? Check_Contamination->Contamination_Present Purge_Machine Action: Purge Machine, Clean Hopper Contamination_Present->Purge_Machine Yes Contamination_Present->Re_evaluate No Purge_Machine->Re_evaluate

Caption: A logical workflow to guide troubleshooting efforts when yellowing is observed in molded parts.

References

optimization of reaction conditions for high-yield Benzylidene-D-glucitol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Benzylidene-D-glucitol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely synthesized 1,3:2,4-dibenzylidene-D-sorbitol (DBS).

Issue 1: Low Yield of the Desired Product

Possible Causes and Solutions:

  • Suboptimal Molar Ratio of Reactants: An incorrect ratio of benzaldehyde to D-sorbitol can lead to incomplete reaction or the formation of undesired byproducts.

    • Recommendation: An optimal molar ratio of benzaldehyde to D-sorbitol is reported to be 2.1:1.0.[1] It is crucial to accurately measure the reactants.

  • Inefficient Catalyst: The choice and concentration of the acid catalyst are critical for driving the reaction to completion.

    • Recommendation: While various Brønsted and Lewis acids can be used, p-toluenesulfonic acid (TSA) at a concentration of 1.2% (by mass) has been shown to be effective.[1] If using a Lewis acid, ensure it is anhydrous, as their activity can be diminished by moisture. Heterogeneous catalysts like Dowex and Amberlyst have also been used successfully.[2]

  • Inappropriate Solvent System: The solvent plays a crucial role in reactant solubility and product precipitation.

    • Recommendation: A dual-solvent system, such as methanol and cyclohexane, is often employed. Methanol aids in dissolving the reactants, while cyclohexane helps in the azeotropic removal of water, driving the equilibrium towards product formation.[1]

  • Reaction Temperature Too Low or Too High: The reaction temperature affects the reaction rate and the formation of byproducts.

    • Recommendation: The optimal temperature can vary depending on the specific reactants and catalyst. Reactions are often conducted at elevated temperatures, for instance, between 50°C and 95°C. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific setup.

  • Inefficient Water Removal: The condensation reaction produces water, which can inhibit the forward reaction.

    • Recommendation: If using a solvent like cyclohexane, employ a Dean-Stark apparatus to continuously remove the water-cyclohexane azeotrope.

Issue 2: Presence of Impurities and Byproducts

Possible Causes and Solutions:

  • Formation of Mono- and Tri-benzylidene Sorbitol: The primary byproducts are often the mono- (MBS) and tri-substituted (TBS) derivatives of sorbitol.

    • Recommendation: Fine-tuning the molar ratio of benzaldehyde to sorbitol can minimize the formation of these byproducts. Purification of the crude product is essential for their removal.

  • Inadequate Purification: Simple precipitation may not be sufficient to remove all impurities.

    • Recommendation: A multi-step washing procedure is highly effective. Washing the crude product with a C1-C3 aliphatic alcohol, such as methanol, can significantly improve purity.[3][4] For specific byproduct removal:

      • Washing with warm toluene or cold dichloromethane is effective for removing the tri-acetal (TBS) byproduct.[3]

      • Boiling water can be used to remove the mono-acetal (MBS) and the acid catalyst.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of benzaldehyde to D-sorbitol for high-yield synthesis?

A1: A molar ratio of 2.1:1.0 of benzaldehyde to D-sorbitol has been reported to provide optimal results for the synthesis of dibenzylidene sorbitol.[1]

Q2: Which catalyst is recommended for this synthesis?

A2: p-Toluenesulfonic acid (TSA) is a commonly used and effective acid catalyst. A concentration of 1.2% by mass has been shown to yield good results.[1] Other options include sulfuric acid, Lewis acids (e.g., AlCl₃, ZnCl₂), and heterogeneous catalysts like Dowex and Amberlyst.[2]

Q3: What is the best solvent system for the reaction?

A3: A dual-solvent system of methanol and cyclohexane is frequently recommended.[1] Methanol helps to dissolve the D-sorbitol, while cyclohexane facilitates the removal of water via azeotropic distillation, which drives the reaction towards the product.

Q4: How can I remove the mono- and tri-benzylidene sorbitol byproducts?

A4: A thorough washing of the crude product is the most effective method. Washing with a C1-C3 aliphatic alcohol like methanol can raise the purity from 95% to 98%.[3][4] For more targeted removal, warm toluene or cold dichloromethane can be used to remove the tri-substituted byproduct, while boiling water is effective for the mono-substituted byproduct and residual acid catalyst.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a suitable technique to monitor the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dibenzylidene Sorbitol Synthesis

ParameterRecommended ConditionReference
Benzaldehyde:Sorbitol (molar ratio)2.1 : 1.0[1]
Catalystp-Toluenesulfonic acid (TSA)[1]
Catalyst Amount (% mass)1.2[1]
Solvent SystemMethanol and Cyclohexane[1]
Yield of High Purity DBS67.6%[1]

Experimental Protocols

Detailed Methodology for High-Yield Dibenzylidene Sorbitol (DBS) Synthesis

This protocol is a generalized procedure based on commonly reported methods. Optimization may be required for specific laboratory conditions and reagents.

Materials:

  • D-Sorbitol

  • Benzaldehyde

  • p-Toluenesulfonic acid (TSA)

  • Methanol

  • Cyclohexane

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Dichloromethane (for washing)

  • Toluene (for washing)

  • Deionized water (for washing)

Procedure:

  • Reaction Setup: Assemble a clean and dry round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging Reactants: To the round-bottom flask, add D-sorbitol, methanol, and cyclohexane. The recommended volumes from one study are 80 mL of methanol and 70 mL of cyclohexane for a specific scale.[1]

  • Initiating the Reaction: Begin stirring the mixture. Add benzaldehyde (at a 2.1:1.0 molar ratio to D-sorbitol) and p-toluenesulfonic acid (1.2% by mass) to the flask.[1]

  • Heating and Reflux: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the crude product by filtration.

  • Purification:

    • Wash the crude product with cold methanol to remove unreacted benzaldehyde and some impurities.

    • To remove the tri-benzylidene sorbitol (TBS) byproduct, wash the solid with cold dichloromethane or warm toluene.[3]

    • To remove the mono-benzylidene sorbitol (MBS) byproduct and residual acid catalyst, wash the product with boiling water.[3]

  • Drying: Dry the purified product under vacuum to obtain high-purity dibenzylidene sorbitol.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification reactants 1. Mix D-Sorbitol, Benzaldehyde, Catalyst, and Solvents reflux 2. Heat to Reflux with Water Removal (Dean-Stark) reactants->reflux monitoring 3. Monitor Reaction by TLC reflux->monitoring cooling 4. Cool Reaction Mixture monitoring->cooling filtration 5. Filter Crude Product cooling->filtration washing 6. Wash with Solvents (Methanol, DCM, Water) filtration->washing drying 7. Dry Final Product washing->drying

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield or Impure Product ratio Incorrect Reactant Ratio start->ratio catalyst Inefficient Catalyst/Concentration start->catalyst solvent Inappropriate Solvent System start->solvent temp Suboptimal Temperature start->temp water Incomplete Water Removal start->water purification Inadequate Purification start->purification adjust_ratio Optimize Benzaldehyde:Sorbitol Ratio (e.g., 2.1:1.0) ratio->adjust_ratio optimize_catalyst Select Appropriate Catalyst and Concentration (e.g., 1.2% TSA) catalyst->optimize_catalyst change_solvent Use Dual-Solvent System (e.g., Methanol/Cyclohexane) solvent->change_solvent optimize_temp Adjust Temperature and Monitor with TLC temp->optimize_temp improve_water_removal Use Dean-Stark Apparatus water->improve_water_removal enhance_purification Implement Multi-Step Washing Protocol purification->enhance_purification

Caption: Troubleshooting guide for the optimization of this compound synthesis.

reaction_pathway cluster_products Reaction Products reactants D-Sorbitol + Benzaldehyde desired_product 1,3:2,4-Dibenzylidene-D-sorbitol (Desired Product) reactants->desired_product + Acid Catalyst - H2O byproduct1 Monobenzylidene Sorbitol (Byproduct) reactants->byproduct1 Insufficient Benzaldehyde byproduct2 Tribenzylidene Sorbitol (Byproduct) reactants->byproduct2 Excess Benzaldehyde

Caption: Reaction pathway showing the formation of the desired product and byproducts.

References

Technical Support Center: Preventing Phase Separation in Dibenzylidene Sorbitol (DBS)-Polymer Blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Dibenzylidene sorbitol (DBS) and its derivatives in polymer blends. The focus is on preventing undesirable macroscopic phase separation to ensure optimal performance of these materials.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Dibenzylidene sorbitol (DBS) and how does it function as a clarifying agent?

A1: Dibenzylidene Sorbitol (DBS) is a low-molecular-weight organic compound that acts as a clarifying and nucleating agent for semi-crystalline polymers, most notably polypropylene. At processing temperatures, DBS dissolves in the molten polymer. As the polymer cools, the DBS becomes insoluble and self-assembles into a three-dimensional, nano-fibrillar network.[1][2] This network acts as a template, promoting the rapid and uniform crystallization of the polymer into very small spherulites.[1][2] These spherulites are smaller than the wavelength of visible light, which significantly reduces light scattering and, consequently, decreases haze and increases the clarity of the final product.[3][4]

Q2: What is the difference between desired nucleation and undesirable phase separation in DBS-polymer blends?

A2: This is a critical distinction. The desired mechanism is the formation of a well-dispersed, microscopic fibrillar network of DBS throughout the polymer matrix. This network provides a vast number of nucleation sites for polymer crystallization. Undesirable phase separation, on the other hand, refers to the macroscopic agglomeration of DBS particles. This occurs when DBS does not dissolve properly or precipitates out of the solution prematurely into large clusters instead of fine fibrils. These large agglomerates can act as defects, scattering light and causing high haze, and can also negatively impact the mechanical properties of the polymer.[1]

Q3: What are the key factors that influence the effectiveness of DBS?

A3: The performance of DBS is sensitive to several factors:

  • Processing Temperature: The temperature must be high enough to ensure complete dissolution of the DBS in the polymer melt.[1]

  • DBS Concentration: There is an optimal concentration range. Too little DBS will not provide sufficient nucleation, while too much can lead to agglomeration and increased haze.[1][5]

  • Cooling Rate: A rapid cooling rate can influence the size and density of the DBS fibrillar network.

  • Polymer Grade: The molecular weight and melt flow index of the polymer can affect DBS solubility and dispersion.

  • Presence of Other Additives: Other additives, such as acid neutralizers (e.g., stearates), can influence the formation of the DBS fibers and the final transparency of the product.[1]

  • Mixing and Dispersion: The degree of mixing during compounding is crucial for achieving a homogeneous dispersion of DBS.

Section 2: Troubleshooting Guide

Q1: My clarified polymer part is hazy. What are the potential causes and how can I resolve this?

A1: High haze is a common issue and can often be traced back to the size and distribution of the crystalline structures in the polymer. The transformation from a spherulitic structure to a more random or rod-like arrangement is crucial for clarification.[3]

  • Cause 1: Incomplete Dissolution of DBS: If the processing temperature is too low, the DBS will not fully dissolve in the polymer melt, leading to large, undissolved particles that scatter light.

    • Solution: Increase the melt processing temperature to ensure it is above the dissolution temperature of the DBS in your specific polymer. This is typically around 210-240°C for many polypropylene systems.[3]

  • Cause 2: DBS Agglomeration: Even if dissolved, DBS can agglomerate during the cooling process if the concentration is too high or if there is poor dispersion.[1]

    • Solution: Optimize the DBS concentration. Often, there is a concentration at which minimum haze is achieved, after which haze may increase again.[3][5] Also, improve mixing during the compounding stage by adjusting screw design or mixing speed.

  • Cause 3: Incompatible Additives: Some additives can interfere with the self-assembly of the DBS network.

    • Solution: Review your formulation. The choice of acid neutralizer (e.g., lithium stearate vs. calcium stearate) can significantly impact transparency, and the optimal choice may depend on the DBS concentration.[1]

  • Cause 4: Large Polymer Spherulites: If the DBS network does not form correctly, it cannot effectively nucleate the polymer, leading to the growth of large spherulites that cause haze.

    • Solution: Ensure that your processing conditions (temperature, cooling rate) are optimized for the specific DBS derivative you are using to promote the formation of a fine fibrillar network.

Q2: I observe white specks and agglomerates in my final product. How can I prevent this?

A2: White specks are typically large agglomerates of DBS that have not been properly dispersed.

  • Cause 1: Poor Mixing: Inadequate distributive or dispersive mixing during extrusion or injection molding is a primary cause.

    • Solution: Optimize the screw configuration of your extruder. Incorporating more mixing elements can improve dispersion. Ensure sufficient residence time in the melt processing equipment.

  • Cause 2: Exceeding the Solubility Limit: You may be using a concentration of DBS that is above its solubility limit in the polymer at the processing temperature.

    • Solution: Reduce the concentration of DBS to within the recommended range for your polymer. Refer to the quantitative data in Section 3 for guidance.

  • Cause 3: Premature Crystallization: If the temperature profile in your extruder has cool spots, the DBS may begin to crystallize and agglomerate before it is fully mixed.

    • Solution: Ensure a consistent and appropriate temperature profile along the extruder barrel, keeping the temperature above the DBS dissolution point until just before the die.

Q3: The mechanical properties of my DBS-polymer blend are inconsistent. Why?

A3: Inconsistent mechanical properties are often a symptom of a non-homogeneous material.

  • Cause 1: Inconsistent DBS Dispersion: If the DBS is not evenly dispersed, some areas of the part will have high concentrations of the nucleating agent (potentially leading to brittleness) while other areas will have low concentrations (resulting in larger spherulites and different mechanical behavior).

    • Solution: Focus on improving the mixing process as described above. Use analytical techniques like DSC and SEM (see Section 4) to verify the consistency of your blend's thermal properties and morphology from batch to batch.

  • Cause 2: Variable Crystalline Morphology: Inconsistent processing conditions (e.g., fluctuating temperatures or cooling rates) can lead to variations in the polymer's crystalline structure, which directly impacts mechanical properties.

    • Solution: Implement strict process control over your molding or extrusion line. Monitor and log temperatures, pressures, and cooling rates to ensure batch-to-batch consistency.

Section 3: Quantitative Data Summary

The following tables provide quantitative data on the performance of DBS and its derivatives in polymer blends.

Table 1: Effect of Different Sorbitol Clarifiers on Haze and Crystallization Temperature (Tc) of Isotactic Polypropylene (i-PP) [3]

AdditiveChemical NameConcentration (wt%)Haze (%)Clarity (%)Tc (°C)
None-07149113
1 1,3:2,4-Bis(3,4-dimethyl benzylidene)sorbitol11598131
2 1,2,3-Trideoxy-4,6:5,7-bis-O-[(4-propylphenyl) methylene]-nonitol1996131
3 1,3,5-Tris(2,2-dimethylpropionylamino)benzene0.0251698125
4 N,N'-Bis(1-methylethyl)25-(2-methyl-propionylamino)isophtalamide0.075881119

Table 2: Influence of MDBS Concentration and Neutralizer Type on Haze in Injection-Molded Polypropylene [1]

MDBS Content (wt%)NeutralizerHaze (%)
0Calcium Stearate (StCa)~70
0Lithium Stearate (StLi)~70
0.1StCa~45
0.1StLi~35
0.2StCa~20
0.2StLi~20
1.0StCa~15
1.0StLi~25

Table 3: Representative Mechanical Properties of Polyethylene Blends (Note: This table illustrates the general effect of blending on mechanical properties, as specific data for DBS-blends is highly formulation-dependent)[6][7][8]

Blend Composition (HDPE/LDPE)Tensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)
100/0 (HDPE)20-30100-6004-10
80/2018-25200-7005-12
60/4015-22300-8006-15
40/6012-18400-900No Break
0/100 (LDPE)8-15500-1000No Break

Section 4: Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Analysis

This protocol is used to determine the crystallization (Tc) and melting (Tm) temperatures of DBS-polymer blends, which provides insight into the nucleating efficiency of the DBS.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer blend into a standard aluminum DSC pan.

    • Crimp the pan with a lid to ensure good thermal contact.

    • Prepare an empty, crimped pan to use as a reference.

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature well above the polymer's melting point (e.g., 240°C for polypropylene) at a constant rate (e.g., 10°C/min). This step erases the previous thermal history of the sample.

    • Isothermal Hold: Hold the sample at the high temperature for 3-5 minutes to ensure complete melting and dissolution of the DBS.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to room temperature. The exothermic peak observed during this scan corresponds to the crystallization temperature (Tc).

    • Second Heating Scan: Heat the sample again at the same rate (e.g., 10°C/min) to above its melting point. The endothermic peak observed corresponds to the melting temperature (Tm).

  • Data Analysis:

    • From the cooling scan, determine the onset and peak temperature of the crystallization exotherm (Tc). A higher Tc compared to the neat polymer indicates effective nucleation.

    • From the second heating scan, determine the peak melting temperature (Tm).

    • Calculate the degree of crystallinity by integrating the area of the melting peak and normalizing it to the heat of fusion of a 100% crystalline polymer.

Protocol 2: Scanning Electron Microscopy (SEM) with Cryo-Ultramicrotomy for Morphological Analysis

This protocol is designed to visualize the fine fibrillar network of DBS within the polymer matrix. Cryo-ultramicrotomy is essential to create a smooth surface without smearing the soft polymer phases.[9][10]

  • Sample Preparation:

    • Cut a small piece of the DBS-polymer blend (e.g., 2x2 mm).

    • If necessary, stain the sample to enhance contrast between the polymer and the DBS network. For polyolefin blends, ruthenium tetroxide (RuO₄) vapor staining can be effective, as it preferentially stains the amorphous regions.[10] This must be done with extreme caution in a fume hood due to the high toxicity of RuO₄.

  • Cryo-Ultramicrotomy:

    • Mount the sample onto a cryo-ultramicrotome specimen holder.

    • Rapidly freeze the sample in liquid nitrogen.

    • Transfer the frozen sample to the cryo-ultramicrotome chamber, which should be held at a low temperature (e.g., -100°C to -120°C for polypropylene).

    • Using a diamond knife, trim the sample block to create a smooth, flat surface for imaging.

    • Cut thin sections (e.g., 70-100 nm) if TEM analysis is also desired, or simply use the smooth block face for SEM.

  • SEM Imaging:

    • Mount the microtomed sample block or the collected sections onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

    • Insert the sample into the SEM chamber.

    • Use a low accelerating voltage (e.g., 1-5 kV) to enhance surface detail and minimize beam damage.

    • Acquire images using a secondary electron detector to visualize the surface topography, which should reveal the DBS fibrillar network within the polymer matrix.

Protocol 3: Rheological Analysis of DBS-Polymer Melts

This protocol helps to characterize the gel-like behavior of the DBS network within the polymer melt and can provide information on the dissolution and gelation temperatures.

  • Sample Preparation:

    • Prepare disk-shaped samples of the DBS-polymer blend, typically 25 mm in diameter and 1-2 mm thick, by compression molding.

  • Rheometer Setup:

    • Use a rotational rheometer with a parallel-plate geometry.

    • Heat the plates to a temperature above the polymer's melting point to ensure the sample is fully molten.

  • Experimental Procedure (Temperature Sweep):

    • Place the sample on the bottom plate, lower the top plate to the desired gap (e.g., 1 mm), and trim any excess material.

    • Allow the sample to equilibrate thermally for 5-10 minutes.

    • Perform a temperature sweep by cooling the sample at a controlled rate (e.g., 5°C/min) while applying a small-amplitude oscillatory shear at a constant frequency (e.g., 1 rad/s) and strain (within the linear viscoelastic region).

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of temperature.

  • Data Analysis:

    • The temperature at which a rapid increase in the storage modulus (G') is observed upon cooling indicates the formation of the DBS gel network (the gelation temperature).

    • A crossover point where G' becomes greater than G'' signifies the transition from a liquid-like to a solid-like (gel) behavior. This provides insight into the temperature window for the formation of the crucial DBS network.

Section 5: Visual Guides and Workflows

The following diagrams illustrate key concepts and workflows for working with DBS-polymer blends.

Troubleshooting_Haze start Problem: High Haze in Final Part check_temp Is Processing Temperature Above DBS Dissolution Point? start->check_temp increase_temp Action: Increase Melt Temperature check_temp->increase_temp No check_conc Is DBS Concentration Optimized? check_temp->check_conc Yes increase_temp->check_conc adjust_conc Action: Reduce DBS Concentration check_conc->adjust_conc No check_mixing Is Mixing/Dispersion Adequate? check_conc->check_mixing Yes adjust_conc->check_mixing improve_mixing Action: Optimize Screw Design & Mixing Parameters check_mixing->improve_mixing No check_additives Are there any Interfering Additives? check_mixing->check_additives Yes improve_mixing->check_additives review_additives Action: Review Formulation (e.g., Neutralizers) check_additives->review_additives Yes solution Solution: Improved Clarity check_additives->solution No review_additives->solution

Caption: Troubleshooting workflow for diagnosing and resolving high haze.

DBS_Mechanism cluster_melt Melt Phase cluster_cool Cooling Phase cluster_solid Solid Phase p1 DBS + Polymer Melt p2 Complete Dissolution of DBS (Homogeneous Solution) p1->p2 High Temperature p3 DBS Self-Assembles into Nano-Fibrillar Network p2->p3 Cooling p4 Polymer Chains Crystallize on DBS Network p3->p4 Nucleation p5 Small, Uniform Spherulites p4->p5 p6 High Clarity / Low Haze Product p5->p6

Caption: Mechanism of action for DBS as a clarifying agent in polymers.

Experimental_Workflow start Define Polymer & DBS Formulation compound Melt Compounding (e.g., Twin-Screw Extrusion) start->compound characterize Characterize Blend compound->characterize dsc DSC Analysis (Thermal Properties) characterize->dsc sem SEM Analysis (Morphology) characterize->sem rheology Rheology (Melt Behavior) characterize->rheology mech_test Mechanical Testing (Tensile, Impact) dsc->mech_test sem->mech_test optical_test Optical Testing (Haze, Clarity) rheology->optical_test end Optimized Blend mech_test->end optical_test->end

Caption: General experimental workflow for blend characterization.

References

Technical Support Center: HPLC Analysis of Dibenzylidene Sorbitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of Dibenzylidene Sorbitol (DBS) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the HPLC analysis of Dibenzylidene Sorbitol?

A1: The most frequently reported issues include poor peak shape (tailing or fronting), retention time shifts, the appearance of ghost peaks, and problems related to the low solubility of Dibenzylidene Sorbitol in common mobile phases.

Q2: How can I improve the solubility of Dibenzylidene Sorbitol for HPLC analysis?

A2: Dibenzylidene Sorbitol and its derivatives often exhibit poor solubility in highly aqueous mobile phases. To improve solubility, consider the following:

  • Sample Solvent: Dissolve the sample in a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). However, be mindful of the injection volume to avoid solvent effects that can lead to peak distortion. It is always best to dissolve the sample in the mobile phase whenever possible.[1]

  • Mobile Phase Composition: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. For some sorbitol-based compounds, a mobile phase with a higher organic content has been shown to be effective.[2]

  • Alternative Solvents: Tetrahydrofuran (THF) has been reported as a suitable solvent for extracting sorbitol-based nucleating agents.

Q3: What are the expected impurities in a Dibenzylidene Sorbitol sample, and can they be detected by HPLC?

A3: During the synthesis of Dibenzylidene Sorbitol, common by-products include mono- and tribenzylidene sorbitols. HPLC is a suitable technique for the separation and quantification of these impurities. The presence of these related substances can be confirmed by running a standard of the pure compound and comparing the chromatograms.

Troubleshooting Guides

Poor Peak Shape: Peak Tailing

Peak tailing is a common issue in the reversed-phase HPLC analysis of compounds containing polar functional groups, like the hydroxyl groups in the sorbitol backbone of DBS.

Troubleshooting Workflow for Peak Tailing

References

Validation & Comparative

A Comparative Guide to Dibenzylidene Sorbitol and Calcium Alginate for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dibenzylidene Sorbitol (DBS) and calcium alginate as matrices for drug delivery systems. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to assist researchers in selecting the appropriate material for their specific drug delivery applications.

Overview of Materials

Dibenzylidene Sorbitol (DBS) is a low-molecular-weight gelator known for its ability to form thermally reversible, self-assembled fibrillar networks in a variety of organic solvents and some aqueous systems.[1] Its biocompatibility and the stimuli-responsive nature of its gels make it an attractive candidate for controlled drug release.[2][3]

Calcium alginate is a natural polysaccharide extracted from brown seaweed. It forms a hydrogel matrix in the presence of divalent cations like calcium chloride through a process of ionic gelation.[4] Its biocompatibility, biodegradability, and mild gelation conditions have led to its extensive use in encapsulating drugs, proteins, and even cells.[4]

Performance Comparison: A Data-Driven Analysis

The following tables summarize key performance metrics for both DBS and calcium alginate in drug delivery applications, based on available experimental data.

Table 1: Drug Entrapment Efficiency
DrugPolymer SystemEntrapment Efficiency (%)Reference
Calcium Alginate
Trimetazidine dihydrochloride2.5% Sodium Alginate / 3% Calcium Chloride~65% (sequential method)[5]
Ceftriaxone Sodium1.25% Sodium Alginate / 3.75% Calcium Chloride (with other polymers)75 ± 5%[6]
Apigenin325 mg Sodium Alginate / 100 mg Apigenin~85%[7]
Tetrandrine2% Sodium Alginate / 3% Calcium Chloride82.46 ± 2.73%[8]
Dibenzylidene Sorbitol
MesalazineDBS-CONHNH2 Hydrogel~1 molar equivalent (1:1 DBS:drug)[2]
NaproxenDBS-CONHNH2 HydrogelNot explicitly quantified[1]
IbuprofenDBS-CONHNH2 HydrogelNot explicitly quantified[1]

Note: Quantitative data for drug entrapment in DBS hydrogels is less commonly reported in standardized percentages.

Table 2: In Vitro Drug Release
DrugPolymer SystemRelease ConditionsCumulative ReleaseReference
Calcium Alginate
Trimetazidine dihydrochloride2.5% Sodium Alginate / 3% Calcium ChlorideSGF (2h), then SIF (7h)~82% after 9 hours[5]
Apigenin325 mg Sodium Alginate / 100 mg Apigenin0.1 M HCl~81% after 24 hours[7]
Celecoxib1.5% Sodium Alginate / 100 mM Calcium ChloridepH 7.4 buffer~90% after 8 hours[9]
Dibenzylidene Sorbitol
NaproxenDBS-CONHNH2 HydrogelpH 7, 37°C~33% after 24 hours[1]
NaproxenDBS-CONHNH2 HydrogelpH 8, 37°C100% after 24 hours[1]

Experimental Protocols

Preparation of Drug-Loaded Calcium Alginate Beads

This protocol describes the ionotropic gelation method for encapsulating a model drug.

Materials:

  • Sodium Alginate

  • Calcium Chloride (CaCl2)

  • Model Drug

  • Distilled Water

  • Magnetic Stirrer

  • Syringe with a needle (e.g., 22-gauge)

Procedure:

  • Preparation of Sodium Alginate Solution: Prepare a 2% (w/v) sodium alginate solution by dissolving the required amount of sodium alginate powder in distilled water with continuous stirring until a homogenous solution is formed.

  • Drug Incorporation: Disperse the desired amount of the model drug into the sodium alginate solution and stir until a uniform suspension is achieved.

  • Preparation of Calcium Chloride Solution: Prepare a 2% (w/v) calcium chloride solution in distilled water.

  • Bead Formation: Draw the drug-alginate suspension into a syringe. Extrude the solution dropwise into the calcium chloride solution, which is being gently stirred.

  • Curing: Allow the formed beads to cure in the calcium chloride solution for a specified time (e.g., 30 minutes) to ensure complete cross-linking.

  • Washing and Drying: Collect the beads by filtration, wash them with distilled water to remove excess calcium chloride, and then air-dry them at room temperature.[4][5]

Preparation of Drug-Loaded Dibenzylidene Sorbitol Hydrogel

This protocol outlines a general method for encapsulating a drug within a DBS hydrogel.

Materials:

  • Dibenzylidene Sorbitol (DBS) or a suitable derivative (e.g., DBS-CONHNH2)

  • Model Drug

  • Appropriate solvent (e.g., water, buffer, or organic solvent)

  • Heating and stirring equipment (e.g., hot plate with magnetic stirrer)

  • Vials or molds for gelation

Procedure:

  • Solubilization: Disperse the desired concentration of DBS and the model drug in the chosen solvent in a vial.

  • Heating: Heat the mixture while stirring until both the DBS and the drug are completely dissolved. The temperature required will depend on the solvent and the specific DBS derivative used.

  • Gelation: Remove the vial from the heat source and allow it to cool to room temperature undisturbed. The solution will form a gel as it cools.

  • Equilibration: Allow the gel to equilibrate for a period (e.g., 24 hours) before further characterization or use.[1]

Visualization of Key Processes

Experimental Workflow for Calcium Alginate Bead Formation

G cluster_prep Solution Preparation cluster_formation Bead Formation cluster_post Post-Processing A Dissolve Sodium Alginate in Water B Disperse Drug in Alginate Solution A->B D Extrude Drug-Alginate Solution into CaCl2 B->D C Prepare Calcium Chloride Solution C->D E Ionic Gelation (Bead Formation) D->E F Cure Beads E->F G Filter and Wash Beads F->G H Air Dry Beads G->H I Drug-Loaded Calcium Alginate Beads H->I

Caption: Workflow for preparing drug-loaded calcium alginate beads.

Gelation Mechanism of Calcium Alginate

Caption: "Egg-box" model of calcium alginate gelation.

Experimental Workflow for Dibenzylidene Sorbitol Hydrogel Formation

G cluster_prep Preparation cluster_formation Gel Formation cluster_result Result A Disperse DBS and Drug in Solvent B Heat to Dissolve A->B C Cool to Room Temperature B->C D Self-Assembly and Fibrillar Network Formation C->D E Drug-Loaded DBS Hydrogel D->E

References

A Comparative Guide to Benzylidene-D-glucitol Derivatives as Clarifying Agents for Polypropylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data

The transparency of polypropylene (PP) is a critical factor in its application for packaging, medical devices, and consumer goods. Untreated polypropylene is inherently hazy due to the formation of large crystalline structures, known as spherulites, during the cooling process. To enhance its clarity, clarifying agents are incorporated into the polymer matrix. Among the most effective and widely used clarifying agents are derivatives of benzylidene-D-glucitol, more commonly known as benzylidene sorbitol. This guide provides a comprehensive comparison of the performance of various generations of these derivatives and contrasts them with other commercially available clarifying agents.

Mechanism of Action: Nucleation and Spherulite Refinement

Benzylidene sorbitol derivatives function as nucleating agents.[1] When blended with polypropylene, they dissolve in the polymer melt at high processing temperatures. Upon cooling, these additives self-assemble into a fine, three-dimensional fibrillar network throughout the polymer matrix.[2] This network provides a high density of nucleation sites, prompting the polypropylene to crystallize at a higher temperature and at a much faster rate.[2] The abundance of nucleation sites leads to the formation of a large number of very small spherulites.[3] This reduction in spherulite size is the primary reason for the significant decrease in light scattering, resulting in improved clarity and reduced haze of the polypropylene product.[1]

Performance Comparison of Benzylidene Sorbitol Derivatives

The effectiveness of benzylidene sorbitol derivatives has evolved through several generations, with each offering improved performance in terms of clarity, organoleptic properties (taste and odor), and processing efficiency. The three main generations are represented by Dibenzylidene Sorbitol (DBS), Bis(p-methylbenzylidene) Sorbitol (MDBS), and Bis(3,4-dimethylbenzylidene) Sorbitol (DMDBS).

Clarifying Agent (Generation)Chemical NameHaze (%)Crystallization Temp. (°C)Key Characteristics
Neat Polypropylene -> 65[4]~110-118[4][5]High haze, low clarity
DBS (1st Gen) - e.g., Millad 39051,3:2,4-Dibenzylidene Sorbitol~22[6]~125[5]First generation, effective but can have some organoleptic issues.[7]
MDBS (2nd Gen) - e.g., Millad 39401,3:2,4-Bis(p-methylbenzylidene) SorbitolLower than DBSHigher than DBSImproved performance and reduced odor compared to DBS.[7]
DMDBS (3rd Gen) - e.g., Millad 39881,3:2,4-Bis(3,4-dimethylbenzylidene) Sorbitol< 10~125-130[5]High clarity, excellent organoleptics, and processing advantages.[8]

*Note: Haze and Crystallization Temperature values are typical and can vary depending on the specific grade of polypropylene, processing conditions, and concentration of the clarifying agent.

Comparison with Non-Sorbitol Clarifying Agents

While benzylidene sorbitol derivatives are highly effective, other classes of clarifying agents are also used in the industry. These include organic phosphate salts and trisamides.

Clarifying Agent TypeExampleHaze Reduction PotentialCrystallization Temp. IncreaseAdvantagesDisadvantages
Benzylidene Sorbitol Millad 3988 (DMDBS)ExcellentSignificantHigh clarity, good balance of properties.[8]Require higher melt temperatures for full dissolution.
Organic Phosphate Salts ADK STAB NA-21GoodSignificantGood improvement in mechanical properties.Generally less effective in haze reduction compared to third-generation sorbitols.
Trisamides Irgaclear XT 386GoodModerateLower processing temperatures, good organoleptics.[9]May be less effective in thicker polymer sections.[7]

Experimental Protocols

To ensure accurate and reproducible evaluation of clarifying agent performance, standardized experimental protocols are essential.

Haze and Luminous Transmittance Measurement

This is typically performed according to the ASTM D1003 standard.

Methodology:

  • Specimen Preparation:

    • Injection mold or compress plaques of the polypropylene compound to a uniform thickness (typically 1-2 mm).

    • Ensure the mold surfaces are highly polished to minimize surface-induced haze.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.

  • Instrumentation:

    • A hazemeter or a spectrophotometer equipped with an integrating sphere is used.

  • Procedure:

    • Calibrate the instrument using standard reference materials.

    • Place the specimen against the entrance port of the integrating sphere.

    • Measure the total luminous transmittance (light passing through the specimen) and the diffuse luminous transmittance (light scattered by the specimen).

    • Haze is calculated as the percentage of transmitted light that is scattered by more than 2.5 degrees.

    • At least three measurements should be taken and the average reported.

Determination of Crystallization Temperature (Tc)

This is determined using Differential Scanning Calorimetry (DSC) .

Methodology:

  • Sample Preparation:

    • A small sample (typically 5-10 mg) of the polypropylene compound is hermetically sealed in an aluminum DSC pan.

  • Instrumentation:

    • A calibrated Differential Scanning Calorimeter.

  • Procedure (Non-isothermal Crystallization):

    • Heat the sample to a temperature well above its melting point (e.g., 220°C) to erase its thermal history. Hold at this temperature for a few minutes.

    • Cool the sample at a constant rate (e.g., 10°C/min).

    • The crystallization temperature (Tc) is recorded as the peak temperature of the exothermic crystallization event observed during the cooling scan.

Visualizing the Clarification Process and Experimental Workflow

Clarification_Mechanism cluster_melt Polypropylene Melt (High Temperature) cluster_cooling Cooling Stage cluster_solidification Solidification PP_Melt Polypropylene Chains CA_Fibrils Self-Assembly of Clarifying Agent into Fibrillar Network CA_Dissolved Dissolved Clarifying Agent Molecules CA_Dissolved->CA_Fibrils Cooling initiates self-assembly Nucleation Heterogeneous Nucleation on Fibril Surfaces CA_Fibrils->Nucleation Provides nucleation sites Crystallization Growth of Small Spherulites Nucleation->Crystallization Result Transparent Polypropylene Crystallization->Result

Experimental_Workflow cluster_testing Performance Evaluation Start Start: Polypropylene Resin & Clarifying Agent Compounding Melt Compounding (e.g., Twin-Screw Extruder) Start->Compounding Pelletizing Pelletizing the Compound Compounding->Pelletizing Specimen_Prep Specimen Preparation (Injection/Compression Molding) Pelletizing->Specimen_Prep DSC DSC Analysis (Determine Crystallization Temperature, Tc) Specimen_Prep->DSC Haze_Clarity Haze & Clarity Measurement (ASTM D1003) Specimen_Prep->Haze_Clarity Mechanical Mechanical Testing (e.g., Tensile, Flexural Modulus) Specimen_Prep->Mechanical Data_Analysis Data Analysis & Comparison DSC->Data_Analysis Haze_Clarity->Data_Analysis Mechanical->Data_Analysis End End: Performance Guide Data_Analysis->End

References

A Head-to-Head Comparison of Sorbitol-Based Clarifying Agents for Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize the clarity and performance of polypropylene (PP) formulations, the selection of an appropriate clarifying agent is paramount. Sorbitol-based clarifying agents have emerged as a leading class of additives, significantly enhancing the optical and mechanical properties of PP. This guide provides an objective, data-driven comparison of various generations of sorbitol-based clarifying agents, supported by detailed experimental protocols and a visualization of their mechanism of action.

Executive Summary

Sorbitol-based clarifying agents function by creating a fine, fibrillar network within the polymer melt upon cooling. This network acts as a multitude of nucleation sites, promoting the growth of numerous small spherulites instead of fewer, larger ones that scatter light and cause haziness.[1][2][3] This results in a dramatic improvement in the clarity and a reduction in the haze of the polymer.[4][5] Newer generations of these agents have demonstrated enhanced efficiency, allowing for lower loading levels and improved organoleptic properties.[6] This guide will delve into a head-to-head comparison of key performance indicators for different sorbitol-based clarifying agents, including their impact on optical clarity, crystallization temperature, and mechanical properties.

Mechanism of Action: Fibrillar Network Formation

The clarifying effect of sorbitol-based agents is a result of their self-assembly into a three-dimensional nanofibrillar network within the molten polymer.[2][3][7] This process is initiated by the dissolution of the clarifying agent in the polypropylene at elevated processing temperatures. As the polymer cools, the sorbitol derivative crystallizes before the polypropylene, forming a fine, interconnected network of fibrils. These fibrils then serve as nucleation sites for the polymer, leading to a higher density of smaller crystals and, consequently, improved transparency.[1][8]

G cluster_melt Polymer Melt (High Temperature) cluster_cooling Cooling Phase cluster_solid Solidified Polymer (Room Temperature) Sorbitol_Molecules Sorbitol-based Clarifying Agent Molecules (Dissolved) Self_Assembly Self-Assembly of Sorbitol Molecules Sorbitol_Molecules->Self_Assembly Cooling PP_Chains_Melt Molten Polypropylene Chains Nucleation Heterogeneous Nucleation on Fibril Surfaces PP_Chains_Melt->Nucleation Fibril_Formation Formation of Fibrillar Network Self_Assembly->Fibril_Formation Fibril_Formation->Nucleation Provides Nucleation Sites Crystal_Growth Growth of Small Polypropylene Spherulites Nucleation->Crystal_Growth Result Transparent Polypropylene Crystal_Growth->Result

Mechanism of sorbitol-based clarifying agents.

Performance Comparison of Sorbitol-Based Clarifying Agents

The following tables summarize the performance of different generations of sorbitol-based clarifying agents in polypropylene. The data is compiled from various studies and is intended to provide a comparative overview. It is important to note that performance can vary depending on the specific grade of polypropylene, processing conditions, and the concentration of the clarifying agent.

Table 1: Optical Properties of Clarified Polypropylene

Clarifying Agent GenerationChemical NamePolymer TypeConcentration (wt%)Haze (%)Reference
1st GenerationDibenzylidene Sorbitol (DBS)PP Copolymer0.25~25[9]
2nd GenerationDi(p-methylbenzylidene) Sorbitol (MDBS)PP Homopolymer0.1>10[10]
3rd GenerationBis(3,4-dimethylbenzylidene) Sorbitol (DMDBS)PP Homopolymer0.2<10[11]
4th GenerationMillad® NX® 8000PP Random Copolymer0.2~7 (2mm plaque)[12]

Table 2: Thermal Properties of Clarified Polypropylene

Clarifying Agent GenerationChemical NamePolymer TypeConcentration (wt%)Peak Crystallization Temperature (°C)Reference
1st GenerationDibenzylidene Sorbitol (DBS)iPP0.3~123[9]
2nd GenerationDi(p-methylbenzylidene) Sorbitol (MDBS)iPP0.2~125[9]
3rd GenerationBis(3,4-dimethylbenzylidene) Sorbitol (DMDBS)iPP0.2~128[13]
4th GenerationMillad® NX® 8000PPNot SpecifiedHigher than DMDBS[6]

Table 3: Mechanical Properties of Clarified Polypropylene

Clarifying Agent GenerationChemical NamePolymer TypeConcentration (wt%)Effect on Mechanical PropertiesReference
3rd GenerationBis(3,4-dimethylbenzylidene) Sorbitol (DMDBS)iPP0.2 - 1.0Increased yield stress[11][14]
4th GenerationMillad® NX® 8000PP CopolymerNot SpecifiedIncreases tensile strength[5]
Not SpecifiedSorbitol-basedPP Homopolymer0.2-0.3Increased tensile strength and stiffness[15]

Experimental Protocols

To ensure accurate and reproducible comparisons of clarifying agent performance, standardized testing methodologies are crucial. Below are detailed protocols for the key experiments cited in this guide.

Haze and Luminous Transmittance Measurement (ASTM D1003)

This test method is used to evaluate the light-transmitting and wide-angle-light-scattering properties of transparent plastics.

1. Sample Preparation:

  • Specimens should be flat and free of dust, grease, scratches, and blemishes.

  • Cut specimens to a size that is large enough to cover the entrance port of the integrating sphere of the hazemeter (typically a 50 mm or 100 mm disk or square).[16][17]

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for not less than 40 hours prior to testing, in accordance with ASTM D618.[17]

2. Apparatus:

  • A hazemeter or a spectrophotometer equipped with an integrating sphere.[18][19] The instrument should comply with the geometric and spectral requirements of ASTM D1003.

3. Procedure:

  • Calibrate the instrument according to the manufacturer's instructions using standard reference materials.[19]

  • Place the specimen against the entrance port of the integrating sphere.

  • Measure the total luminous transmittance (T1) with the sphere's exit port open.

  • Measure the diffuse luminous transmittance (T2) by using a light trap at the exit port to absorb the directly transmitted light.

  • Measure the light scattered by the instrument (T3) by removing the specimen and using the light trap.

  • Measure the incident light (T4) with the sphere's exit port open and no specimen.

4. Calculation:

  • Total Transmittance (Tt) = T1 / T4

  • Diffuse Transmittance (Td) = (T2 - T3 * (T1/T4)) / T4

  • Haze (%) = (Td / Tt) * 100

G Start Start Sample_Prep Sample Preparation (Clean, Condition) Start->Sample_Prep Instrument_Cal Instrument Calibration Sample_Prep->Instrument_Cal Measure_T1 Measure Total Transmittance (T1) (Specimen at port, exit open) Instrument_Cal->Measure_T1 Measure_T2 Measure Diffuse Transmittance (T2) (Specimen at port, light trap at exit) Measure_T1->Measure_T2 Measure_T3 Measure Instrument Scatter (T3) (No specimen, light trap at exit) Measure_T2->Measure_T3 Measure_T4 Measure Incident Light (T4) (No specimen, exit open) Measure_T3->Measure_T4 Calculate_Haze Calculate Haze and Transmittance Measure_T4->Calculate_Haze End End Calculate_Haze->End

ASTM D1003 Experimental Workflow.
Differential Scanning Calorimetry (DSC) for Crystallization Analysis

DSC is used to measure the heat flow associated with thermal transitions in a material, providing information on crystallization and melting behavior.

1. Sample Preparation:

  • Use a small sample of the polymer, typically 5-10 mg, sealed in an aluminum DSC pan.[20]

  • Ensure the sample is dry to avoid interference from moisture.

2. Apparatus:

  • A differential scanning calorimeter calibrated for temperature and heat flow.

3. Procedure (Heat-Cool-Heat Cycle):

  • First Heating Scan: Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 220°C for PP) at a controlled rate (e.g., 10°C/min). This is to erase the sample's prior thermal history.

  • Isothermal Hold: Hold the sample at the high temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting.

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point. The exothermic peak observed during this scan corresponds to the crystallization of the polymer. The peak temperature is the peak crystallization temperature (Tc).

  • Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) to observe the melting behavior of the recrystallized polymer.

4. Data Analysis:

  • From the cooling scan, determine the onset and peak crystallization temperatures. A higher Tc indicates more effective nucleation.

  • The area under the crystallization peak corresponds to the enthalpy of crystallization.

  • From the second heating scan, the melting temperature (Tm) and the enthalpy of fusion can be determined, which can be used to calculate the degree of crystallinity.

G Start Start Sample_Prep Sample Preparation (5-10 mg in pan) Start->Sample_Prep First_Heat 1st Heating Scan (e.g., to 220°C at 10°C/min) Erase Thermal History Sample_Prep->First_Heat Isothermal Isothermal Hold (e.g., 3-5 min) First_Heat->Isothermal Cooling Cooling Scan (e.g., at 10°C/min) Measure Tc Isothermal->Cooling Second_Heat 2nd Heating Scan (e.g., at 10°C/min) Measure Tm and ΔHf Cooling->Second_Heat Data_Analysis Data Analysis (Tc, Tm, % Crystallinity) Second_Heat->Data_Analysis End End Data_Analysis->End

DSC Experimental Workflow.

Conclusion

The choice of a sorbitol-based clarifying agent has a significant impact on the final properties of polypropylene products. Newer generations, such as Millad® NX® 8000, offer superior clarification efficiency, leading to higher transparency and lower haze at potentially lower concentrations.[6][12] The selection of the optimal clarifying agent will depend on the specific application requirements, including the desired level of clarity, the type of polypropylene being used, and the processing conditions. By understanding the mechanism of action and employing standardized testing protocols, researchers and developers can make informed decisions to achieve the desired performance in their polymer formulations.

References

A Comparative Guide to the Analysis of Dibenzylidene Sorbitol: HPLC vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques for the quantitative analysis of Dibenzylidene Sorbitol (DBS), a common nucleating and gelling agent. While HPLC methods are well-established and validated for their specificity and accuracy, this guide also explores the potential application of UV-Visible spectrophotometry as a simpler, more accessible analytical alternative. The information presented herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sample complexity, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC): A High-Precision Approach

Reverse-phase HPLC (RP-HPLC) coupled with UV detection is a powerful and widely used technique for the separation and quantification of Dibenzylidene Sorbitol and its derivatives in various matrices. This method offers excellent specificity, allowing for the separation of the analyte from impurities and degradation products.

Experimental Protocol: Validated RP-HPLC Method for Dibenzylidene Sorbitol Analysis

This protocol is based on established and validated methods for the analysis of DBS derivatives, such as Dimethyl Dibenzylidene Sorbitol (DMDBS).

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A C18 column is typically used for the separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The exact ratio may need to be optimized depending on the specific DBS derivative and column.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV absorbance of the benzylidene groups, a wavelength in the range of 210-220 nm is generally used for detection.

  • Injection Volume: Typically in the range of 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Dibenzylidene Sorbitol reference standard in a suitable solvent such as methanol or a mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations to construct a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For example, in the case of a polymer, an extraction step may be necessary to isolate the DBS before analysis.

4. Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an RP-HPLC method for the analysis of a Dibenzylidene Sorbitol derivative.

ParameterTypical Value/Range
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Spectroscopic Techniques: A Simpler Alternative

UV-Visible spectrophotometry can be considered for the quantitative analysis of Dibenzylidene Sorbitol due to the presence of the aromatic benzylidene groups, which absorb UV radiation. This technique is generally simpler, faster, and more cost-effective than HPLC. However, its major limitation is the lack of specificity, as any other substance in the sample that absorbs at the same wavelength will interfere with the measurement.

Experimental Protocol: Proposed UV-Visible Spectrophotometric Method

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Method Parameters:

  • Solvent: A solvent that dissolves Dibenzylidene Sorbitol and is transparent in the UV region of interest (e.g., methanol, ethanol).

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of Dibenzylidene Sorbitol over a UV range (e.g., 200-400 nm). The λmax is expected to be around 210-220 nm.

  • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve according to Beer-Lambert Law.

3. Sample Preparation:

  • Dissolve a known amount of the sample containing Dibenzylidene Sorbitol in the chosen solvent and dilute as necessary to fall within the linear range of the calibration curve.

Comparison of HPLC and UV-Visible Spectrophotometry
FeatureHPLC with UV DetectionUV-Visible Spectrophotometry
Specificity High (separates analyte from interferences)Low (prone to interference from other UV-absorbing compounds)
Sensitivity High (low LOD and LOQ)Moderate to Low
Accuracy & Precision HighGenerally lower than HPLC, dependent on sample purity
Instrumentation More complex and expensiveSimpler and less expensive
Analysis Time Longer (due to chromatographic separation)Faster (direct measurement)
Sample Throughput LowerHigher
Method Development More complex and time-consumingSimpler and faster
Ideal Application Complex matrices, impurity profiling, stability studiesSimple, pure samples, rapid screening

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for validating an HPLC method and the relationship between the analytical techniques.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness specificity->robustness linearity->robustness accuracy->robustness precision->robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end Validated HPLC Method documentation->end

Caption: Workflow for the validation of an HPLC method.

Technique_Comparison analysis_need Need for Quantitative Analysis of Dibenzylidene Sorbitol hplc HPLC with UV Detection analysis_need->hplc uv_vis UV-Visible Spectrophotometry analysis_need->uv_vis hplc_adv Advantages: - High Specificity - High Accuracy & Precision - Suitable for Complex Matrices hplc->hplc_adv hplc_disadv Disadvantages: - Slower - More Expensive - Complex Method Development hplc->hplc_disadv uv_vis_adv Advantages: - Fast - Inexpensive - Simple to Use uv_vis->uv_vis_adv uv_vis_disadv Disadvantages: - Low Specificity - Prone to Interferences - Less Sensitive uv_vis->uv_vis_disadv

Caption: Comparison of HPLC and UV-Vis for DBS analysis.

Conclusion

For the accurate and reliable quantification of Dibenzylidene Sorbitol, particularly in complex sample matrices or for regulatory purposes, a validated HPLC method is the recommended choice. Its high specificity and precision ensure the integrity of the analytical results. UV-Visible spectrophotometry, while a simpler and more rapid technique, should be used with caution and is best suited for preliminary or screening purposes on well-characterized, simple samples where potential interferences are known to be absent. The choice of the analytical method should ultimately be guided by the specific requirements of the analysis, including the nature of the sample, the desired level of accuracy and precision, and the available resources.

A Comparative Guide to the Rheology of Dibenzylidene Sorbitol Gels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the rheological properties of Dibenzylidene Sorbitol (DBS) gels, offering a comparison with other common gelling agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the viscoelastic behavior of DBS for various applications. The information is supported by experimental data and detailed methodologies.

Introduction to Dibenzylidene Sorbitol Gels

Dibenzylidene sorbitol (DBS) is a low molecular weight gelator capable of self-assembling in a variety of organic solvents and polymers to form thermoreversible physical gels.[1][2][3] This self-assembly results in a three-dimensional fibrillar network that entraps the liquid phase, leading to the formation of a gel.[1][4] The rheological properties of these gels are crucial for their application in diverse fields such as cosmetics, personal care products, and as nucleating/clarifying agents for polymers.[2][3] The gel's strength, stability, and flow behavior are dictated by factors including DBS concentration, solvent polarity, and temperature.[1][2][5]

Comparative Rheological Data

The viscoelastic properties of gels are primarily characterized by the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. A higher G' relative to G'' indicates a more structured, solid-like material.

Below is a summary of typical rheological parameters for DBS gels in comparison to other commonly used gelling agents. It is important to note that direct comparative studies are limited, and these values are compiled from individual studies on each gelling agent. The properties are highly dependent on the specific formulation (e.g., solvent, concentration, pH).

Table 1: Comparison of Storage Modulus (G') and Loss Modulus (G'') for Various Gelling Agents

Gelling AgentConcentrationSolvent/MediumTypical G' (Pa)Typical G'' (Pa)Key Characteristics
Dibenzylidene Sorbitol (DBS) 0.5 - 2% (w/w)Ethylene Glycol, Glycerol, Mineral Oil10² - 10⁵10¹ - 10⁴Forms strong, thermoreversible gels in organic solvents and polymers. G' is significantly higher than G''.[5]
Carbomer (Carbopol) 0.5 - 2% (w/v)Water (neutralized)10² - 10⁴10¹ - 10³Forms high viscosity, pH-sensitive hydrogels. Exhibits shear-thinning behavior.[6][7]
κ-Carrageenan 1 - 3% (w/v)Water10² - 10⁴10¹ - 10³Forms thermoreversible, brittle hydrogels in the presence of cations.[8]
Gelatin 5 - 15% (w/v)Water10² - 10³10¹ - 10²Forms thermoreversible hydrogels upon cooling. Mechanical properties are highly dependent on temperature and grade.[9]

Experimental Protocols

Accurate and reproducible rheological measurements are essential for characterizing and comparing gel properties. The following is a standardized protocol for the rheological analysis of Dibenzylidene Sorbitol gels.

Sample Preparation
  • Dissolution: Disperse the desired concentration of DBS powder in the chosen solvent or polymer matrix.

  • Heating: Heat the mixture to a temperature above the gel-sol transition temperature (Tgel) of the specific DBS-solvent system, typically ranging from 120°C to 150°C, under constant stirring until the DBS is completely dissolved and a clear solution is obtained.[10]

  • Cooling: Allow the solution to cool to the desired testing temperature (e.g., 25°C). The gel will form upon cooling as the DBS molecules self-assemble into a fibrillar network.

  • Equilibration: Let the gel equilibrate at the testing temperature for a predetermined period (e.g., 24 hours) to ensure the gel structure is fully developed and stable before measurement.

Rheological Measurements

Rheological characterization is typically performed using a controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-plate geometry. To prevent slippage, especially with organogels, using serrated or sandblasted geometries is recommended.[5]

  • Amplitude Sweep (Strain or Stress Sweep):

    • Purpose: To determine the linear viscoelastic region (LVER), where the storage (G') and loss (G'') moduli are independent of the applied strain or stress.

    • Procedure: Apply a range of increasing strain or stress amplitudes at a constant frequency (e.g., 1 Hz). The LVER is the range where G' and G'' remain constant. Subsequent tests should be performed within this region to ensure the gel structure is not destroyed during measurement.[4][11]

  • Frequency Sweep:

    • Purpose: To evaluate the viscoelastic properties of the gel as a function of frequency.

    • Procedure: Apply a small, constant strain or stress within the LVER over a range of frequencies (e.g., 0.1 to 100 rad/s). For a typical gel, G' will be higher than G'' and both moduli will show little frequency dependence, indicating a stable network structure.[4]

  • Temperature Sweep:

    • Purpose: To determine the gel-sol transition temperature (Tgel) and the sol-gel transition temperature upon cooling.

    • Procedure: Apply a small, constant strain and frequency while ramping the temperature up and then down at a controlled rate (e.g., 2 °C/min).[10] The point where G' and G'' cross over is often defined as the transition temperature.

Visualizing Experimental Workflow and Logical Comparisons

The following diagrams, created using the DOT language, illustrate the experimental workflow for rheological characterization and a logical comparison of DBS with alternative gelling agents.

experimental_workflow cluster_prep Sample Preparation cluster_rheology Rheological Measurement cluster_analysis Data Analysis prep1 Disperse DBS in Solvent prep2 Heat to Dissolve prep1->prep2 prep3 Cool to Form Gel prep2->prep3 prep4 Equilibrate Gel prep3->prep4 rheo1 Amplitude Sweep (Determine LVER) prep4->rheo1 rheo2 Frequency Sweep (at constant strain in LVER) rheo1->rheo2 rheo3 Temperature Sweep rheo1->rheo3 analysis1 Determine G', G'' rheo2->analysis1 analysis2 Identify Gel-Sol Transition Temp. rheo3->analysis2 analysis3 Compare with Alternatives analysis1->analysis3

Experimental workflow for rheological characterization of DBS gels.

gelling_agent_comparison cluster_DBS Dibenzylidene Sorbitol (DBS) cluster_alternatives Alternative Gelling Agents cluster_carbomer Carbomer cluster_carrageenan Carrageenan cluster_gelatin Gelatin DBS_prop1 Low Molecular Weight Gelator carb_prop1 Polymer DBS_prop1->carb_prop1 vs. carr_prop1 Polysaccharide DBS_prop1->carr_prop1 vs. gel_prop1 Protein DBS_prop1->gel_prop1 vs. DBS_prop2 Gels Organic Solvents & Polymers carb_prop2 Gels Water (pH dependent) DBS_prop2->carb_prop2 vs. carr_prop2 Forms Hydrogels (ion dependent) DBS_prop2->carr_prop2 vs. gel_prop2 Forms Hydrogels (thermoreversible) DBS_prop2->gel_prop2 vs. DBS_prop3 Thermoreversible DBS_prop4 High G' > G'' carb_prop3 Shear-thinning carr_prop3 Thermoreversible, Brittle gel_prop3 Temperature Sensitive

Logical comparison of DBS with alternative gelling agents.

References

A Comparative Analysis of Benzylidene-D-glucitol and Other Sugar-Based Gelators for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Benzylidene-D-glucitol, a prominent sugar-based gelator, and other notable sugar-derived gelating agents. The focus is on their performance characteristics relevant to drug delivery applications, supported by experimental data and detailed methodologies.

Introduction to Sugar-Based Gelators

Sugar-based low molecular weight gelators (LMWGs) are a class of molecules that can self-assemble in a liquid to form a three-dimensional network, resulting in the formation of a gel. Their inherent biocompatibility, biodegradability, and the vast structural diversity of carbohydrates make them highly attractive for applications in the pharmaceutical and biomedical fields, particularly in controlled drug delivery. Among these, 1,3:2,4-Dibenzylidene-D-sorbitol (DBS), a derivative of the sugar alcohol sorbitol, is one of the most extensively studied and commercially significant organogelators. This guide will compare the gelation properties, mechanical strength, and drug release characteristics of DBS with other sugar-based gelators derived from monosaccharides like glucose, mannose, and galactose.

Comparative Performance Data

The following tables summarize key performance indicators for this compound (DBS) and other representative sugar-based gelators. It is important to note that gelation properties are highly dependent on the solvent system, and direct comparisons should be made with this in mind.

Table 1: Comparison of Critical Gelation Concentration (CGC) and Gel Melting Temperature (Tgel)

GelatorSugar SourceSolventCGC (% w/v)Tgel (°C)Reference
1,3:2,4-Dibenzylidene-D-sorbitol (DBS)SorbitolEthylene Glycol0.5 - 2Not specified[1]
1,3:2,4-Di(p-methylbenzylidene)sorbitol (MDBS)SorbitolVarious organic solvents--[2]
N-acetyl-D-glucosamine derivativesGlucosamineDMSO/Water mixtures1.3 - 1.4 mg/mLNot specified[3]
Mannose-based derivativesMannoseVarious organic solvents--[4]
D-gluconic acetal-based gelatorsGlucoseAliphatic and aromatic solvents0.05 - 0.36Not specified[3]
Triazolylarabinoside derivativesArabinoseNon-polar solvents< 1Not specified[5]

Note: The data presented is compiled from various sources and experimental conditions may vary. Please refer to the cited literature for specific details.

Table 2: Comparative Rheological Properties of Sugar-Based Hydrogels

Gelator SystemStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Experimental ConditionsReference
2% DBS in Ethylene Glycol> G''-Frequency independent[1]
0.5% DBS in Ethylene GlycolDependent on frequency-Frequency dependent[1]
DBS in Poly(propylene oxide)Increases significantly with low concentration-Temperature, strain, and frequency dependent[2][6]
Alginate/Chitosan HydrogelsReduced viscosity, increased elasticity-Neutral pH[7]

Table 3: Comparative Drug Loading and Release Performance

Gelator SystemModel DrugDrug Loading Capacity/EfficiencyRelease KineticsReference
Dexamethasone P(LE-IA-MEG) hydrogelDexamethasone5 mg/gpH-dependent[8]
FucoPol Hydrogel MembranesCaffeine101.9 ± 19.1 mg/g (diffusion loading)Fickian diffusion[3]
FucoPol Hydrogel MembranesDiclofenac Sodium82.3 ± 5.1 mg/g (mixing method)Sustained release[3]
Starch-based hydrogelsCaffeineNot specifiedFickian diffusion[3]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of sugar-based gelators in drug delivery.

experimental_workflow cluster_prep Gel Preparation and Characterization cluster_drug Drug Loading and Release cluster_bio Biocompatibility Assessment gelator Select Gelator (e.g., DBS, Glucosamine-derivative) prep Gel Preparation (Heating-Cooling Cycle) gelator->prep solvent Select Solvent (e.g., Water, Organic Solvent) solvent->prep rheology Rheological Analysis (G', G'') prep->rheology sem Morphology Analysis (SEM) prep->sem drug_loading Drug Loading (e.g., Swelling, In-situ) prep->drug_loading cell_culture Cell Culture (e.g., Fibroblasts) prep->cell_culture release_study In Vitro Drug Release Study (e.g., Dialysis, Sample and Separate) drug_loading->release_study quantification Drug Quantification (UV-Vis, HPLC) release_study->quantification mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay

Caption: Experimental workflow for the comparative analysis of sugar-based gelators.

enzyme_triggered_release cluster_hydrogel Hydrogel Matrix cluster_environment External Environment hydrogel Sugar-Based Hydrogel (Drug and Glucose Oxidase Encapsulated) drug Drug hydrogel->drug Matrix Swelling/ Degradation release Drug Release drug->release gox Glucose Oxidase (GOx) gox->hydrogel Produces Gluconic Acid (Lowers pH) glucose Glucose glucose->gox Enzymatic Reaction

Caption: Enzyme-triggered drug release from a sugar-based hydrogel.[4][9]

ph_responsive_swelling cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) low_ph_state Protonated State -COOH groups Collapsed Gel Matrix low_ph_release Low Drug Release low_ph_state->low_ph_release high_ph_state Deprotonated State -COO- groups Swollen Gel Matrix low_ph_state->high_ph_state pH Change high_ph_release High Drug Release high_ph_state->high_ph_release

Caption: pH-responsive swelling mechanism for drug release.[10][11]

Experimental Protocols

Determination of Critical Gelation Concentration (CGC)

The CGC is the minimum concentration of a gelator required to form a stable gel at room temperature.[12]

Methodology:

  • A series of vials are prepared with varying concentrations of the gelator in the chosen solvent.

  • Each vial is heated until the gelator completely dissolves.

  • The solutions are then allowed to cool to room temperature and left undisturbed for a set period (e.g., 24 hours).

  • The vials are inverted to check for gel formation. A stable gel is one that does not flow upon inversion.

  • The lowest concentration at which a stable gel is formed is recorded as the CGC.

Rheological Characterization

Rheology is used to study the mechanical properties of the gels, such as their stiffness and viscosity.

Methodology:

  • A sample of the prepared hydrogel is placed on the lower plate of a rheometer.

  • The upper plate is lowered to a defined gap height.

  • Oscillatory Strain Sweep: A strain sweep is performed at a constant frequency to determine the linear viscoelastic region (LVR) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Oscillatory Frequency Sweep: A frequency sweep is conducted within the LVR to measure G' and G'' as a function of frequency. A gel is typically characterized by G' being greater than G'' and both moduli showing little frequency dependence.[7]

In Vitro Drug Release Study

This protocol determines the rate and extent of drug release from the hydrogel.

Methodology:

  • A known amount of drug-loaded hydrogel is placed in a dialysis bag or a similar setup.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C) with gentle agitation.[8]

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.[8]

  • The concentration of the released drug in the aliquots is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]

  • The cumulative percentage of drug released is plotted against time.

Determination of Drug Loading Capacity

This protocol quantifies the amount of drug successfully encapsulated within the hydrogel.

Methodology:

  • For in-situ loading: A known amount of drug is mixed with the polymer solution before gelation. The amount of unloaded drug in the supernatant after gelation is measured to determine the loaded amount.

  • For swelling method: A pre-weighed dried hydrogel is immersed in a drug solution of known concentration for a specific period.[13] The amount of drug loaded is determined by measuring the decrease in drug concentration in the solution.[13]

  • Drug Loading Capacity (%) is calculated as: (Mass of drug in hydrogel / Mass of hydrogel) x 100.[14]

  • Drug Loading Efficiency (%) is calculated as: (Mass of drug in hydrogel / Initial mass of drug) x 100.[14]

Biocompatibility Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of biomaterials.[15]

Methodology:

  • Extracts of the hydrogel are prepared by incubating the hydrogel in a cell culture medium for a defined period (e.g., 24 hours).[16]

  • Cells (e.g., fibroblasts) are seeded in a 96-well plate and incubated until they adhere.

  • The culture medium is replaced with the hydrogel extracts at various concentrations. Control wells with fresh medium and a cytotoxic agent are also included.

  • After a further incubation period (e.g., 24-72 hours), the MTT reagent is added to each well.[17]

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[18]

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18]

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage relative to the control cells.

Conclusion

This compound (DBS) remains a versatile and effective gelator for a wide range of solvents. However, the broader family of sugar-based gelators offers a rich diversity of structures and properties. Derivatives of other monosaccharides can provide advantages in terms of forming hydrogels (gelling in water), lower critical gelation concentrations, and tunable responses to stimuli like pH and enzymes. The choice of the optimal gelator will ultimately depend on the specific requirements of the drug delivery system, including the desired solvent, mechanical properties, and the intended release mechanism. This guide provides a foundational framework for comparing these promising biomaterials and selecting the most suitable candidate for a given pharmaceutical application.

References

A Comparative Analysis of Dibenzylidene Sorbitol and Phosphate-Based Nucleating Agents for Enhanced Polymer Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nucleating agent is a critical step in optimizing the performance of semicrystalline polymers. This guide provides an objective comparison of two widely used classes of nucleating agents: Dibenzylidene Sorbitol (DBS) derivatives and phosphate-based compounds. The following sections detail their efficacy, mechanisms of action, and the experimental protocols for their evaluation, supported by quantitative data.

Mechanism of Action: A Tale of Two Nucleation Pathways

Dibenzylidene sorbitol and its derivatives, such as 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), are known as clarifying agents because they primarily enhance the optical properties of polymers like polypropylene.[1] Their mechanism involves dissolving in the molten polymer at high temperatures and then self-assembling into a three-dimensional fibrillar network upon cooling.[2][3] This fine, interconnected network provides a vast surface area for the polymer chains to crystallize upon, leading to the formation of numerous small spherulites.[1] The small size of these crystalline structures reduces light scattering, resulting in improved clarity or reduced haze.[1]

In contrast, phosphate-based nucleating agents, such as sodium 2,2′-methylene-bis(4,6-di-tert-butylphenyl) phosphate (NA-11) and its derivatives, are highly effective α-nucleating agents.[4][5] These agents exist as solid particles within the polymer melt and act as heterogeneous nucleation sites.[4] The effectiveness of these phosphate salts is often attributed to a good lattice match between the crystal structure of the nucleating agent and the polymer, which facilitates the epitaxial growth of polymer crystals.[6] This leads to an increased crystallization temperature and a faster crystallization rate.[1][4]

Performance Comparison: Quantitative Insights

The selection of a nucleating agent is often driven by the desired balance of properties in the final polymer product. The following tables summarize the comparative performance of DBS derivatives and phosphate-based nucleating agents in polypropylene, based on data from various studies.

Table 1: Thermal Properties

Nucleating AgentPolymerConcentration (wt%)Peak Crystallization Temperature (Tc) (°C)Source(s)
None (Neat PP)iPP-113[7]
DMDBSiPP0.3131[7]
None (Neat HPP)HPP--[4]
NA-11HPP-Increased by 13.2[4]
NA-21HPP-Increased by 14.7[4]
Monovalent Phosphate SaltsiPP0.2Increased by 15[1]

Table 2: Optical Properties

Nucleating AgentPolymerHaze (%)Source(s)
None (Neat PP)PP90[1]
DMDBSPP28[1]
DMDBXPP17.6[8]
NA-71 (Phosphate-based)-24.1[6]

Table 3: Mechanical Properties

Nucleating AgentPolymerConcentration (wt%)Tensile Strength (MPa)Flexural Modulus (MPa)Source(s)
None (Neat PP)PP-34.90-[8]
DMDBXPP-36.90-[8]
NA-11/Z13XiPP0.2 (total)37.91896[9]
APAl-3C-12Li (Phosphate-based)PP random copolymer0.5--[9]

Visualizing the Nucleation Process and Experimental Workflows

To further elucidate the mechanisms and evaluation procedures, the following diagrams are provided in Graphviz DOT language.

Nucleation_Mechanisms cluster_DBS Dibenzylidene Sorbitol (DBS) Nucleation cluster_Phosphate Phosphate-Based Nucleation DBS_Molecules DBS Molecules in Molten Polymer Self_Assembly Self-Assembly upon Cooling DBS_Molecules->Self_Assembly Fibrillar_Network 3D Fibrillar Network Self_Assembly->Fibrillar_Network Polymer_Crystallization Polymer Crystallization on Network Fibrillar_Network->Polymer_Crystallization Small_Spherulites Numerous Small Spherulites Polymer_Crystallization->Small_Spherulites Improved_Clarity Improved Clarity (Reduced Haze) Small_Spherulites->Improved_Clarity Phosphate_Particles Phosphate Particles in Molten Polymer Heterogeneous_Nucleation Heterogeneous Nucleation Sites Phosphate_Particles->Heterogeneous_Nucleation Epitaxial_Growth Epitaxial Growth of Polymer Chains Heterogeneous_Nucleation->Epitaxial_Growth Larger_Spherulites Larger, More Ordered Spherulites Epitaxial_Growth->Larger_Spherulites Increased_Stiffness Increased Stiffness and Crystallization Temp. Larger_Spherulites->Increased_Stiffness

Caption: Nucleation mechanisms of DBS and phosphate-based agents.

Experimental_Workflow cluster_Analysis Performance Evaluation Start Start: Polymer and Nucleating Agent Compounding Melt Compounding (e.g., Twin-Screw Extruder) Start->Compounding Sample_Prep Sample Preparation (Injection/Compression Molding) Compounding->Sample_Prep DSC Thermal Analysis (DSC) Sample_Prep->DSC Optical Optical Properties (Haze Meter) Sample_Prep->Optical Mechanical Mechanical Testing (Tensile, Flexural) Sample_Prep->Mechanical Morphology Morphological Analysis (SEM) Sample_Prep->Morphology Data_Analysis Data Analysis and Comparison DSC->Data_Analysis Optical->Data_Analysis Mechanical->Data_Analysis Morphology->Data_Analysis Conclusion Conclusion: Efficacy Evaluation Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating nucleating agents.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of nucleating agents. Specific parameters may vary based on the polymer and equipment used.

Differential Scanning Calorimetry (DSC) for Thermal Properties
  • Objective: To determine the peak crystallization temperature (Tc) and melting temperature (Tm) of the nucleated polymer.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small sample (typically 5-10 mg) of the compounded polymer is hermetically sealed in an aluminum pan.

    • The sample is heated to a temperature well above its melting point (e.g., 220°C for polypropylene) and held for a few minutes to erase its thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature. The exothermic peak during cooling corresponds to the crystallization temperature (Tc).

    • Subsequently, the sample is heated again at the same controlled rate to observe the melting behavior (Tm).

  • Data Analysis: The peak maximum of the exotherm on the cooling curve is taken as Tc.

Haze Measurement for Optical Properties
  • Objective: To quantify the clarity of the polymer, particularly for clarifying agents like DBS.

  • Apparatus: Haze meter or a spectrophotometer with an integrating sphere.

  • Standard: ASTM D1003.

  • Procedure:

    • A flat, transparent sample of a specified thickness (e.g., a molded plaque or film) is prepared.

    • The instrument is calibrated according to the manufacturer's instructions.

    • The sample is placed in the light path of the instrument.

    • The total transmittance and the diffuse transmittance of light through the sample are measured.

  • Data Analysis: Haze is calculated as the percentage of the transmitted light that is scattered by more than 2.5 degrees from the incident beam.

Tensile and Flexural Testing for Mechanical Properties
  • Objective: To evaluate the effect of the nucleating agent on the stiffness, strength, and ductility of the polymer.

  • Apparatus: Universal Testing Machine with appropriate grips and fixtures.

  • Standards: ASTM D638 (Tensile Properties), ASTM D790 (Flexural Properties).

  • Procedure (Tensile):

    • Standard dumbbell-shaped specimens are prepared by injection molding or machining.

    • The specimen is mounted in the grips of the testing machine.

    • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

    • The load and elongation are recorded throughout the test.

  • Procedure (Flexural):

    • Rectangular bar specimens are prepared.

    • The specimen is placed on two supports, and a load is applied to the center (three-point bending).

    • The load and deflection are recorded until the specimen breaks or reaches a specified strain.

  • Data Analysis: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve. Flexural strength and flexural modulus are determined from the load-deflection curve.

Scanning Electron Microscopy (SEM) for Morphological Analysis
  • Objective: To visualize the crystalline morphology (spherulites) of the polymer.

  • Apparatus: Scanning Electron Microscope.

  • Procedure:

    • A small sample is cryo-fractured to expose a fresh, internal surface.

    • The surface may be etched using a suitable chemical agent (e.g., a solution of potassium permanganate in sulfuric and phosphoric acid for polypropylene) to selectively remove the amorphous regions and reveal the crystalline lamellae.

    • The etched sample is thoroughly cleaned and dried.

    • The sample is mounted on an SEM stub and sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • The coated sample is then imaged in the SEM.

  • Data Analysis: The micrographs are analyzed to observe the size, shape, and distribution of spherulites.

This guide provides a foundational understanding of the comparative efficacy of Dibenzylidene sorbitol and phosphate-based nucleating agents. The choice between these additives will ultimately depend on the specific performance requirements of the final polymer application, balancing the need for optical clarity, mechanical strength, and processing efficiency.

References

Assessing the Cost-Effectiveness of Dibenzylidene Sorbitol as a Polymer Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of polymer additives is a critical decision that balances performance enhancement with economic viability. Dibenzylidene sorbitol (DBS), a well-established clarifying and nucleating agent, is often a primary candidate for improving the optical and mechanical properties of polymers, particularly polypropylene (PP). This guide provides an objective comparison of DBS with two common alternatives, sodium benzoate and talc, supported by available experimental data to aid in assessing its cost-effectiveness.

Mechanism of Action: How DBS Enhances Polymer Properties

Dibenzylidene sorbitol functions by creating a fine, fibrous network within the polymer melt as it cools. This network acts as a template for polymer crystallization, leading to the formation of numerous small spherulites. This microscopic structure is key to its dual function:

  • Clarifying Agent: The small spherulites are smaller than the wavelength of visible light, which significantly reduces light scattering and, consequently, haze. This results in a more transparent and aesthetically pleasing final product.

  • Nucleating Agent: The increased number of nucleation sites accelerates the crystallization process, allowing for higher crystallization temperatures. This can lead to shorter cycle times in manufacturing processes like injection molding, thereby improving productivity.[1]

The logical workflow of DBS's function can be visualized as follows:

DBS_Mechanism DBS Dibenzylidene Sorbitol (DBS) Dispersion DBS Disperses in Melt DBS->Dispersion PolymerMelt Polymer Melt PolymerMelt->Dispersion Cooling Cooling Dispersion->Cooling Network Self-Assembles into Fibrillar Network Cooling->Network Nucleation Provides Nucleation Sites Network->Nucleation Crystallization Accelerated Polymer Crystallization Nucleation->Crystallization SmallSpherulites Formation of Small Spherulites Crystallization->SmallSpherulites ImprovedProperties Improved Polymer Properties SmallSpherulites->ImprovedProperties Clarity Increased Clarity (Reduced Haze) ImprovedProperties->Clarity Mechanical Enhanced Mechanical Properties ImprovedProperties->Mechanical CycleTime Reduced Cycle Time ImprovedProperties->CycleTime

Fig. 1: Logical workflow of DBS as a polymer additive.

Performance Comparison: DBS vs. Alternatives

The selection of a polymer additive is often a trade-off between cost and performance. While DBS is highly effective, alternatives like sodium benzoate and talc are often considered due to their lower cost.

Table 1: Performance Comparison of Polymer Additives in Polypropylene

AdditiveTypical Concentration (%)Haze Reduction (%)Peak Crystallization Temp. (°C)Notched Izod Impact Strength (J/m)
Dibenzylidene Sorbitol (DBS) 0.1 - 0.4High (Significant Improvement)~125 - 130Moderate Improvement
Sodium Benzoate 0.1 - 0.5Low to Moderate~120 - 125Moderate Improvement
Talc 10 - 40None (Increases Haze)~120 - 125Can Decrease

Note: The values presented are typical ranges compiled from various sources and may vary depending on the specific grade of polypropylene, processing conditions, and concentration of the additive. Direct comparative studies under identical conditions are limited.

Cost-Effectiveness Analysis

A true cost-effectiveness analysis must consider not only the upfront cost of the additive but also its impact on processing efficiency and the final product's value.

Table 2: Cost Comparison of Polymer Additives

AdditivePrice per kg (USD)
Dibenzylidene Sorbitol (DBS) $10 - $20
Sodium Benzoate $1.50 - $3.00
Talc $0.50 - $1.50

Note: Prices are estimates and can vary significantly based on supplier, grade, and order volume.

While sodium benzoate and talc are significantly cheaper on a per-kilogram basis, their performance characteristics must be carefully evaluated.

  • Sodium Benzoate offers a moderate improvement in crystallization temperature and impact strength at a lower cost than DBS. However, its clarifying effect is less pronounced.[2]

  • Talc is primarily used as a reinforcing filler to increase stiffness and is an effective nucleating agent.[3][4] However, it increases the haze of the polymer, making it unsuitable for applications requiring transparency. The high loading levels required for talc can also negatively impact impact strength.

Experimental Protocols

To ensure accurate and reproducible comparisons of polymer additives, standardized testing methodologies are crucial.

Haze Measurement (ASTM D1003)

This test method quantifies the transparency of plastic materials.

Methodology:

  • Apparatus: A hazemeter or a spectrophotometer with an integrating sphere is used.

  • Specimen Preparation: Test specimens are typically flat sheets or films of a specified thickness, conditioned to a standard temperature and humidity.

  • Procedure:

    • The instrument is calibrated to measure total luminous transmittance and diffuse transmittance.

    • The specimen is placed in the instrument, and the amount of light that is scattered by the specimen is measured.

    • Haze is calculated as the percentage of transmitted light that is scattered by more than 2.5 degrees from the incident beam.

The experimental workflow for haze measurement is as follows:

Haze_Measurement_Workflow Start Start Prepare Prepare Polymer Samples with Additives Start->Prepare Condition Condition Samples (ASTM D618) Prepare->Condition Calibrate Calibrate Hazemeter (ASTM D1003) Condition->Calibrate Measure Measure Total and Diffuse Transmittance Calibrate->Measure Calculate Calculate Haze (%) Measure->Calculate Record Record and Analyze Data Calculate->Record End End Record->End

Fig. 2: Experimental workflow for haze measurement.
Crystallization Temperature Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the crystallization temperature of a polymer.

Methodology:

  • Apparatus: A Differential Scanning Calorimeter.

  • Specimen Preparation: A small, accurately weighed sample (typically 5-10 mg) of the polymer compound is placed in an aluminum pan.

  • Procedure:

    • The sample is heated to a temperature above its melting point to erase its thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10°C/min).

    • The heat flow from the sample is monitored, and the peak of the exothermic crystallization event is identified as the peak crystallization temperature (Tc).

Impact Strength Testing (ASTM D256 - Izod)

The Izod impact test measures the resistance of a material to a sudden impact.

Methodology:

  • Apparatus: An Izod impact testing machine.

  • Specimen Preparation: A rectangular bar of the polymer material is prepared with a V-notch machined into it.

  • Procedure:

    • The specimen is clamped vertically in the test fixture.

    • A pendulum hammer is released from a specified height, striking and breaking the specimen at the notch.

    • The energy absorbed by the specimen during the break is measured, providing the Izod impact strength.

Conclusion

The choice between Dibenzylidene sorbitol and its alternatives is not solely a matter of cost but a comprehensive evaluation of performance requirements and manufacturing efficiencies.

  • For applications where high clarity is paramount, DBS is the superior choice , despite its higher cost. The significant reduction in haze provides a distinct aesthetic advantage that cannot be matched by sodium benzoate or talc.

  • When moderate improvements in mechanical properties and faster cycle times are the primary goals, and clarity is a secondary concern, sodium benzoate presents a more cost-effective solution.

  • Talc is best suited for applications where increased stiffness is required, and optical properties are not a factor.

Ultimately, the most cost-effective solution will be application-specific. It is recommended that researchers and developers conduct their own comparative studies using these standardized protocols to determine the optimal additive for their specific polymer formulation and end-product requirements. The potential for reduced cycle times with DBS can, in some high-volume manufacturing scenarios, offset its higher initial cost, making it the more economical choice in the long run.

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Benzylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods applicable to the quantification of Benzylidene-D-glucitol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the limited availability of direct inter-laboratory validation studies for this compound in publicly accessible literature, this document presents a model comparison based on established validation principles and typical performance data for structurally similar compounds. The objective is to offer a practical framework for researchers to develop and validate analytical methods for this compound.

The validation parameters presented are aligned with international guidelines such as those from the International Council for Harmonisation (ICH).[1]

Data Presentation: A Comparative Summary of Analytical Method Performance

The following table summarizes the anticipated performance characteristics of HPLC and GC methods for the analysis of this compound, based on data from validated methods for similar analytes.[2][3][4]

Performance Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%
Limit of Detection (LOD) ~0.01 mg/L~0.1 mg/L
Limit of Quantification (LOQ) ~0.04 mg/L~0.3 mg/L
Sample Preparation Simple dissolution and filtrationDerivatization often required
Analysis Time ~15 minutes per sample~20 minutes per sample

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is based on reversed-phase chromatography, a common technique for the analysis of moderately polar organic compounds like this compound.[5]

1. Instrumentation and Conditions:

  • System: UHPLC system with a UV detector.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2][6]

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 254 nm (based on the benzylidene group).

  • Injection Volume: 5 µL.[6]

2. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound standard or sample in the mobile phase starting condition (e.g., 50:50 water:acetonitrile).

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

3. Validation Parameters:

  • Linearity: Prepare a series of calibration standards over the desired concentration range and perform a linear regression analysis of the peak area versus concentration.

  • Precision: Analyze replicate injections of a standard solution at different concentrations on the same day (repeatability) and on different days (intermediate precision).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix and calculating the percentage recovered.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Solvent a->b c Filter Solution b->c d Inject Sample c->d e Chromatographic Separation d->e f UV Detection e->f g Integrate Peak Area f->g h Quantify Concentration g->h

Fig. 1: HPLC Experimental Workflow
Gas Chromatography (GC) Method

Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis.[2]

1. Instrumentation and Conditions:

  • System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.[3]

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C (FID) or as per MS requirements.

2. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve a known amount of this compound standard or sample in a suitable solvent (e.g., pyridine).

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative.

  • Cool the sample to room temperature before injection.

3. Validation Parameters:

  • Linearity: Prepare and derivatize a series of calibration standards and perform a linear regression of the peak area versus concentration.

  • Precision: Analyze replicate derivatized standards at different concentrations on the same day and on different days.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix, followed by derivatization and analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Solvent a->b c Add Derivatizing Agent b->c d Heat Mixture c->d e Inject Derivatized Sample d->e f Chromatographic Separation e->f g FID/MS Detection f->g h Integrate Peak Area g->h i Quantify Concentration h->i

Fig. 2: GC Experimental Workflow with Derivatization

References

Safety Operating Guide

Proper Disposal of Benzylidene-D-glucitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

Before handling Benzylidene-D-glucitol for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)SpecificationPurpose
Eye Protection Tightly fitting safety goggles or chemical safety goggles.To protect eyes from dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust formation is significant, a particulate respirator may be used.To avoid inhalation of dust particles.
Protective Clothing Standard laboratory coat.To protect skin and clothing from contamination.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as a non-hazardous solid chemical waste. The primary goal is to prevent its release into the environment and ensure it is handled in accordance with local and institutional regulations.[2][3]

  • Collection : Collect waste this compound in a designated, clearly labeled, and sealable container.[1] Ensure the container is compatible with the chemical.

  • Labeling : The waste container must be accurately labeled with the chemical name ("this compound") and clearly marked as "Non-Hazardous Waste".

  • Storage : Store the sealed waste container in a designated waste accumulation area within the laboratory. This area should be away from incompatible materials.

  • Institutional Guidelines : Consult and adhere to your institution's specific guidelines for non-hazardous solid chemical waste disposal.[4][5] These protocols will direct the final disposal route, which is typically a sanitary landfill.

  • Avoid Improper Disposal : Do not dispose of solid this compound in standard laboratory trash cans, as this may pose a risk to custodial staff.[4] It should not be mixed with hazardous waste streams.

Experimental Protocols

For a non-hazardous solid like this compound, specific experimental disposal protocols such as neutralization or chemical treatment are generally not required.[3] The focus is on proper containment and disposal through the appropriate solid waste stream.

In the event of a spill, the following steps should be taken:

  • Ensure Safety : Make sure the area is well-ventilated and that appropriate PPE is worn.

  • Containment : Prevent the spread of the solid material.

  • Clean-up : Carefully sweep up the spilled material and place it into a labeled waste container for disposal.[1] Avoid creating dust.

  • Decontamination : Clean the spill area with soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated collect_non_hazardous Collect in a labeled, sealed container for non-hazardous solid waste. is_contaminated->collect_non_hazardous No collect_hazardous Follow institutional procedures for hazardous waste disposal. is_contaminated->collect_hazardous Yes consult_guidelines Consult institutional and local waste disposal guidelines. collect_non_hazardous->consult_guidelines collect_hazardous->consult_guidelines dispose Dispose of container through the designated waste management service. consult_guidelines->dispose

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Benzylidene-D-glucitol, offering procedural, step-by-step guidance to ensure operational excellence and laboratory safety.

Essential Safety and Handling Precautions

This compound, while not classified as a hazardous substance under the Globally Harmonized System (GHS), requires careful handling to minimize exposure and ensure a safe laboratory environment.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Requirement Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1]
Skin Protection - Fire/flame resistant and impervious clothing.- Chemical impermeable gloves.EU Directive 89/686/EEC, EN 374[1]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.NIOSH (US) or EN 149 (EU)[1][2]

Note: Always inspect gloves prior to use and wash hands thoroughly after handling.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Avoid sources of ignition.[1]

2. Handling and Use:

  • All handling should occur in a well-ventilated area.[1]

  • Avoid the formation of dust.[1]

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Avoid breathing dust, mist, gas, or vapors.[1]

  • Remove all sources of ignition.[1]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

  • Prevent the chemical from entering drains.[1]

4. First Aid Procedures:

Exposure Route First Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting.[1]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination.

  • All waste material should be collected in suitable and closed containers.[1]

  • Disposal should be arranged in accordance with all applicable local, state, and federal regulations.

  • Do not let the chemical enter drains or the environment.[1]

Chemical and Physical Properties

Understanding the properties of this compound is essential for safe handling and storage.

Property Value
Molecular Formula C13H18O6[4]
Molecular Weight 270.28 g/mol [4]
Appearance Solid
CAS Number 32647-67-9[1]

Experimental Workflow and Safety Logic

The following diagrams illustrate the standard workflow for handling this compound and the logical steps to ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Experimental workflow for this compound.

cluster_spill_response Spill Response start Handling this compound is_spill Accidental Spill? start->is_spill evacuate Evacuate Area is_spill->evacuate Yes proceed Proceed with Work is_spill->proceed No ppe_check Wear Appropriate PPE evacuate->ppe_check ventilate Ensure Ventilation ppe_check->ventilate contain Contain Spill ventilate->contain cleanup Collect with Spark-Proof Tools contain->cleanup dispose_spill Dispose in Sealed Container cleanup->dispose_spill end End of Procedure dispose_spill->end proceed->end

Caption: Emergency response logic for a chemical spill.

References

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